molecular formula C28H30O9 B1212607 Physalin B CAS No. 23133-56-4

Physalin B

Numéro de catalogue: B1212607
Numéro CAS: 23133-56-4
Poids moléculaire: 510.5 g/mol
Clé InChI: HVTFEHJSUSPQBK-DNJDGUCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physalin B is a naturally occurring 16,24-cyclo-13,14-seco steroid (withanolide) compound extracted primarily from plants of the Physalis genus (Solanaceae family), such as Physalis angulata and Physalis alkekengi . This versatile secondary metabolite demonstrates significant research potential across multiple biological fields due to its pleiotropic mechanisms of action. In oncology research, this compound exhibits potent anti-proliferative activity against various human cancer cell lines. Studies show it induces G2/M phase cell cycle arrest and triggers apoptosis in breast cancer cells (MCF-7, MDA-MB-231, T-47D) by modulating the p53-dependent apoptotic pathway, promoting cleavage of PARP, caspase-3, caspase-7, and caspase-9 . It also inhibits the PI3K/Akt signaling pathway and modulates autophagy, providing multiple avenues for investigating cancer cell death mechanisms . For immunology research, this compound functions as a potent immunomodulatory agent. It suppresses macrophage production of pro-inflammatory mediators including nitric oxide (NO), TNF-α, IL-6, and IL-12 . The compound inhibits NF-κB activation, a key regulator of inflammation, and demonstrates efficacy in experimental models of colitis and endotoxic shock . These properties make it valuable for studying inflammatory signaling pathways and immune regulation. In infectious disease research, this compound shows promising anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA). Recent studies indicate it suppresses the quorum-sensing function of S. aureus by binding to the response regulator AgrA, inhibiting its interaction with target DNA and consequently reducing the expression of hemolytic toxins and other virulence factors . It also exhibits antiparasitic properties by inhibiting Trypanosoma cruzi development in insect vectors . Additional research applications include investigating hepatoprotective effects, as this compound has shown beneficial activity in experimental models of non-alcoholic steatohepatitis (NASH) and liver fibrosis, modulating pathways involving NRF2 activation and GLI1 acetylation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Propriétés

Numéro CAS

23133-56-4

Formule moléculaire

C28H30O9

Poids moléculaire

510.5 g/mol

Nom IUPAC

(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1

Clé InChI

HVTFEHJSUSPQBK-DNJDGUCCSA-N

SMILES isomérique

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

SMILES canonique

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

melting_point

271 °C

Description physique

Solid

Synonymes

NSC-287088
physalin B

Origine du produit

United States

Foundational & Exploratory

Physalin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B is a naturally occurring seco-steroid compound isolated from plants of the Physalis genus, belonging to the Solanaceae family.[1][2] These plants, such as Physalis angulata and Physalis alkekengi, have a history of use in traditional medicine for treating a variety of ailments, including cancer, inflammation, and infectious diseases.[3] this compound, as one of the major active constituents, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, with a focus on its anticancer, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols for commonly cited assays and visualizations of key signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is characterized by a unique and complex 13,14-seco-16,24-cyclo-steroidal ring structure.[3][4] This intricate molecular architecture is believed to be a key contributor to its diverse biological activities.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacosa-11,14-diene-4,10,22,29-tetrone[1]
Molecular Formula C₂₈H₃₀O₉[1][6]
Molecular Weight 510.53 g/mol [6]
CAS Number 23133-56-4[1][6]
Physical Description Powder[6]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][6]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, with its anticancer, anti-inflammatory, and immunomodulatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][7] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Apoptosis Induction: this compound is a potent inducer of apoptosis in cancer cells.[8][9] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and NOXA, and the activation of caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[8][9][10]

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[5][9][11] This is often accompanied by the downregulation of cell cycle-related proteins such as cyclin D1, cyclin D3, CDK4, and CDK6.[9]

Signaling Pathway Modulation: The anticancer effects of this compound are mediated through its influence on several critical signaling pathways. It has been shown to suppress the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] Furthermore, this compound can activate the p53 tumor suppressor pathway, leading to apoptosis.[11] The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also implicated in this compound-induced apoptosis.[5]

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µg/mL)Reference(s)
A375Melanoma< 4.6[8]
A2058Melanoma< 4.6[8]
CORL23Large Cell Lung Carcinoma0.4 - 1.92 µM[5]
MCF-7Breast Cancer0.4 - 1.92 µM[5]
HGC-27Undifferentiated Gastric CancerNot specified, but significant inhibition observed[9]
VariousMultiple0.58 to 15.18[7]
Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3] By preventing the degradation of IκBα, this compound blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

Immunomodulatory Effects

In addition to its anti-inflammatory actions, this compound possesses immunomodulatory capabilities. It has been shown to suppress lymphocyte proliferation and function, suggesting its potential as an immunosuppressive agent.[12] This activity could be beneficial in the context of autoimmune diseases and organ transplantation.[12]

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are intricately linked to its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P p-IκBα IkB->IkB_P NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Physalin_B This compound Physalin_B->IKK Inhibits DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

p53-Dependent Apoptotic Pathway

p53_Apoptosis_Pathway Physalin_B This compound PI3K PI3K Physalin_B->PI3K Inhibits p53 p53 Physalin_B->p53 Activates Akt Akt PI3K->Akt Activates Akt->p53 Inhibits Bax Bax p53->Bax Upregulates Caspase_9 Caspase-9 Bax->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis

Experimental Protocols

This section provides an overview of standard methodologies for key experiments used to characterize the biological activities of this compound.

Isolation of this compound from Physalis Species

A general procedure for the isolation of physalins from plant material involves solvent extraction followed by chromatographic separation.

Isolation_Workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Pure this compound purification->end

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, total IκBα, p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with a complex chemical structure and a wide array of potent biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its significant anti-inflammatory and immunomodulatory effects, makes it a compelling candidate for further investigation in drug discovery and development. The detailed information on its properties, mechanisms of action, and experimental methodologies provided in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound in various disease models.

References

Physalin B: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Physalin B, a bioactive seco-steroid with significant pharmacological potential. It details established methodologies for its extraction, isolation, and purification from plant matrices, with a focus on providing actionable protocols and comparative data to aid in research and development.

Natural Sources of this compound

This compound is a prominent member of the physalin family of withanolides, which are characteristic secondary metabolites found in plants belonging to the genus Physalis within the Solanaceae family.[1][2][3] These herbaceous plants are widely distributed in tropical and subtropical regions of the world and have a long history of use in traditional medicine.[2][3]

The primary plant species documented as significant sources of this compound include:

  • Physalis angulata L.: This species, commonly known as "cutleaf groundcherry" or "wild tomato," is a well-established and frequently cited source of this compound.[1][3][4] The compound has been isolated from various parts of the plant, including the leaves, stems, and roots.[5][6] The concentration of this compound in P. angulata can be influenced by geographical location and climatic conditions.[1]

  • Physalis alkekengi L. var. franchetii (Mast.) Makino: Known as the "Chinese lantern," this plant is another major source of physalins, including this compound.[7][8] The aerial parts of the plant are typically used for extraction.[7]

  • Physalis minima L.: Also known as the "pygmy groundcherry," this species has been shown to accumulate this compound, particularly in the young leaves and flower buds.[9]

While other Physalis species may contain physalins, P. angulata and P. alkekengi are the most extensively studied and utilized for the isolation of this compound.[2][8]

Quantitative Data on this compound Content

The yield of this compound from its natural sources can vary significantly depending on the plant species, the specific part of the plant used, the geographical origin, and the extraction and purification methods employed. The following tables summarize the available quantitative data to provide a comparative overview.

Table 1: this compound Content in Physalis angulata

Plant PartGeographical OriginExtraction MethodThis compound ContentReference
Leaves (dried)Vietnam (Binh Dinh Province)QuEChERS0.618%[1]
Leaves (dried)Vietnam (Mekong Delta)QuEChERS0.001%[1]
Leaves (dried)BrazilEthanol (B145695) Extraction13.2 mg/g (1.32%)[1]

Table 2: Yield of this compound from Physalis alkekengi

Plant PartStarting Material (dry weight)Extraction MethodFinal Yield of this compoundPurityReference
Aerial Parts5 kgSupercritical CO₂ Extraction4.11 g92.5%[7]
Aerial Parts5 kgSupercritical CO₂ Extraction4.55 g88.6%[7]
Aerial Parts5 kgSupercritical CO₂ Extraction5.53 g85.2%[7]
Aerial Parts5 kgSupercritical CO₂ Extraction4.03 g83.4%[7]

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the isolation and purification of this compound from Physalis species. Two primary approaches are outlined: conventional solvent extraction followed by column chromatography, and supercritical fluid extraction (SFE).

Method 1: Solvent Extraction and Column Chromatography

This is a widely used and established method for the laboratory-scale isolation of this compound.

3.1.1. Plant Material and Extraction

  • Preparation: Collect the aerial parts (leaves and stems) of Physalis angulata or Physalis alkekengi. Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Solvent Selection: Methanol (B129727) and ethanol are effective solvents for the initial extraction.[1][10] Chloroform (B151607) has also been used.[11]

  • Extraction Procedure:

    • Macerate the powdered plant material in the chosen solvent (e.g., methanol) at a solid-to-liquid ratio of 1:10 (g/mL) for 24-48 hours at room temperature, with occasional stirring.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction over 8-12 hours.

    • Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3.1.2. Purification by Silica (B1680970) Gel Column Chromatography

  • Column Preparation:

    • Prepare a glass column of appropriate size.

    • Pack the column with silica gel (60-120 mesh or 230-400 mesh for flash chromatography) using a slurry method with a non-polar solvent such as hexane.[12][13][14]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[14]

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient.[7]

    • Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, and so on).

    • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Fraction Analysis and Recrystallization:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 95:5) and visualize under UV light or with an appropriate staining reagent.

    • Combine the fractions containing this compound.

    • Evaporate the solvent from the combined fractions.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., acetone-methanol) to obtain pure this compound.[7]

Method 2: Supercritical Fluid Extraction (SFE)

SFE is a "green" technology that offers high extraction efficiency and yields a pure product with no solvent residue.[15][16][17]

3.2.1. SFE Procedure

  • Preparation: Use pulverized, dried aerial parts of Physalis alkekengi.

  • SFE System Parameters (based on a patented method): [7]

    • Supercritical Fluid: Carbon Dioxide (CO₂).[15]

    • Entrainment Agent (Modifier): 90-100% acetone (B3395972) solution (8-15% of the medicinal material amount).

    • Extraction Pressure: 28-35 MPa.

    • Extraction Temperature: 35-55 °C.

    • CO₂ Flow Rate: 20-25 L/h.

    • Extraction Time: 4-8 hours.

    • Separation Vessel Pressure: 5-7 MPa.

    • Separation Vessel Temperature: 25-45 °C.

  • Post-Extraction Processing:

    • Collect the extract from the separation vessel.

    • Dissolve the extract in chloroform.

    • Proceed with silica gel column chromatography as described in section 3.1.2 for further purification and isolation of this compound.

Method 3: QuEChERS for Sample Preparation and HPLC Quantification

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, particularly for analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC).[1]

3.3.1. QuEChERS Procedure

  • Extraction:

    • Weigh approximately 0.5 g of the powdered leaf sample into a 15 mL centrifuge tube.

    • Add 5 mL of methanol, soak for 30 minutes at room temperature, then sonicate for 15 minutes.

    • Centrifuge at 5000 rpm for 5 minutes and decant the supernatant.

    • Repeat the extraction twice more and combine the extracts.

    • Evaporate the solvent to dryness.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Reconstitute the dried extract in 4 mL of acetonitrile (B52724).

    • Add 1.2 g of anhydrous MgSO₄ and 0.3 g of NaCl.

    • Vortex and centrifuge.

    • Transfer the acetonitrile supernatant to a tube containing 50 mg of Primary Secondary Amine (PSA) and 7.5 mg of Graphitized Carbon Black (GCB).

    • Vortex and centrifuge.

    • The resulting supernatant is ready for HPLC analysis.

3.3.2. HPLC-PDA Analysis

  • Chromatographic Conditions:

    • Column: Agilent C18 (250 mm × 4.6 mm, 5 µm).[1][18]

    • Mobile Phase: A gradient of acetonitrile, methanol, and water.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector at 225 nm.[1]

    • Column Temperature: 30 °C.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant sources.

PhysalinB_Isolation_Workflow Plant_Material Plant Material (Physalis sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction Drying_Grinding->Extraction Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Extraction->Solvent_Extraction SFE Supercritical Fluid Extraction (CO2 + Acetone) Extraction->SFE Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Concentration Concentration (Rotary Evaporation) Filtration->Concentration Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Purification->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of this compound Containing Fractions TLC_Analysis->Pooling Recrystallization Recrystallization Pooling->Recrystallization Pure_Physalin_B Pure this compound Recrystallization->Pure_Physalin_B

Caption: General workflow for the isolation and purification of this compound.

References

The Unfolding Pathway of Physalin B: A Technical Guide to its Biosynthesis in Physalis Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalins, a group of C28-steroidal lactones isolated from plants of the Physalis genus (Solanaceae family), have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Among them, Physalin B stands out as a promising candidate for drug development. Understanding its biosynthesis is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key intermediates, enzymatic steps, and regulatory aspects. It also includes a compilation of quantitative data and detailed experimental protocols to aid researchers in this field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the general isoprenoid pathway and culminates in a series of specific modifications to the steroid skeleton. While the complete pathway is yet to be fully elucidated, significant progress has been made in identifying key intermediates and the enzyme families involved. The proposed pathway can be broadly divided into the formation of the sterol precursor and the subsequent modifications leading to the final physalin structure.

The initial stages of this compound biosynthesis follow the well-established mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which provide the basic five-carbon isoprene (B109036) units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). These units are sequentially assembled to form the C30 triterpenoid, squalene. Squalene then undergoes cyclization to form cycloartenol (B190886), the common precursor for most plant steroids. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol to 24-methylenecholesterol (B1664013).

A critical branching point in the pathway to physalins occurs at 24-methylenecholesterol.[1][2][3] The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol (B1221264) , channeling the metabolic flux towards physalin and withanolide biosynthesis.[1][2] This step is crucial as it diverts the precursors from the biosynthesis of other sterols like campesterol.

The subsequent steps, leading from 24-methyldesmosterol to this compound, are less defined but are believed to involve a series of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) .[4] It is hypothesized that withanolides and withaphysalins serve as intermediates in this part of the pathway.[5][6] The conversion of the typical steroidal skeleton into the characteristic 13,14-seco-16,24-cyclo-steroid structure of physalins is a key transformation, likely involving multiple enzymatic steps.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway cluster_0 General Steroid Pathway cluster_1 Physalin Biosynthesis MVA/MEP Pathway MVA/MEP Pathway Squalene Squalene MVA/MEP Pathway->Squalene Multiple Steps Cycloartenol Cycloartenol Squalene->Cycloartenol Squalene Epoxidase, Cycloartenol Synthase 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol Multiple Steps 24-Methyldesmosterol 24-Methyldesmosterol 24-Methylenecholesterol->24-Methyldesmosterol 24ISO Withanolide Intermediates Withanolide Intermediates 24-Methyldesmosterol->Withanolide Intermediates CYP450s (putative) Withaphysalin Intermediates Withaphysalin Intermediates Withanolide Intermediates->Withaphysalin Intermediates CYP450s (putative) This compound This compound Withaphysalin Intermediates->this compound CYP450s (putative)

Proposed Biosynthesis Pathway of this compound.

Quantitative Data on this compound

The accumulation of this compound in Physalis species varies depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: this compound and D Content in Physalis angulata

Plant PartCompoundContent (mg/g dry weight)Reference
LeavesThis compound13.2[7]
LeavesPhysalin D11.0[7]

Table 2: Physalin D Content in Different Parts and Developmental Stages of Physalis alkekengi

Plant PartDevelopmental StagePhysalin D Content (% dry weight)Reference
CalyxImmature0.7880 ± 0.0612[8]
CalyxMature0.2028 ± 0.016[8]
FruitImmature0.0992 ± 0.0083[8]
FruitMature0.0259 ± 0.0021[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis.

Extraction and Quantification of this compound

A reliable method for the extraction and quantification of physalins is crucial for biosynthetic studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by High-Performance Liquid Chromatography (HPLC) is a widely used technique.

Protocol: QuEChERS Extraction and HPLC-PDA Quantification of this compound and D [7]

  • Sample Preparation:

    • Grind dried plant material (e.g., leaves) to a fine powder.

    • Weigh 1 g of the powdered sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol (B129727) to the sample.

    • Vortex for 1 min to ensure thorough mixing.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous MgSO₄.

    • Vortex for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered extract into an HPLC system equipped with a Photodiode Array (PDA) detector.

    • HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water.

      • Detection Wavelength: 225 nm.

    • Quantify this compound and D by comparing the peak areas with those of authentic standards.

The following diagram illustrates the workflow for physalin extraction and quantification.

Physalin Extraction and Quantification Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (Methanol, MgSO4, NaCl) Extraction (Methanol, MgSO4, NaCl) Grinding->Extraction (Methanol, MgSO4, NaCl) Centrifugation_1 Centrifugation Extraction (Methanol, MgSO4, NaCl)->Centrifugation_1 d-SPE Cleanup (PSA, MgSO4) d-SPE Cleanup (PSA, MgSO4) Centrifugation_1->d-SPE Cleanup (PSA, MgSO4) Centrifugation_2 Centrifugation d-SPE Cleanup (PSA, MgSO4)->Centrifugation_2 Filtration Filtration Centrifugation_2->Filtration HPLC-PDA Analysis HPLC-PDA Analysis Filtration->HPLC-PDA Analysis

Workflow for QuEChERS extraction and HPLC analysis.
Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in plants. It utilizes a modified plant virus to silence the expression of a target gene, allowing for the observation of the resulting phenotype. This technique has been successfully applied in Physalis species to investigate the role of candidate genes in physalin biosynthesis.

Protocol: VIGS in Physalis species [9][10][11]

  • Vector Construction:

    • Select a target gene for silencing (e.g., a candidate CYP450).

    • Amplify a 200-400 bp fragment of the target gene's coding sequence using PCR.

    • Clone the PCR fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation:

    • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV2 construct and a helper plasmid (pTRV1).

  • Agroinfiltration:

    • Grow the transformed Agrobacterium cultures to an OD₆₀₀ of 1.0-1.5.

    • Harvest and resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

    • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

    • Infiltrate the abaxial side of the leaves of 3-4 week old Physalis plants using a needleless syringe.

  • Phenotypic Analysis:

    • Grow the infiltrated plants under controlled conditions for 2-4 weeks.

    • Observe for any morphological changes.

    • Harvest tissues from the silenced plants and analyze the expression of the target gene (e.g., by qRT-PCR) and the accumulation of this compound (by HPLC or LC-MS).

The logical relationship of the VIGS experiment is depicted in the diagram below.

VIGS Logical Relationship Target Gene Identification Target Gene Identification VIGS Vector Construction VIGS Vector Construction Target Gene Identification->VIGS Vector Construction Agroinfiltration Agroinfiltration VIGS Vector Construction->Agroinfiltration Gene Silencing Gene Silencing Agroinfiltration->Gene Silencing Phenotypic Analysis Phenotypic Analysis Gene Silencing->Phenotypic Analysis Metabolite Analysis Metabolite Analysis Gene Silencing->Metabolite Analysis Conclusion on Gene Function Conclusion on Gene Function Phenotypic Analysis->Conclusion on Gene Function Metabolite Analysis->Conclusion on Gene Function

Logical flow of a VIGS experiment for gene function analysis.
Heterologous Expression of Biosynthetic Enzymes

To confirm the function of candidate enzymes in the this compound pathway, they can be expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. This allows for the in vivo or in vitro characterization of their enzymatic activity.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate gene from Physalis cDNA.

    • Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., INVSc1) with the expression construct.

  • Protein Expression:

    • Grow the transformed yeast in a selective medium.

    • Induce protein expression by adding galactose to the medium.

  • Enzyme Assay:

    • Prepare a crude enzyme extract or purify the recombinant protein.

    • Incubate the enzyme with the putative substrate (e.g., 24-methylenecholesterol for 24ISO).

    • Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic conversion.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and fascinating pathway that is gradually being unraveled. While the early steps involving the formation of the sterol precursor 24-methyldesmosterol are relatively well-understood, the subsequent oxidative modifications leading to the final this compound structure remain a significant area for future research. The identification and characterization of the specific cytochrome P450 enzymes involved in these later steps will be crucial for the complete elucidation of the pathway.

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will undoubtedly accelerate the discovery of the remaining biosynthetic genes. Functional characterization of these genes using techniques like VIGS and heterologous expression, coupled with detailed enzymatic assays, will provide definitive evidence for their roles in the pathway. A complete understanding of the this compound biosynthesis pathway will not only be a significant scientific achievement but will also pave the way for the sustainable and high-level production of this valuable medicinal compound through metabolic engineering and synthetic biology.

References

Physalin B: A Comprehensive Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has emerged as a promising candidate in oncology research. Exhibiting potent cytotoxic effects across a range of cancer cell lines, its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cancer TypeCell LineIC50 (µg/mL)Exposure Time (hours)Reference
MelanomaA375< 4.6Not Specified[1]
MelanomaA2058< 4.6Not Specified[1]
Breast CancerMCF-7Not Specified24, 48, 72[2]
Breast CancerMDA-MB-231Not Specified24, 48, 72[2]
Breast CancerT-47DNot Specified24, 48, 72[2]
Gastric CancerHGC-27Not SpecifiedNot Specified[3]
Gastric CancerSGC-7901Not SpecifiedNot Specified[3]
Prostate CancerC42BNot Specified24, 48, 72[4]
Prostate CancerCWR22Rv1Not Specified24, 48, 72[4]
Various CancersMultiple0.58 - 15.18Not Specified[5]

Core Mechanisms of Action

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through multiple interconnected pathways.

a. Intrinsic (Mitochondrial) Pathway: In melanoma cells, this compound upregulates the pro-apoptotic protein NOXA, which in turn triggers the activation of Bax and caspase-3, key players in the mitochondria-mediated apoptotic cascade.[1] In non-small-cell lung cancer cells, this compound disrupts mitochondrial function, leading to increased intracellular superoxide (B77818) and subsequent apoptosis.[6] This is often accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[2][3]

b. p53-Dependent Pathway: In breast cancer cells with functional p53, such as MCF-7, this compound induces apoptosis in a p53-dependent manner.[2] This involves the activation of downstream targets of p53 that promote cell death.

c. Caspase Activation: A common feature of this compound-induced apoptosis is the activation of a cascade of caspases. Studies have shown the cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7 in gastric and breast cancer cells.[2][3]

This compound This compound NOXA NOXA This compound->NOXA p53 p53 This compound->p53 Bax Bax NOXA->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome formation with Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation PARP PARP Caspase-3->PARP cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP p53->NOXA

This compound-induced Apoptotic Signaling Pathway.
Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases.

a. G2/M Phase Arrest: In human non-small-cell lung cancer (A549) and breast cancer cells, this compound induces cell cycle arrest at the G2/M phase.[2][6] This is mediated by the downregulation of key G2/M transition proteins, including Cyclin B1.[6]

b. G0/G1 Phase Arrest: In undifferentiated human gastric cancer cells (HGC-27), this compound causes cell cycle arrest at the G0/G1 phase.[3] This is associated with the downregulation of G1-phase-related proteins such as Cyclin D1, Cyclin D3, CDK4, and CDK6.[3]

c. Regulation of Cell Cycle Inhibitors: The induction of cell cycle arrest by this compound is also linked to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21.[6]

cluster_G1 G1 Phase cluster_G2 G2 Phase Cyclin D1 Cyclin D1 S Phase S Phase CDK4/6 CDK4/6 Cyclin B1 Cyclin B1 M Phase M Phase This compound This compound This compound->Cyclin D1 This compound->CDK4/6 This compound->Cyclin B1 p21 p21 This compound->p21 p21->CDK4/6 p21->Cyclin B1

This compound-mediated Cell Cycle Arrest.
Modulation of Signaling Pathways

a. PI3K/Akt Pathway: this compound has been shown to suppress the phosphorylation of key components of the PI3K/Akt signaling pathway in breast cancer cells.[2] This pathway is crucial for cell survival, proliferation, and growth; its inhibition by this compound contributes significantly to its anticancer effects.

b. NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound inhibits the activation of NF-κB.[7] In some cellular contexts, this is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. In other cases, it inhibits the nuclear translocation of the active RelA/p50 dimer.[7]

cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt activates p-Akt p-Akt Akt->p-Akt phosphorylation Cell Survival\n& Proliferation Cell Survival & Proliferation p-Akt->Cell Survival\n& Proliferation IκBα IκBα NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocation IκBα-NF-κB IκBα NF-κB p-IκBα p-IκBα IκBα-NF-κB->p-IκBα phosphorylation Ub Ubiquitin p-IκBα->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation Proteasome->NF-κB release Gene Transcription\n(Survival, Proliferation) Gene Transcription (Survival, Proliferation) Nucleus->Gene Transcription\n(Survival, Proliferation) This compound This compound This compound->p-Akt inhibits This compound->NF-κB inhibits translocation This compound->p-IκBα inhibits

Inhibition of PI3K/Akt and NF-κB Pathways by this compound.
Anti-Metastatic Effects

Preliminary evidence suggests that extracts containing physalins can inhibit tumor metastasis. This is achieved in part by modulating the activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). By suppressing the activity of MMPs, which are responsible for degrading the extracellular matrix, physalins may hinder the ability of cancer cells to invade surrounding tissues and metastasize.

Experimental Protocols

Western Blotting for Apoptosis and Signaling Proteins

a. Cell Lysis:

  • Treat cancer cells with desired concentrations of this compound for the indicated times.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

b. Protein Quantification and Electrophoresis:

  • Determine protein concentration using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins on a 10-12% SDS-PAGE gel.

c. Immunoblotting:

  • Transfer separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Cleaved Caspase-3 (1:1000)

    • Cleaved PARP (1:1000)

    • Bax (1:1000)

    • NOXA (1:1000)

    • p-Akt (Ser473) (1:1000)[8]

    • Akt (1:1000)[9]

    • p-IκBα (1:1000)

    • IκBα (1:1000)

    • β-actin (1:5000)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Cell Culture\n& Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture\n& Treatment->Cell Lysis Protein\nQuantification Protein Quantification Cell Lysis->Protein\nQuantification SDS-PAGE SDS-PAGE Protein\nQuantification->SDS-PAGE Protein\nTransfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein\nTransfer (PVDF) Blocking Blocking Protein\nTransfer (PVDF)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation ECL Detection ECL Detection Secondary Antibody\nIncubation->ECL Detection

Western Blotting Experimental Workflow.
Flow Cytometry for Cell Cycle and Apoptosis Analysis

a. Cell Preparation:

  • Treat cells with this compound as described above.

  • Harvest both adherent and floating cells, and wash with cold PBS.

b. Apoptosis Analysis (Annexin V/PI Staining):

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10][11][12]

c. Cell Cycle Analysis (PI Staining):

  • Fix cells in ice-cold 70% ethanol (B145695) overnight.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Flow Cytometry Experimental Workflows.

Conclusion

This compound demonstrates significant potential as a novel anticancer agent due to its ability to target multiple facets of cancer cell pathobiology. Its pro-apoptotic, anti-proliferative, and signaling-modulatory effects, substantiated by the data and methodologies presented herein, provide a strong rationale for its further investigation in preclinical and clinical settings. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the development of new and effective cancer therapies.

References

The Anti-inflammatory Effects of Physalin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is primarily attributed to the modulation of critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB, this compound effectively suppresses the expression of numerous pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), and enzymes such as iNOS and COX-2. This technical guide provides an in-depth review of the anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its molecular mechanisms to support further research and drug development efforts.

Core Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory activity of this compound is multifaceted, involving the regulation of several key signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of a wide array of pro-inflammatory genes.[1] In a resting state, the NF-κB dimer (commonly RelA/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[2] This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.[2]

This compound exerts its primary anti-inflammatory effect by intervening in this process. Studies have shown that it inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[1][3] This blockade of NF-κB activation leads to a significant reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK IkBa p65/p50-IκBα (Inactive Complex) IKK->IkBa Phosphorylation p65p50_cyto p65/p50 IkBa_p P-IκBα IkBa->IkBa_p p65p50_nuc p65/p50 (Active) p65p50_cyto->p65p50_nuc Translocation proteasome Proteasomal Degradation IkBa_p->proteasome Ubiquitination dna DNA Binding p65p50_nuc->dna nucleus Nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) dna->genes physalinB This compound physalinB->IkBa_p Inhibition physalinB->p65p50_nuc Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK and Other Pathways

While the NF-κB pathway is a primary target, other signaling cascades are also implicated in the bioactivity of physalins.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation.[6] While some studies suggest this compound can activate MAPKs in cancer cells, related compounds like Physalin A have been shown to inhibit the phosphorylation of p38, JNK, and ERK in inflammatory models, thereby contributing to its chondroprotective effects.[4][6][7] This suggests that the modulation of MAPK pathways by physalins may be context-dependent.

  • PI3K/Akt Pathway: this compound has been reported to improve the inflammatory response in mouse models of acute lung injury by activating the PI3K/Akt pathway.[8]

  • STAT3 and NLRP3 Inflammasome: In models of ulcerative colitis, this compound has been shown to suppress the activation of STAT3 and the NLRP3 inflammasome, further highlighting its broad anti-inflammatory potential.[5]

MAPK_Pathway stimulus Inflammatory Stimulus mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (MKKs) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 genes Pro-inflammatory Gene Expression ap1->genes physalins Physalins (e.g., Physalin A) physalins->mapk Inhibition of Phosphorylation

Caption: Physalins modulate the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various preclinical studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell LineStimulusThis compound ConcentrationMeasured EffectReference
RAW 264.7LPS (1 µg/ml)5, 10, 20 µMDose-dependent inhibition of TNF-α and IL-6 mRNA and protein expression.[9]
RAW 264.7LPSNot specifiedReduction in the levels of TNF-α, IL-6, and IL-1β.[5]
MacrophagesLPSNot specifiedInhibition of TNF, IL-6, and IL-12 production.[3][10]
HeLa CellsPhorbol esterIC50 < 2 µMInhibition of NF-κB activation.[4]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelConditionThis compound DosageMeasured EffectReference
MouseEndotoxic shock (LPS)0.5 - 1 mg/kgProtected against lethal dose of LPS; decreased TNF production.[4]
MouseIntestinal Ischemia/Reperfusion0.2, 2, 20 mg/kgReduced vascular permeability and serum TNF; increased IL-10.[4]
MouseAllogeneic TransplantationNot specifiedInhibited graft absorption and local inflammatory response.
Balb/c MouseDSS-induced ColitisNot specifiedSuppressed activation of STAT3, β-arrestin 1, and NLRP3 inflammasome.[5]

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections detail common experimental protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is a standard method for screening anti-inflammatory compounds by mimicking a bacterial inflammatory response in a macrophage cell line.

  • 1. Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • 2. Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 24-well) and allowed to adhere. Subsequently, they are pre-treated with various non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.[9]

  • 3. Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.[9] A control group without LPS or this compound treatment is also maintained.

  • 4. Incubation: The cells are incubated for a specified period, which varies depending on the endpoint being measured (e.g., 8 hours for cytokine mRNA, 24 hours for cytokine protein in supernatant).[9]

  • 5. Analysis:

    • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

    • Gene Expression: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the relative mRNA expression of target genes (Tnf, Il6, Il1b, Nos2, Ptgs2) is determined using Real-Time Quantitative PCR (RT-qPCR), with a housekeeping gene like Gapdh for normalization.[9]

    • Western Blot: Cell lysates are prepared to analyze protein levels. Western blotting can be used to measure the expression of iNOS and COX-2, and to assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 by separating cytoplasmic and nuclear fractions.[10]

In Vivo: Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute, non-immune inflammation used to assess the efficacy of anti-inflammatory drugs.[11][12]

  • 1. Animals: Male Wistar rats or Swiss mice are typically used.[11] Animals are acclimatized for at least one week before the experiment.

  • 2. Grouping and Administration: Animals are randomly divided into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of this compound.[13] The compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the inflammatory insult.

  • 3. Induction of Edema: A 1% solution of lambda-carrageenan in sterile saline is prepared. A small volume (e.g., 0.1 mL) is injected into the subplantar aponeurosis of the right hind paw of each animal.[12]

  • 4. Measurement of Edema: The volume of the paw is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13] Paw volume is measured using a digital plethysmometer. The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volume.

  • 5. Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomly Assign to Groups (Vehicle, Positive Control, this compound) start->grouping admin Administer Compound or Vehicle (e.g., i.p. or p.o.) grouping->admin wait Wait 30-60 minutes admin->wait induce Induce Edema: Inject Carrageenan into Paw wait->induce measure Measure Paw Volume (t=0, 1, 2, 3, 4, 5 hr) induce->measure analyze Calculate Edema Volume and % Inhibition measure->analyze end End: Report Results analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

This compound has consistently demonstrated robust anti-inflammatory effects in a variety of preclinical models. Its well-defined mechanism of action, centered on the potent inhibition of the NF-κB pathway, makes it a compelling candidate for development as a novel anti-inflammatory agent. The data presented herein supports its potential for treating inflammatory conditions.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed to understand its behavior in vivo.

  • Safety and Toxicology: Rigorous toxicology studies are required to establish a safe therapeutic window.

  • Chronic Inflammatory Models: Efficacy should be evaluated in chronic inflammatory models, such as collagen-induced arthritis, to assess its long-term therapeutic potential.

  • Structure-Activity Relationship (SAR): Further SAR studies could lead to the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties.

By building on this foundational knowledge, the scientific community can work towards translating the therapeutic promise of this compound into clinical reality.

References

Physalin B: A Technical Guide to its Potential as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring seco-steroid belonging to the withanolide class, has emerged as a compound of significant interest in the field of antimicrobial research. Extracted from plants of the Physalis genus (Solanaceae family), this molecule has demonstrated a range of biological activities, including noteworthy antimicrobial and anti-virulence properties. As the challenge of antimicrobial resistance intensifies, the exploration of novel therapeutic agents like this compound is critical. This technical guide provides a comprehensive overview of the current scientific data on this compound's antimicrobial potential, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining the experimental protocols used for its evaluation.

Antimicrobial Spectrum and Efficacy

This compound has shown promising activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through various standard antimicrobial susceptibility tests, with the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) being key parameters.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and related physalin mixtures. It is important to note that some studies have evaluated pools of physalins, and the precise contribution of this compound in those mixtures is inferred.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Physalins

Compound/MixtureTarget MicroorganismStrainMIC (µg/mL)Reference
Purified this compound Mycobacterium tuberculosisH37Rv>128[1]
Physalin Pool (B, D, F, G)Staphylococcus aureusATCC 29213≤200[2]
Physalin Pool (B, D, F, G)Staphylococcus aureusATCC 25923≤200[2]
Physalin Pool (B, D, F, G)Staphylococcus aureusATCC 6538P≤200[2]
Physalin Pool (B, D, F, G)Neisseria gonorrhoeaeATCC 49226≤200[2]
Purified Physalin DMycobacterium tuberculosisH37Rv32[1]
Purified Physalin DGram-positive bacteria(Various)32-128[3]

Note: The data for the "Physalin Pool" indicates 100% inhibition at the tested concentration of 200 µg/mL in an agar (B569324) dilution assay, establishing the MIC at or below this value.[2]

Table 2: Other Quantitative Antimicrobial Activity for this compound

CompoundTarget MicroorganismStrainAssay MethodConcentration (µg/mL)ResultReference
Purified this compound Staphylococcus aureusATCC 6538PAgar Diffusion200~85% inhibition (compared to physalin pool)[2][4]

Mechanism of Action

Current research points to a primary anti-virulence mechanism of action for this compound against Staphylococcus aureus, rather than direct bactericidal or bacteriostatic effects through conventional means like cell wall disruption.

Inhibition of Quorum Sensing in Staphylococcus aureus

The most well-documented mechanism is the suppression of the Accessory Gene Regulator (Agr) quorum-sensing (QS) system in S. aureus.[5][6] This system controls the expression of numerous virulence factors in a cell-density-dependent manner. This compound, along with other physalins like H and isothis compound, has been shown to directly interact with and inhibit the function of AgrA, the DNA-binding response regulator of the Agr system.[5][7]

By binding to the DNA-binding site of AgrA, this compound prevents it from activating the P2 and P3 promoters, which are essential for the transcription of virulence factors such as alpha-hemolysin (B1172582) (hla) and RNAIII.[5][7] This leads to a significant reduction in toxin production and overall virulence, without necessarily inhibiting bacterial growth at the same concentrations. This anti-virulence approach is a highly sought-after strategy in antimicrobial development as it may exert less selective pressure for the development of resistance.

The interaction is specific, with molecular docking and dynamics simulations suggesting that the carbonyl oxygens at C-1 and C-18 of the physalin structure are crucial for binding to key residues like N201 and R198 within the LytTR domain of AgrA.[6][7]

G cluster_S_aureus Staphylococcus aureus Cell AIP AIP (Autoinducing Peptide) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2_P3 agr P2/P3 Promoters AgrA->P2_P3 Binds & Activates RNAIII RNAIII P2_P3->RNAIII Transcription Toxins Virulence Factors (e.g., Hemolysins) RNAIII->Toxins Upregulates Expression PhysalinB This compound PhysalinB->AgrA Binds & Inhibits DNA Binding

Caption: this compound inhibits the S. aureus Agr quorum-sensing pathway.
Anti-Biofilm Potential

While specific quantitative data for purified this compound's effect on biofilms is still emerging, its mechanism of inhibiting the Agr quorum-sensing system strongly suggests potential anti-biofilm activity. The Agr system is known to play a role in the regulation of biofilm formation and dispersal in S. aureus. By disrupting this signaling cascade, this compound may interfere with the ability of the bacteria to form robust biofilm communities. Further research is required to quantify this effect.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antimicrobial properties. These protocols are synthesized from standard microbiological procedures and specific details mentioned in studies involving physalins.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using CAMHB to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This brings the final volume in each well to 200 µL.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth). The reading can be aided by using a plate reader to measure optical density at 600 nm (OD₆₀₀).

G cluster_prep Preparation cluster_assay Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-Biofilm Activity (Crystal Violet Assay)

This assay quantifies the total biomass of a biofilm formed in the presence of an antimicrobial agent.

  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the MIC protocol, but typically in a biofilm-promoting medium like Tryptic Soy Broth (TSB) supplemented with 1% glucose.

    • In a 96-well flat-bottom plate, add 100 µL of various concentrations of this compound (prepared by serial dilution) to the wells.

    • Add 100 µL of the bacterial suspension to each well.

    • Include a positive control (bacteria and medium) and a negative control (medium only).

    • Incubate the plate under static conditions at 37°C for 24-48 hours.

  • Washing and Staining:

    • Carefully discard the planktonic (free-floating) culture from each well by aspiration or gentle inversion.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Allow the plate to air dry completely.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate thoroughly with distilled water until the runoff is clear.

    • Invert the plate and tap on absorbent paper to remove excess water, then allow it to air dry.

    • Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye.

    • Incubate for 15 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized solution from each well to a new flat-bottom plate.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Electrophoretic Mobility Shift Assay (EMSA) for AgrA-DNA Binding

This protocol is used to demonstrate the direct inhibitory effect of this compound on the binding of the AgrA protein to its target DNA promoter region.[5][7]

  • Preparation of DNA Probe:

    • Synthesize a short (e.g., 100 bp) double-stranded DNA fragment corresponding to the S. aureus P3 promoter region, which contains the AgrA binding site.

    • Label the 5' end of the DNA probe with a fluorescent dye (e.g., Cy5) or a radioisotope (e.g., ³²P).

  • Binding Reaction:

    • In a microcentrifuge tube, prepare the binding reaction mixture (typically 10-20 µL). The buffer should contain 10 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, and 20% glycerol.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

    • Add purified recombinant AgrA protein (e.g., 140 nM final concentration) to the mixture and incubate at 25°C for 20 minutes to allow for potential inhibitor-protein interaction.

    • Add the labeled DNA probe (e.g., 100 nM final concentration) to the mixture.

    • Incubate for an additional 20 minutes at 25°C to allow for protein-DNA binding.

  • Electrophoresis and Detection:

    • Load the reaction mixtures onto a native (non-denaturing) 8% polyacrylamide gel in 0.5x TBE buffer.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

    • Visualize the DNA bands using a fluorescence imager (for Cy5) or autoradiography (for ³²P). A "shift" in the migration of the labeled probe (a slower-migrating band) indicates the formation of a protein-DNA complex. Inhibition of this shift in the presence of this compound demonstrates its disruptive effect on the interaction.

Conclusion and Future Directions

This compound presents a compelling case as a potential antimicrobial agent, primarily through its well-defined anti-virulence mechanism of inhibiting the S. aureus Agr quorum-sensing system. This targeted approach is particularly attractive as it may reduce the selective pressure for resistance development compared to traditional bactericidal antibiotics.

However, the current body of research has limitations. The available quantitative data on the antimicrobial spectrum of purified this compound is not comprehensive, and more extensive testing against a broader range of clinical isolates, including multidrug-resistant strains, is necessary. Furthermore, while the anti-virulence mechanism is established, its anti-biofilm capabilities need to be quantitatively assessed.

Future research should focus on:

  • Comprehensive MIC/MBC Screening: Evaluating purified this compound against a wide panel of Gram-positive and Gram-negative bacteria and fungi.

  • Quantitative Anti-Biofilm Studies: Determining the efficacy of this compound in preventing the formation of and eradicating pre-formed biofilms.

  • Exploring Other Mechanisms: Investigating whether this compound has other direct antimicrobial effects, such as membrane disruption or enzymatic inhibition.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in relevant animal models of infection.

  • Synergy Studies: Investigating potential synergistic effects when this compound is combined with conventional antibiotics.

References

In Vitro Cytotoxicity of Physalin B on Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered significant attention in oncological research. Its potent cytotoxic effects against a wide array of cancer cell lines underscore its potential as a novel chemotherapeutic agent. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its impact on various tumor cell lines, the underlying molecular mechanisms, and detailed protocols for assessing its efficacy.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against a variety of human cancer cell lines, as determined by various cytotoxicity assays.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)AssayReference
A549Non-Small Cell Lung Cancer--MTT[1]
MCF-7Breast Cancer--MTT[2]
MDA-MB-231Breast Cancer--MTT[2]
T-47DBreast Cancer--MTT[2]
A375Melanoma< 4.6-MTT[3]
A2058Melanoma< 4.6-MTT[3]
HL-60Promyelocytic Leukemia0.581.05SRB[4]
CEMLeukemia1.372.49SRB[4]
K562Chronic Myelogenous Leukemia15.1827.6SRB[4]
HCT-8Colon Cancer1.041.89SRB[4]
MCF-7Breast Cancer1.622.95SRB[4]
MDA-MB-435Melanoma3.326.04SRB[4]
MDA-MB-231Breast Cancer1.091.98SRB[4]
PC3Prostate Cancer1.342.44SRB[4]
B-16Murine Melanoma1.482.69SRB[4]

Note: Conversion from µg/mL to µM is based on the molar mass of this compound (C28H30O10), approximately 526.53 g/mol . Some studies did not report molar concentrations.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound has been shown to trigger programmed cell death in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the p53 tumor suppressor pathway.[2] In response to cellular stress induced by this compound, p55 upregulates the expression of pro-apoptotic proteins such as NOXA and Bax.[3] This leads to the activation of the intrinsic (mitochondrial) apoptosis pathway, characterized by the cleavage of caspase-9, caspase-7, and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Another identified pathway involves the suppression of the PI3K/Akt signaling cascade, a crucial pathway for cell survival and proliferation.[2] By inhibiting this pathway, this compound further promotes apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cyclin-dependent kinase 1 (CDK1), and the upregulation of the cell cycle inhibitor p21.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Tumor cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Tumor cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and collect the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • 6-well plates

  • Tumor cell lines

  • Complete culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the specified duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the cell pellet with PBS.

  • Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Acquisition & Analysis cell_culture Seed Tumor Cells (96-well or 6-well plates) treatment Treat with this compound (various concentrations and times) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle plate_reader Microplate Reader (Absorbance at 490 nm) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ic50 IC50 Calculation plate_reader->ic50 apoptosis_analysis Apoptosis Quadrant Analysis flow_cytometer->apoptosis_analysis cell_cycle_analysis Cell Cycle Phase Distribution flow_cytometer->cell_cycle_analysis

Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.

This compound-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_trigger Induction cluster_p53 p53-Dependent Pathway cluster_pi3k PI3K/Akt Pathway cluster_execution Caspase Cascade & Apoptosis physalin_b This compound p53 p53 Activation physalin_b->p53 activates pi3k PI3K physalin_b->pi3k inhibits noxa NOXA Expression p53->noxa upregulates bax Bax Expression p53->bax upregulates caspase9 Caspase-9 Cleavage noxa->caspase9 bax->caspase9 akt Akt pi3k->akt activates caspase37 Caspase-3/7 Cleavage caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

This compound-Induced G2/M Cell Cycle Arrest

cell_cycle_arrest cluster_trigger Induction cluster_regulation Cell Cycle Regulation cluster_outcome Outcome physalin_b This compound cyclin_b1 Cyclin B1 physalin_b->cyclin_b1 downregulates cdk1 CDK1 physalin_b->cdk1 downregulates p21 p21 physalin_b->p21 upregulates g2m_arrest G2/M Phase Arrest cyclin_b1->g2m_arrest promotes transition (inhibited) cdk1->g2m_arrest promotes transition (inhibited) p21->cdk1 inhibits

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

References

Physalin B: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates cell cycle progression, a critical process in cancer cell proliferation. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. The specific phase of cell cycle arrest is cell-type dependent, with the most compelling evidence pointing towards G2/M phase arrest in several cancer types and G0/G1 phase arrest in others. This targeted disruption of the cell cycle positions this compound as a promising candidate for further investigation in cancer therapeutics.

G2/M Phase Arrest

In human non-small-cell lung cancer (A549) and breast cancer (MCF-7) cells, this compound has been shown to induce a robust G2/M phase arrest.[1] This arrest is orchestrated through the modulation of key regulatory proteins of the G2/M transition.

G0/G1 Phase Arrest

Conversely, in undifferentiated human gastric cancer cells (HGC-27), this compound induces cell cycle arrest at the G0/G1 phase.[1] This is achieved by targeting the proteins that govern the G1 to S phase transition.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung CancerNot explicitly stated in provided abstracts
MCF-7Breast CancerNot explicitly stated in provided abstracts
MDA-MB-231Breast CancerNot explicitly stated in provided abstracts
T-47DBreast CancerNot explicitly stated in provided abstracts
HGC-27Gastric CancerNot explicitly stated in provided abstracts
A375Melanoma< 4.6 µg/mL
A2058Melanoma< 4.6 µg/mL

Note: While specific IC50 values for all cell lines directly linked to the cell cycle studies were not available in the provided search results, the data indicates significant cytotoxicity.

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
A549 ControlData not availableData not availableData not available
This compound (Concentration & Time dependent)Data not availableData not availableIncreased
MCF-7 Control45.8647.526.62[2]
This compound (Concentration & Time dependent)Data not availableData not availableIncreased[3]
HGC-27 ControlData not availableData not availableData not available
This compound (Dose-dependent)IncreasedData not availableData not available

Note: The provided search results confirm the trend of cell cycle arrest in the indicated phases, though precise percentage values for this compound treatment were not consistently available in the abstracts.

Signaling Pathways Modulated by this compound

This compound-induced cell cycle arrest is a consequence of its influence on complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

G2/M Arrest Signaling Pathway

G2M_Arrest cluster_G2M G2/M Transition Control PhysalinB This compound p53 p53 PhysalinB->p53 Upregulates p21 p21 (WAF1/CIP1) p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 Complex p21->CDK1_CyclinB1 Inhibits G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition Promotes CellCycleArrest G2/M Phase Arrest G2M_Transition->CellCycleArrest G0G1_Arrest cluster_G1S G1/S Transition Control PhysalinB This compound CDK4_CyclinD1 CDK4/Cyclin D1 Complex PhysalinB->CDK4_CyclinD1 Downregulates CDK6_CyclinD3 CDK6/Cyclin D3 Complex PhysalinB->CDK6_CyclinD3 Downregulates pRb pRb CDK4_CyclinD1->pRb Phosphorylates CDK6_CyclinD3->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_p p-pRb (Phosphorylated) pRb_p->E2F Releases G1S_Transition G1/S Transition E2F->G1S_Transition Promotes CellCycleArrest G0/G1 Phase Arrest G1S_Transition->CellCycleArrest Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow wb Western Blot (Protein Expression) treat->wb analysis Quantitative Analysis - IC50 Calculation - Cell Cycle Distribution - Protein Level Changes mtt->analysis flow->analysis wb->analysis conclusion Conclusion: This compound induces cell cycle arrest analysis->conclusion Elucidation of Mechanism

References

Physalin B: A Promising Driver of Apoptosis in Melanoma Cells through Multi-Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastatic melanoma remains a significant clinical challenge, demanding the exploration of novel therapeutic agents. Physalin B, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has emerged as a potent inducer of apoptosis in melanoma cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pro-apoptotic effects, with a focus on its impact on key signaling pathways. We consolidate quantitative data on its efficacy, provide detailed experimental protocols for key assays, and present visual representations of the implicated signaling cascades to facilitate further research and drug development efforts in the field of oncology.

Introduction

Malignant melanoma is the most aggressive form of skin cancer, characterized by high metastatic potential and resistance to conventional therapies. The aberrant regulation of apoptosis, or programmed cell death, is a hallmark of cancer, enabling tumor cells to evade self-destruction and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reactivating apoptotic pathways are of paramount interest.

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, in the context of melanoma, it has been shown to induce apoptosis in cell lines such as A375 and A2058, which harbor BRAF mutations, a common oncogenic driver in this malignancy.[1] This guide delves into the technical details of this compound's action, providing a foundation for its potential development as a targeted therapeutic agent.

Quantitative Data on the Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound on melanoma cells have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency.

Table 1: Cytotoxicity of this compound in Melanoma Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
A375Human Melanoma< 4.6< 8.3[1]
A2058Human Melanoma< 4.6< 8.3[1]

Note: The molecular weight of this compound (C28H30O10) is approximately 526.5 g/mol . The IC50 values were reported as lower than 4.6 µg/mL, which corresponds to approximately 8.7 µM.

Table 2: Apoptosis Induction by this compound in A375 Melanoma Cells

TreatmentApoptosis Rate (%)MethodReference
This compoundConcentration-dependent increasePhosphatidylserine detection[1]

Core Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by modulating several critical signaling pathways that govern cell survival and death. The primary mechanism identified in melanoma cells involves the intrinsic mitochondrial pathway, initiated by the upregulation of the pro-apoptotic protein NOXA.[1] Furthermore, evidence from other cancer types suggests the involvement of the PI3K/Akt and MAPK pathways.

The NOXA-Mediated Mitochondrial Apoptosis Pathway

In A375 melanoma cells, this compound rapidly induces the expression of the pro-apoptotic BH3-only protein NOXA.[1] NOXA, in turn, promotes the activation of Bax, a key effector protein in the mitochondrial apoptotic pathway. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1]

PhysalinB This compound NOXA NOXA Expression PhysalinB->NOXA Bax Bax Activation NOXA->Bax Mito Mitochondrial Disruption Bax->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced NOXA-mediated apoptosis.
Modulation of the PI3K/Akt and MAPK Signaling Pathways

While direct evidence in melanoma is still emerging, studies in other cancer cell lines strongly suggest that this compound also targets the PI3K/Akt and MAPK signaling pathways. In breast cancer cells, this compound has been shown to suppress the phosphorylation of PI3K and Akt, key components of a major pro-survival pathway. In colon cancer cells, this compound treatment leads to an increase in the phosphorylation of the MAP kinases p38, ERK, and JNK, which are involved in stress responses and apoptosis.

The crosstalk between the PI3K/Akt and MAPK pathways is a critical determinant of cell fate. The inhibition of the pro-survival PI3K/Akt pathway, coupled with the activation of the pro-apoptotic MAPK pathways by this compound, likely creates a synergistic effect that pushes the cancer cell towards apoptosis.

cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Phosphorylation Survival Cell Survival Akt->Survival p38 p38 Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK ERK ERK ERK->Apoptosis_MAPK JNK JNK JNK->Apoptosis_MAPK PhysalinB This compound PhysalinB->PI3K Inhibits PhysalinB->p38 Activates PhysalinB->ERK Activates PhysalinB->JNK Activates

Modulation of PI3K/Akt and MAPK pathways.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for the key experiments used to characterize the effects of this compound on melanoma cells.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on melanoma cells.

  • Materials:

    • A375 or A2058 melanoma cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed melanoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance AddDMSO->Read

Experimental workflow for the MTT assay.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • Treated and control melanoma cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed melanoma cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with complete medium, and collect.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation.

Start Cell Treatment Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Workflow for Annexin V/PI flow cytometry.
Western Blot Analysis

This protocol is for assessing the expression and phosphorylation status of key proteins in the apoptotic and signaling pathways.

  • Materials:

    • Treated and control melanoma cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-NOXA, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

    • Imaging system

  • Procedure:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant promise as a pro-apoptotic agent in melanoma cells. Its ability to activate the NOXA-mediated mitochondrial pathway and potentially modulate the PI3K/Akt and MAPK signaling cascades highlights its multi-faceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

Future research should focus on validating the effects of this compound on the PI3K/Akt and MAPK pathways specifically in melanoma cell lines and in vivo models. Elucidating the precise molecular interactions and upstream regulators of NOXA induction will be crucial. Furthermore, preclinical studies are warranted to evaluate the safety and efficacy of this compound in animal models of melanoma, which will be a critical step towards its potential clinical translation as a novel anti-cancer therapeutic.

References

Unveiling the Neuroprotective Potential of Physalin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring steroidal constituent derived from plants of the Physalis genus, has garnered significant interest for its diverse pharmacological activities. While extensively studied for its anti-inflammatory and anti-cancer properties, emerging evidence suggests a promising role for this compound in the realm of neuroprotection. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to its potent anti-inflammatory and anti-apoptotic activities. These effects are mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a hallmark of many neurodegenerative diseases. This compound has been shown to exert significant anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.[1][2][3] This pathway is a critical regulator of the expression of genes involved in inflammation and immune responses.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes in this cascade by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.[2] One study demonstrated that type B physalins with a C5-C6 olefin functionality, a structural feature of this compound, inhibit the nuclear translocation and DNA binding of the RelA/p50 protein dimer.[2]

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation PhysalinB This compound PhysalinB->IkBa Inhibits Degradation

Inhibition of the NF-κB Signaling Pathway by this compound.

Anti-Apoptotic Effects: Modulation of the PI3K/Akt Pathway and Apoptotic Proteins

Apoptosis, or programmed cell death, is a crucial process in the pathogenesis of neurodegenerative disorders. This compound has demonstrated anti-apoptotic properties by influencing the PI3K/Akt signaling pathway and modulating the expression of key apoptotic proteins.

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis.[4] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival. While direct quantitative evidence for this compound's activation of the PI3K/Akt pathway in a neuroprotective context is still emerging, its known anti-apoptotic effects suggest a potential role for this pathway.

Furthermore, this compound has been shown to influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, it can modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. An increase in the Bcl-2/Bax ratio is a key indicator of a shift towards cell survival. Additionally, this compound has been implicated in the inhibition of the ubiquitin-proteasome pathway, which can trigger apoptosis through the accumulation of pro-apoptotic proteins like NOXA.[5]

Survival_Signal Neurotrophic/ Survival Signal PI3K PI3K Survival_Signal->PI3K Akt Akt PI3K->Akt Activation Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic Inhibition Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase3 Caspase-3 Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis Execution PhysalinB This compound PhysalinB->Akt Potential Activation PhysalinB->Bcl2 Upregulates PhysalinB->Bax Downregulates PhysalinB->Caspase3 Inhibits Activation

Anti-Apoptotic Mechanisms of this compound.

Role in Alzheimer's Disease: Reduction of Aβ Secretion

In the context of Alzheimer's disease, this compound has been found to significantly reduce the secretion of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. This effect is achieved through the downregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) expression. The proposed mechanism involves the activation of Forkhead box protein O1 (FoxO1) and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound relevant to its neuroprotective properties.

Table 1: Inhibition of NF-κB Activation

Cell LineStimulusAssayIC50 (µM)Reference
HeLaTNF-αLuciferase Reporter6.07[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

Cell Viability Assays

Start Seed Neuronal Cells in 96-well plate Treat_PB Pre-treat with This compound Start->Treat_PB Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Treat_PB->Induce_Toxicity Incubate Incubate Induce_Toxicity->Incubate Add_Reagent Add Viability Reagent (MTT or LDH substrate) Incubate->Add_Reagent Measure Measure Absorbance/ Colorimetric Change Add_Reagent->Measure Analyze Calculate Cell Viability (%) Measure->Analyze

Workflow for In Vitro Cell Viability Assays.

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce neurotoxicity by adding a toxic agent (e.g., glutamate, H₂O₂, or rotenone) and incubate for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Apoptosis Assays

1. Western Blot for Bcl-2 and Bax Expression

  • Principle: This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in cell lysates. The ratio of Bcl-2 to Bax is a key indicator of the apoptotic state of the cell.

  • Protocol:

    • Culture and treat neuronal cells with this compound and a neurotoxic agent as described for the viability assays.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

2. Caspase-3 Activity Assay

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay typically uses a synthetic substrate that is cleaved by active caspase-3 to produce a colorimetric or fluorometric signal.

  • Protocol:

    • Treat neuronal cells as described previously.

    • Lyse the cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).

    • Quantify the caspase-3 activity relative to the protein concentration of the lysate.

Neuroinflammation Assays

1. Nitric Oxide (NO) Assay in Microglia

  • Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by activated microglia. NO is unstable and is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

  • Protocol:

    • Culture BV2 microglial cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

2. NF-κB Nuclear Translocation Assay (Immunofluorescence)

  • Principle: This imaging-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, providing a direct measure of NF-κB activation.

  • Protocol:

    • Grow neuronal or microglial cells on coverslips.

    • Pre-treat with this compound and then stimulate with an inflammatory agent (e.g., LPS or TNF-α).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

Signaling Pathway Analysis

1. Western Blot for PI3K/Akt Pathway Activation

  • Principle: This method is used to measure the activation of the PI3K/Akt pathway by detecting the phosphorylated forms of key proteins, such as Akt (at Ser473 and/or Thr308). An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

  • Protocol:

    • Treat neuronal cells with this compound for various time points.

    • Lyse the cells and perform Western blotting as described for Bcl-2 and Bax.

    • Use primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and total Akt.

    • Quantify the band intensities and calculate the p-Akt/total Akt ratio to assess the level of pathway activation.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, with demonstrated anti-inflammatory and anti-apoptotic activities. Its ability to modulate key signaling pathways such as NF-κB and potentially PI3K/Akt, as well as its impact on Aβ secretion, underscores its therapeutic potential for a range of neurodegenerative disorders.

While the existing data is promising, further research is warranted to fully elucidate the neuroprotective mechanisms of this compound. Future studies should focus on:

  • In-depth quantitative analysis: Comprehensive dose-response and time-course studies in various neuronal cell models are needed to establish precise IC50 and EC50 values for its neuroprotective effects.

  • Elucidation of the PI3K/Akt pathway involvement: Further investigation is required to confirm the direct effects of this compound on the activation of the PI3K/Akt pathway in neuronal cells and its contribution to the observed anti-apoptotic effects.

  • In vivo studies: Rigorous preclinical studies in animal models of neurodegenerative diseases (e.g., models of Parkinson's disease, Alzheimer's disease, and ischemic stroke) are crucial to evaluate the in vivo efficacy, optimal dosing, and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: SAR studies could help in identifying the key structural features of this compound responsible for its neuroprotective activity, potentially leading to the design of more potent and specific derivatives.

References

An In-depth Technical Guide to the Interaction of Physalin B with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin B is a naturally occurring seco-steroid compound isolated from plants of the Physalis genus, such as Physalis angulata.[1][2] It belongs to a class of compounds known as withanolides and has garnered significant scientific interest due to its broad spectrum of biological activities.[3] Extensive research has demonstrated the potent anticancer, anti-inflammatory, and immunomodulatory properties of this compound.[2][3] These effects are attributed to its ability to modulate multiple, critical intracellular signaling pathways.

This technical guide provides a comprehensive overview of the molecular interactions between this compound and key cellular signaling cascades, including the NF-κB, apoptosis, PI3K/Akt, and MAPK pathways. It summarizes quantitative data on its cytotoxic effects and presents detailed protocols for essential experimental assays, aiming to serve as a valuable resource for researchers in pharmacology and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting fundamental signaling networks that regulate inflammation, cell survival, and proliferation.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[4] In its inactive state, the NF-κB p65/p50 dimer is held in the cytoplasm by an inhibitor protein, IκBα.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger the IκB kinase (IKK) complex to phosphorylate IκBα.[5] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65/p50 dimer to translocate to the nucleus.[5] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][6]

This compound demonstrates significant anti-inflammatory activity by suppressing this pathway.[3] Studies suggest that this compound inhibits the canonical NF-κB pathway by preventing the nuclear translocation and subsequent DNA binding of the RelA/p50 dimer.[5] This blockade occurs downstream of IκBα degradation and results in a marked reduction of inflammatory mediator production.[2][3]

NF_kappa_B_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation PhysalinB This compound PhysalinB->NFkB_nuc Inhibits Translocation DNA DNA Binding & Transcription NFkB_nuc->DNA Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation

This compound inhibits the nuclear translocation of NF-κB.
Pro-Apoptotic Effects in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including melanoma, breast, and gastric cancers.[1][7][8] Its mechanism primarily involves the intrinsic, or mitochondrial, pathway of apoptosis.

Research indicates that this compound upregulates the expression of the pro-apoptotic BH3-only protein NOXA.[7][9] NOXA promotes the activation of other pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This event triggers the release of cytochrome c from the mitochondria, which facilitates the formation of the apoptosome and the activation of initiator caspase-9.[10] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7.[8] These executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[1][8] this compound has also been shown to induce cleavage of caspase-8, suggesting a potential crosstalk with the extrinsic apoptosis pathway.[1]

Apoptosis_Pathway PhysalinB This compound NOXA NOXA Expression↑ PhysalinB->NOXA Mito Mitochondrion NOXA->Mito Induces MOMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3, 7 (Executioner) Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP

This compound induces apoptosis via the NOXA-mitochondrial pathway.
Inhibition of the PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer.[11][12] Upon stimulation by growth factors, PI3K becomes active and generates PIP3, which recruits and leads to the phosphorylation and activation of Akt.[12] Activated Akt then phosphorylates numerous downstream targets that suppress apoptosis and promote cell cycle progression.

In the context of cancer, this compound acts as an inhibitor of this pro-survival pathway.[8] It has been demonstrated to suppress the phosphorylation of both PI3K and Akt in human breast cancer cells.[8] By inhibiting Akt activation, this compound effectively turns off a critical survival signal, thereby lowering the threshold for apoptosis and contributing to its overall anticancer effect.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates pPI3K p-PI3K Receptor->pPI3K Akt Akt pPI3K->Akt Activates pAkt p-Akt (Active) pPI3K->pAkt Survival Cell Survival, Growth, Proliferation pAkt->Survival PhysalinB This compound PhysalinB->pPI3K Inhibits Phosphorylation PhysalinB->pAkt Inhibits Phosphorylation

This compound inhibits the pro-survival PI3K/Akt pathway.
Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, comprising the ERK, JNK, and p38 pathways, are critical signaling networks that translate extracellular stimuli into a wide range of cellular responses, including apoptosis and proliferation.[3][13] The effect of this compound on these pathways can be context-dependent.

In several human cancer cell lines, such as colorectal cancer, this compound has been shown to induce apoptosis and autophagy through the stimulation of mitochondrial reactive oxygen species (mito-ROS).[3] This increase in ROS leads to the sustained activation (phosphorylation) of all three major MAPK pathways: ERK, JNK, and p38.[3] The activation of these kinases, particularly JNK and p38, is strongly linked to the induction of apoptotic cell death.[3][10]

MAPK_Pathway cluster_mapk MAPK Cascades PhysalinB This compound ROS Mitochondrial ROS↑ PhysalinB->ROS p38 p38 ROS->p38 Activates JNK JNK ROS->JNK Activates ERK ERK ROS->ERK Activates Apoptosis Apoptosis & Autophagy p38->Apoptosis JNK->Apoptosis ERK->Apoptosis

This compound activates MAPK pathways via ROS to induce cell death.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below summarizes reported IC50 values.

Cell LineCancer TypeIC50 Value (µM)IC50 Value (µg/mL)Reference
A375Melanoma< 8.7< 4.6[7]
A2058Melanoma< 8.7< 4.6[7]
HGC-27Gastric CancerVaries (Dose-dependent)-[1]
MCF-7Breast CancerVaries (Dose-dependent)-[8]
MDA-MB-231Breast CancerVaries (Dose-dependent)-[8]
T-47DBreast CancerVaries (Dose-dependent)-[8]

Note: Some studies report dose- and time-dependent effects without specifying a precise IC50 value.[1][8] The provided IC50 for melanoma cells was reported as < 4.6 µg/mL, which corresponds to approximately < 8.7 µM based on its molecular weight.

Key Experimental Methodologies

The following sections detail standardized protocols for key assays used to investigate the cellular effects of this compound.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures cell viability based on metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.[14] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

Apoptosis Detection: Annexin V-FITC / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as desired in 6-well plates. Include both negative (vehicle) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with 1 mL of ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells per 100 µL.[16][17]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL).[17] Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry, using FITC and phycoerythrin signal detectors.[17]

Protein Expression Analysis: Western Blot

Principle: Western blotting is a technique used to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate. It involves three main steps: (1) separation of proteins by size via gel electrophoresis (SDS-PAGE), (2) transfer of the separated proteins to a solid support membrane (e.g., PVDF), and (3) detection of the target protein using specific primary and horseradish peroxidase (HRP)-conjugated secondary antibodies.[19]

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[19]

  • Protein Quantification: Scrape the cell lysate and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[19]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg per lane) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Wash the membrane three times for 10 minutes each with TBST.[19] Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) detection reagent and capture the signal using an imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[19]

References

Immunomodulatory Activity of Physalin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin B, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the immunomodulatory activities of this compound, focusing on its mechanisms of action on key immune cells, its impact on cytokine production, and its modulation of critical signaling pathways. Detailed experimental protocols for assessing these activities are provided, along with a quantitative summary of its effects and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Physalins are a class of naturally occurring steroids known for a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][2] Among them, this compound has emerged as a potent modulator of the immune system.[3] Its ability to suppress inflammatory responses and modulate lymphocyte function underscores its potential as a lead compound for the development of novel immunomodulatory drugs.[3][4] This guide synthesizes the current understanding of this compound's immunomodulatory profile, offering a technical resource for researchers in immunology and drug discovery.

Effects on Immune Cells

This compound exerts its immunomodulatory effects by targeting several key immune cell populations, primarily macrophages and lymphocytes.

Macrophages

Macrophages play a central role in both innate and adaptive immunity, and their dysregulation is a hallmark of many inflammatory diseases. This compound has been shown to significantly inhibit the activation of macrophages.[1][5] In in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively reduces the production of pro-inflammatory mediators.[1][3] This inhibitory action helps to dampen the inflammatory cascade initiated by activated macrophages.

Lymphocytes

Lymphocytes, including T and B cells, are the primary drivers of the adaptive immune response. Uncontrolled lymphocyte proliferation and activation are central to the pathogenesis of autoimmune diseases and transplant rejection. This compound demonstrates potent immunosuppressive effects on lymphocytes.[4] It inhibits the proliferation of T lymphocytes stimulated by mitogens such as concanavalin (B7782731) A (Con A) and in mixed lymphocyte reactions (MLR), a key in vitro model for T-cell activation and alloreactivity.[4] This anti-proliferative effect is crucial for its potential in treating T-cell-mediated pathologies.

Modulation of Cytokine Production

Cytokines are critical signaling molecules that orchestrate the immune response. This compound modulates the production of both pro-inflammatory and anti-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

A key aspect of this compound's immunomodulatory activity is its ability to suppress the production of pro-inflammatory cytokines. In LPS-activated macrophages, this compound significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][6][7] In activated T lymphocytes, it inhibits the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation and differentiation.[4]

Regulation of Anti-inflammatory Cytokines

While predominantly inhibiting pro-inflammatory responses, some studies suggest that physalins can also enhance the production of the anti-inflammatory cytokine IL-10 in certain contexts, contributing to the resolution of inflammation.[1]

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by interfering with key intracellular signaling pathways that regulate immune cell function. The primary target identified to date is the Nuclear Factor-kappa B (NF-κB) pathway, with emerging evidence also pointing to the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity.[8] this compound has been shown to be a potent inhibitor of NF-κB activation.[3] It acts by preventing the degradation of the inhibitory protein IκBα.[1][9] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include many pro-inflammatory cytokines and enzymes.[8][9]

Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathways, including p38, ERK, and JNK, are also involved in regulating inflammatory responses. Some studies indicate that this compound can modulate the activation of these pathways. For instance, in certain cancer cell lines, this compound has been shown to induce the phosphorylation of ERK, JNK, and p38.[2] The precise role and mechanism of MAPK modulation by this compound in immune cells require further investigation to be fully understood.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors PhysalinB This compound PhysalinB->MAP2K Modulates Activation InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Caption: Potential modulation of MAPK signaling by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunomodulatory effects of this compound from various studies.

Table 1: Effects of this compound on Macrophage Function

ParameterCell Line/SystemStimulusThis compound ConcentrationEffectReference
TNF-α Production RAW 264.7LPS (1 µg/mL)5, 10, 20 µMDose-dependent inhibition[10]
IL-6 Production RAW 264.7LPS (1 µg/mL)5, 10, 20 µMDose-dependent inhibition[10]
NO Production Murine Peritoneal MacrophagesLPSNot specifiedInhibition[3]
NF-κB Activation HeLa cellsPhorbol 12-myristate 13-acetateNot specifiedInhibition[3]

Table 2: Effects of this compound on Lymphocyte Function

ParameterAssayStimulusThis compound ConcentrationEffectReference
Proliferation Splenocyte CultureConcanavalin A< 5 µg/mLConcentration-dependent inhibition[4]
Proliferation Mixed Lymphocyte Reaction (MLR)Allogeneic cells2 µg/mL100% inhibition[4]
IL-2 Production Splenocyte CultureConcanavalin ANot specifiedInhibition[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory activity of this compound.

In Vitro Macrophage Activation Assay

This protocol describes how to assess the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated macrophages.

Workflow Diagram:

Macrophage_Activation_Workflow A 1. Seed RAW 264.7 Macrophages in 96-well plates B 2. Pre-treat with this compound (various concentrations) for 2 hours A->B C 3. Stimulate with LPS (1 µg/mL) for 8-24 hours B->C D 4. Collect Supernatant C->D E 5. Measure Cytokine Levels (TNF-α, IL-6) by ELISA D->E F 6. Analyze Data and Determine Dose-Response E->F

Caption: Workflow for macrophage activation assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 8 to 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Lymphocyte Proliferation Assay (CFSE-based)

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the anti-proliferative effect of this compound on lymphocytes.

Workflow Diagram:

Lymphocyte_Proliferation_Workflow A 1. Isolate Splenocytes from Mice B 2. Label Cells with CFSE A->B C 3. Culture Cells with Mitogen (Con A) and this compound B->C D 4. Incubate for 72 hours C->D E 5. Harvest Cells and Analyze by Flow Cytometry D->E F 6. Quantify Proliferation based on CFSE Dilution E->F

Caption: Workflow for lymphocyte proliferation assay.

Methodology:

  • Cell Isolation: Isolate splenocytes from mice and prepare a single-cell suspension.

  • CFSE Staining: Resuspend the cells at 1 x 10⁷ cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.

  • Washing: Wash the cells three times with complete RPMI-1640 medium.

  • Plating and Treatment: Plate the CFSE-labeled cells in a 96-well plate at 2 x 10⁵ cells/well. Add Concanavalin A (5 µg/mL) and different concentrations of this compound.

  • Incubation: Culture the cells for 72 hours.

  • Flow Cytometry: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE fluorescence to determine the percentage of divided cells and the proliferation index.

Western Blot Analysis of NF-κB Pathway

This protocol describes the detection of key proteins in the NF-κB pathway to elucidate the mechanism of action of this compound.

Methodology:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the macrophage activation assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound exhibits potent immunomodulatory activities, primarily through the suppression of macrophage and lymphocyte activation and the inhibition of pro-inflammatory cytokine production. Its mechanism of action is largely attributed to the inhibition of the NF-κB signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in inflammatory and autoimmune disorders. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical in vivo models.

References

An In-depth Technical Guide to the Solubility and Stability of Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B is a naturally occurring seco-steroid found in plants of the Physalis genus, which belongs to the Solanaceae family. It has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][2] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, crucial information for its extraction, formulation, and development as a potential therapeutic agent.

This compound: Core Properties

PropertyValue
Molecular Formula C₂₈H₃₀O₉
Molecular Weight 510.5 g/mol
Appearance Crystalline powder
CAS Number 23133-56-4

Solubility Characteristics

Understanding the solubility of this compound is fundamental for designing effective extraction and purification protocols, as well as for developing suitable formulations for preclinical and clinical studies.

Qualitative Solubility

This compound, a steroid-derived compound with multiple oxygen functionalities, exhibits good solubility in a range of organic solvents. Methanol (B129727) has been identified as a highly effective solvent for extracting this compound from plant matrices, outperforming ethanol, acetone, chloroform, and ethyl acetate (B1210297) in extraction efficiency.[3] General solubility is also observed in chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO).[1][2]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, a stock solution of 1 mg/mL (1000 µg/mL) in methanol has been reported as stable, indicating its solubility is at least this high in that solvent.[3][4]

To provide a reasonable estimate, the following table includes solubility data for Physalin D , a structurally similar physalin, in various solvents at different temperatures. This data can serve as a valuable reference for this compound, though empirical determination for this compound is strongly recommended.

Table 1: Solubility of Physalin D in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction (10⁻⁴ x)Solubility (mg/mL) - Estimated
Methanol 283.23.856.28
293.25.218.50
303.27.0411.48
313.29.4215.36
Ethanol 283.21.622.98
293.22.234.10
303.23.055.61
313.24.167.65
Acetone 283.26.9311.97
293.29.1215.75
303.211.8520.47
313.215.2126.27
Ethyl Acetate 283.23.155.86
293.24.217.83
303.25.5810.38
313.27.2913.56
Chloroform 283.210.2120.91
293.212.8526.32
303.216.0332.83
313.219.8740.71
Water 283.20.0080.002
293.20.0110.003
303.20.0150.004
313.20.0200.005

Note: The solubility in mg/mL for Physalin D was estimated from the molar fraction data presented in the cited study for illustrative purposes. The original study should be consulted for precise data and methodology.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent (e.g., methanol, ethanol, DMSO, water).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Analyze the diluted sample using the HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter (0.22 µm) C->D E Dilute sample D->E F Analyze by HPLC E->F

Shake-Flask Solubility Determination Workflow

Stability Characteristics

The stability of this compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and formulation development.

Storage Recommendations

For optimal long-term stability, it is recommended to store pure this compound in a desiccated environment at -20°C.[1] A stock solution of this compound in methanol (1 mg/mL) has been shown to be stable for approximately 12 months when stored protected from light at 4°C.[3][4]

Forced Degradation Studies

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionRecommended Protocol
Acidic Hydrolysis 0.1 M HCl at 60°C for 2, 4, 8, 12, and 24 hours.
Basic Hydrolysis 0.1 M NaOH at 60°C for 2, 4, 8, 12, and 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 2, 4, 8, 12, and 24 hours.
Thermal Degradation Solid-state sample at 80°C for 24, 48, and 72 hours.
Photodegradation Expose solution (e.g., in methanol) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocol: Forced Degradation Study and HPLC Analysis

This protocol provides a general framework for conducting a forced degradation study of this compound and analyzing the samples using a stability-indicating HPLC method.

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound (e.g., 1 mg/mL in methanol).

    • Subject the solutions and solid samples to the stress conditions outlined in Table 2.

    • At specified time points, withdraw aliquots of the solutions. For acidic and basic hydrolysis, neutralize the samples before analysis.

  • HPLC Method Development and Validation:

    • Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile (B52724) and water is a common starting point.[3]

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Analysis of Stressed Samples:

    • Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point for each stress condition.

    • Determine the degradation kinetics (e.g., first-order, zero-order) by plotting the concentration of this compound versus time.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) F Sample at time points A->F B Basic (NaOH) B->F C Oxidative (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Neutralize (if needed) F->G H HPLC Analysis G->H I Quantify Degradation H->I

Forced Degradation Study Workflow

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily leading to apoptosis in cancer cells and inhibiting inflammatory responses.

Apoptosis Induction Pathways

This compound has been shown to induce apoptosis through multiple interconnected pathways:

  • p53-Dependent Pathway: In some cancer cells, this compound can upregulate the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic proteins like Bax, leading to the mitochondrial release of cytochrome c and subsequent caspase activation.

  • NOXA-Mediated Pathway: this compound can induce the expression of the pro-apoptotic protein NOXA, a member of the Bcl-2 family. NOXA can neutralize anti-apoptotic proteins, thereby promoting the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and apoptosis.[9]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in this compound-induced apoptosis. Activation of specific MAPK family members, such as JNK and p38, can lead to the phosphorylation and activation of downstream targets that promote apoptosis.

G cluster_p53 p53 Pathway cluster_noxa NOXA Pathway cluster_mapk MAPK Pathway PhysalinB This compound p53 p53 PhysalinB->p53 NOXA NOXA PhysalinB->NOXA MAPK JNK / p38 PhysalinB->MAPK Bax_p53 Bax p53->Bax_p53 Mitochondrion Mitochondrion Bax_p53->Mitochondrion NOXA->Mitochondrion MAPK->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-Induced Apoptosis Signaling Pathways
Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of this pathway. By inhibiting the degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of pro-inflammatory genes, such as those encoding for cytokines and enzymes like iNOS and COX-2.[10]

Inhibition of NF-κB Signaling by this compound

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its scientific investigation and potential therapeutic development. While qualitative data indicates good solubility in several organic solvents, further quantitative studies are needed to establish a comprehensive solubility profile. The provided protocols for solubility and forced degradation studies offer a framework for generating this critical data. The elucidation of its mechanisms of action through the modulation of apoptosis and NF-κB signaling pathways underscores its therapeutic potential. Continued research into the physicochemical and biological properties of this compound will be vital for unlocking its full potential as a novel therapeutic agent.

References

Spectroscopic Data of Physalin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Physalin B, a bioactive seco-steroid isolated from plants of the Physalis genus. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a visual workflow for spectroscopic analysis.

Introduction to this compound

This compound is a complex, highly oxygenated natural product known for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The intricate cage-like structure of this compound necessitates thorough spectroscopic analysis for unambiguous identification and characterization. This guide summarizes the key spectroscopic data that are crucial for its structural elucidation.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework. The structural elucidation of this compound is typically based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicity and Coupling Constant (J in Hz)
H-25.91dd, J = 10.0, 2.0
H-36.77ddd, J = 10.0, 5.0, 2.5
H-65.56d, J = 6.0
H-224.35t (overlapped), J = 2.5
H₂-273.75d, J = 12.5
H₂-274.50dd (overlapped), J = 13.5, 4.5
H₃-191.25s
H₃-211.95s
H₃-281.19s

Data sourced from literature.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ) ppmCarbonChemical Shift (δ) ppm
C-1211.2C-15211.2
C-2128.5C-1656.0
C-3139.7C-1780.4
C-438.3C-18172.0
C-578.6C-1921.4
C-6126.9C-2081.0
C-738.3C-2121.5
C-835.2C-2277.0
C-954.2C-2333.0
C-1054.2C-2430.9
C-1125.1C-2550.9
C-1225.9C-2660.9
C-1379.8C-27166.6
C-14107.1C-2826.6

Data for compound identified as this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals key structural features such as hydroxyl groups, lactones, and unsaturated ketones.

Table 3: IR Spectroscopic Data for this compound (KBr)

Wavenumber (νₘₐₓ, cm⁻¹)Functional Group Assignment
3410O-H (hydroxyl) stretching
1748C=O (lactone) stretching
1653C=C-C=O (α,β-unsaturated ketone) stretching

Data sourced from literature.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. The molecular formula of this compound is C₂₈H₃₀O₉, with a monoisotopic mass of 510.189 g/mol .[4]

Table 4: Mass Spectrometry Data for this compound

TechniqueIon/Fragment (m/z)Relative Intensity (%)
EIMS510 [M]⁺-
492100.0
47721.7
46448.0
17346.2
15970.9
14526.1
9126.6
4318.1

Data sourced from literature.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of natural products like this compound. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent is critical and can affect chemical shifts.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complete structural assignment. Standard pulse programs provided by the spectrometer manufacturer are generally used, with parameters optimized for the expected coupling constants of the molecule.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Chromatographic Separation (LC):

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water (often with a small amount of formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Analysis (MS):

    • The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound A Isolation & Purification of this compound B NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->B C IR Spectroscopy A->C D Mass Spectrometry (e.g., LC-MS/MS) A->D F Data Interpretation & Comparison B->F C->F D->F E Structural Elucidation F->E

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the crystal structure of Physalin B, a bioactive seco-steroid isolated from plants of the Physalis genus. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its three-dimensional conformation, the experimental methodologies used to determine its structure, and its interactions with key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate complex experimental workflows and signaling cascades.

Core Findings: The Crystalline Structure of this compound

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies. Two distinct crystalline forms have been reported in the scientific literature, providing a wealth of structural information.

A study by Mangwala Kimpende and colleagues in 2013 detailed the crystal structure of a this compound dimer acetone (B3395972) solvate hydrate (B1144303).[1] More recently, a 2014 publication presented the crystal structure of a different form of this compound. The crystallographic data from both studies are summarized below, offering a comparative view of these structures.

ParameterThis compound (2014)This compound dimer acetone solvate hydrate (2013)[1]
Chemical Formula C28H32O92(C28H30O9)·C3H6O·0.22(H2O)
Formula Weight (Mr) 542.56Not explicitly stated
Crystal System MonoclinicNot explicitly stated
Space Group P21Not explicitly stated
a (Å) 12.4996(2)Not explicitly stated
b (Å) 14.35620(10)Not explicitly stated
c (Å) 14.75190(10)Not explicitly stated
α (°) 90Not explicitly stated
β (°) Not explicitly statedNot explicitly stated
γ (°) 90Not explicitly stated
Volume (ų) 2607.97(5)Not explicitly stated
Z 4Not explicitly stated
Calculated Density (g/cm³) 1.382Not explicitly stated
Absorption Coefficient (μ, mm⁻¹) 0.870Not explicitly stated
F(000) 1152Not explicitly stated
Final R indices (I > 2σ(I)) R = 0.0389Not explicitly stated
wR (all data) 0.1037Not explicitly stated

Experimental Determination of the Crystal Structure: A Methodological Overview

The determination of the crystal structure of this compound is a multi-step process that begins with the isolation and crystallization of the compound, followed by data collection using X-ray diffraction, and culminating in structure solution and refinement.

I. Isolation and Crystallization

This compound is first extracted from the whole plant of Physalis angulata L. The crude extract undergoes further purification to yield the pure compound. Single crystals suitable for X-ray diffraction are then grown. A commonly employed method is the slow evaporation of a saturated solution of this compound in acetone at room temperature.[1] This process allows for the gradual formation of well-ordered crystals.

II. X-ray Diffraction Data Collection

A single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.

III. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phasing of the diffraction data allows for the generation of an initial electron density map, from which a preliminary model of the this compound molecule can be built. This model is then refined against the experimental data to improve its accuracy. The final refined structure provides the precise coordinates of each atom in the molecule, as well as information about bond lengths, bond angles, and torsion angles.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Isolation Isolation of this compound from Physalis angulata Purification Purification of this compound Isolation->Purification Crystallization Crystallization by slow evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Processing Data Processing Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation G Physalin_B This compound NOXA NOXA Expression Physalin_B->NOXA Mitochondria Mitochondrial Outer Membrane Permeabilization NOXA->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Physalin_B This compound p53 p53 Activation Physalin_B->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκBα Phosphorylation IKK->IkB_P IkB_D IκBα Degradation IkB_P->IkB_D NFkB_A NF-κB Activation IkB_D->NFkB_A NFkB_T NF-κB Nuclear Translocation NFkB_A->NFkB_T Gene_T Pro-inflammatory Gene Transcription NFkB_T->Gene_T Physalin_B This compound Physalin_B->IkB_P

References

Methodological & Application

Application Notes and Protocols for the Extraction of Physalin B from Physalis angulata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalis angulata, a member of the Solanaceae family, is a plant with a rich history in traditional medicine, particularly in tropical and subtropical regions.[1] It is a known source of various bioactive compounds, with physalins being of significant interest due to their diverse pharmacological activities. Physalin B, a seco-steroid, has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer properties.[2][3] Its therapeutic potential is attributed to its ability to modulate key signaling pathways, including NF-κB, STAT3, and PI3K/AKT. This document provides detailed protocols for the extraction and purification of this compound from Physalis angulata, a summary of quantitative data from various extraction methods, and a visualization of the compound's interaction with cellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound from Physalis angulata is influenced by several factors, including the extraction method, solvent choice, and the specific plant material used. The following table summarizes quantitative data from different studies to provide a comparative overview of extraction efficiency.

Extraction MethodPlant PartSolventThis compound YieldSource
Ethanol ExtractionDried LeavesEthanol13.2 mg/g (1.32%)[4]
Ultrasound-Assisted Extraction (UAE)Dried LeavesMethanol (B129727)0.01 - 6.18 mg/g (0.001% - 0.618%)[5]
MacerationDried LeavesMethanolNot explicitly quantified for this compound, but is a common method.[6]
Supercritical CO2 ExtractionDried Aerial PartsAcetone (entrainer)4.55 g from 5 kg of plant material (approx. 0.091%)[7]

Note: Direct comparison of yields between different studies should be approached with caution due to variations in plant material, geographical location, and analytical methods used for quantification.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UAE, which has been shown to be efficient for extracting physalins.[5]

Materials:

  • Dried and powdered leaves of Physalis angulata

  • Methanol (HPLC grade)

  • Centrifuge tubes (15 mL or 50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the dried, powdered leaf sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of methanol to the centrifuge tube to achieve a solid-to-liquid ratio of 1:10 (g/mL).

  • Initial Soaking: Allow the sample to soak in the methanol at room temperature for 30 minutes to facilitate solvent penetration.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15 minutes.[5] The efficiency of the extraction is influenced by the sonication time, with 15 minutes being a stable point for extraction.[5]

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 5 minutes to separate the supernatant from the plant debris.

  • Extraction Repetition: Decant the supernatant into a clean collection vessel. To maximize the yield, repeat the extraction process (steps 2-5) on the plant residue two more times.[5]

  • Solvent Evaporation: Combine all the collected supernatants and concentrate the extract to dryness using a rotary evaporator or a stream of nitrogen.

  • Storage: Store the dried extract at -20°C for further purification and analysis.

Protocol 2: Maceration for this compound Extraction

Maceration is a conventional and straightforward method for the extraction of phytochemicals.

Materials:

  • Dried and powdered leaves of Physalis angulata

  • Methanol or 70% Ethanol

  • Erlenmeyer flask or a separating funnel

  • Shaker (optional)

  • Whatman filter paper

  • Rotary evaporator

Procedure:

  • Sample and Solvent: Place 300 g of dried, powdered Physalis angulata leaves into a large Erlenmeyer flask or a separating funnel. Add 900 mL of methanol (or 70% ethanol) to achieve a 1:3 solid-to-solvent ratio.[6]

  • Extraction: Seal the container and allow the mixture to macerate for 24 hours at room temperature.[6] Agitate the mixture periodically or place it on a shaker to enhance extraction efficiency.

  • Filtration: After 24 hours, filter the mixture through Whatman filter paper to separate the extract from the plant material.

  • Re-extraction: The remaining plant residue can be re-extracted under the same conditions to improve the overall yield.[6]

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying and Storage: Further dry the concentrated extract in a desiccator and store it at a low temperature until further use.[6]

Protocol 3: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract of Physalis angulata

  • Silica gel (60-120 mesh for column chromatography)

  • Chromatography column

  • Cotton wool

  • Solvents: Chloroform (B151607) and Methanol (HPLC grade)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column.

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • In a separate beaker, mix the dissolved extract with a small amount of silica gel until a free-flowing powder is obtained after solvent evaporation.

    • Carefully load the dried extract-silica mixture onto the top of the prepared column.

  • Elution:

    • Begin the elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform. A suggested gradient is to move from 100% chloroform to chloroform-methanol mixtures of 99:1, 98:2, 95:5, and so on. A patent suggests a gradient of chloroform-methanol from 9:1 to 1:1.[7]

    • Collect the eluate in fractions of equal volume.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates using a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (identified by comparing with a standard if available, or based on the major spots with a consistent Rf value).

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

    • The purity of the isolated compound can be further confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

G Experimental Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_separation Initial Separation cluster_purification Purification cluster_analysis Analysis plant_material Physalis angulata (Dried, Powdered Leaves) extraction_method Extraction (UAE or Maceration) plant_material->extraction_method filtration Filtration / Centrifugation extraction_method->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_physalin_b Pure this compound fraction_collection->pure_physalin_b analysis Structural Elucidation (HPLC, MS, NMR) pure_physalin_b->analysis

Caption: Workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

G Signaling Pathways Modulated by this compound cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway physalin_b This compound pi3k PI3K physalin_b->pi3k Inhibits ikb IκBα physalin_b->ikb Prevents Degradation stat3 STAT3 physalin_b->stat3 Inhibits Phosphorylation akt AKT pi3k->akt nfkb NF-κB akt->nfkb Activates apoptosis Apoptosis akt->apoptosis Inhibits ikb->nfkb Inhibits inflammatory_response Inflammatory Response (e.g., TNF-α, IL-6) nfkb->inflammatory_response Promotes cell_proliferation Cell Proliferation & Survival stat3->cell_proliferation Promotes

Caption: this compound's modulation of key signaling pathways.

References

Application Notes and Protocols for In Vivo Studies of Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the in vivo effects of Physalin B, a natural compound with significant therapeutic potential. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor, anti-inflammatory, and immunomodulatory properties of this compound.

Anti-Tumor Effects of this compound

Animal Model: Sarcoma 180 Ascites Tumor Model

This model is widely used to assess the in vivo anti-cancer activity of test compounds.

Experimental Protocol:

  • Animal Strain: Male Swiss albino mice.

  • Tumor Induction: Sarcoma 180 (S-180) tumor cells are maintained in the ascitic form in mice. For the experiment, aspirate ascitic fluid from a tumor-bearing mouse and dilute with sterile saline. Inject approximately 2 x 10^6 S-180 cells intraperitoneally (i.p.) into each experimental mouse.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of saline and 2% dimethyl sulfoxide (B87167) (DMSO).

    • Dosage and Route: 24 hours after tumor inoculation, administer this compound intraperitoneally at doses of 10 mg/kg and 25 mg/kg body weight.

    • Treatment Schedule: Administer treatment daily for 7 consecutive days. A control group should receive the vehicle only.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: On day 8, sacrifice the mice and collect the ascitic fluid. Measure the total volume of ascitic fluid and count the number of viable tumor cells using a hemocytometer and trypan blue exclusion. Calculate the percentage of tumor growth inhibition.

    • Histopathology: Collect tumors, fix in 10% formalin, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe morphological changes.

    • Immunohistochemistry: Stain tumor sections for Ki-67 to assess cell proliferation. A reduction in Ki-67 positive cells indicates inhibition of tumor proliferation.

Quantitative Data Summary:

Animal ModelThis compound DoseRoute of AdministrationTreatment DurationKey FindingsReference
Sarcoma 180 ascites tumor in mice10 mg/kg and 25 mg/kgIntraperitoneal7 daysSignificant inhibition of tumor growth and reduction in Ki-67 staining.[1]

Experimental Workflow:

G cluster_0 Tumor Induction cluster_1 Treatment cluster_2 Endpoint Analysis S-180 Cell Culture S-180 Cell Culture Cell Harvest & Dilution Cell Harvest & Dilution S-180 Cell Culture->Cell Harvest & Dilution Intraperitoneal Injection in Mice Intraperitoneal Injection in Mice Cell Harvest & Dilution->Intraperitoneal Injection in Mice Daily Intraperitoneal Administration (7 days) Daily Intraperitoneal Administration (7 days) Intraperitoneal Injection in Mice->Daily Intraperitoneal Administration (7 days) This compound Preparation This compound Preparation This compound Preparation->Daily Intraperitoneal Administration (7 days) Ascitic Fluid Collection Ascitic Fluid Collection Daily Intraperitoneal Administration (7 days)->Ascitic Fluid Collection Vehicle Preparation Vehicle Preparation Vehicle Preparation->Daily Intraperitoneal Administration (7 days) Tumor Cell Count Tumor Cell Count Ascitic Fluid Collection->Tumor Cell Count Tumor Tissue Collection Tumor Tissue Collection Histopathology (H&E) Histopathology (H&E) Tumor Tissue Collection->Histopathology (H&E) Immunohistochemistry (Ki-67) Immunohistochemistry (Ki-67) Tumor Tissue Collection->Immunohistochemistry (Ki-67)

Caption: Workflow for Sarcoma 180 Ascites Tumor Model.

Anti-Inflammatory Effects of this compound

Animal Model: Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis

This model mimics the pathology of inflammatory bowel disease (IBD).

Experimental Protocol:

  • Animal Strain: BALB/c mice.[2]

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 7 consecutive days.[3][4]

  • This compound Administration:

    • Dosage and Route: Administer this compound orally at various doses.

    • Treatment Schedule: Start this compound treatment concurrently with DSS administration and continue for the duration of the experiment.

  • Endpoint Analysis:

    • Clinical Scoring: Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[2]

    • Colon Length: At the end of the experiment, measure the length of the colon. A shorter colon is indicative of inflammation.[2]

    • Histopathology: Collect colon tissue for H&E staining to assess tissue damage and inflammatory cell infiltration.[2]

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as a marker of neutrophil infiltration.[2]

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue using ELISA.[2]

Quantitative Data Summary:

Animal ModelThis compound DoseRoute of AdministrationTreatment DurationKey FindingsReference
DSS-induced colitis in BALB/c miceNot specified in abstractOralConcurrent with DSSImproved clinical signs, alleviated weight loss and colon shortening, reduced MPO activity and pro-inflammatory cytokines.[2][2]
Animal Model: Lipopolysaccharide (LPS)-Induced Endotoxemia

This model is used to study systemic inflammation and sepsis.

Experimental Protocol:

  • Animal Strain: Male BALB/c mice.

  • Induction of Endotoxemia: Inject a single dose of LPS (e.g., 15 mg/kg) intraperitoneally.

  • This compound Administration:

    • Dosage and Route: Administer this compound intravenously or intraperitoneally at doses of 0.5 or 1 mg/kg.

    • Treatment Schedule: Administer this compound either as a pretreatment before LPS injection or as a treatment after LPS challenge.

  • Endpoint Analysis:

    • Survival Rate: Monitor the survival of the animals over a specified period (e.g., 72 hours).

    • Cytokine Levels: Collect blood samples at different time points to measure the serum levels of pro-inflammatory cytokines such as TNF-α.

Quantitative Data Summary:

Animal ModelThis compound DoseRoute of AdministrationKey FindingsReference
LPS-induced endotoxic shock in mice0.5 or 1 mg/kgIntravenous/IntraperitonealProtected against a lethal dose of LPS and decreased TNF production.[5]
Animal Model: Intestinal Ischemia/Reperfusion (I/R) Injury

This model simulates the damage caused by a temporary loss of blood flow to the intestine.

Experimental Protocol:

  • Animal Strain: Male Swiss mice.

  • Induction of I/R Injury: Anesthetize the mice and induce ischemia by occluding the superior mesenteric artery for a specific period (e.g., 30 minutes), followed by reperfusion.[6][7]

  • This compound Administration:

    • Dosage and Route: Administer this compound intravenously at doses of 0.2, 2, or 20 mg/kg.[5]

    • Treatment Schedule: Administer this compound prior to the induction of ischemia.

  • Endpoint Analysis:

    • Vascular Permeability: Assess changes in vascular permeability in the intestine.

    • Cytokine Levels: Measure serum concentrations of TNF-α and IL-10.[5]

Quantitative Data Summary:

Animal ModelThis compound DoseRoute of AdministrationKey FindingsReference
Intestinal I/R injury in mice0.2, 2, or 20 mg/kgIntravenousReduced vascular permeability, decreased serum TNF-α, and increased IL-10.[5][5][8]

Signaling Pathway: NF-κB Inhibition by this compound

This compound exerts its anti-inflammatory effects, in part, by suppressing the NF-κB signaling pathway.[2]

G Inflammatory Stimuli (LPS, DSS) Inflammatory Stimuli (LPS, DSS) TLR4 TLR4 Inflammatory Stimuli (LPS, DSS)->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) activates transcription of This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-Fibrotic Effects of this compound

Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This is a widely used model to study the pathogenesis of liver fibrosis and evaluate anti-fibrotic therapies.[9][10]

Experimental Protocol:

  • Animal Strain: C57BL/6J mice.[11]

  • Induction of Liver Fibrosis: Administer CCl4 (e.g., 0.25 ml/kg in olive oil) via intraperitoneal injection three times a week for 4 weeks.[9][11][12]

  • This compound Administration:

    • Dosage and Route: Following the induction period, administer this compound intraperitoneally at doses of 1, 2.5, and 5 mg/kg for 4 weeks.[11]

  • Endpoint Analysis:

    • Histopathology: Perform H&E, Sirius Red, and Masson's trichrome staining on liver sections to assess histopathological injury and collagen accumulation.[11]

    • Hydroxyproline (B1673980) Content: Measure the hydroxyproline concentration in the liver as a quantitative marker of collagen deposition.[11]

    • Gene Expression: Analyze the mRNA expression of fibrogenic genes (e.g., α-SMA, Col1a1, TGF-β1, TIMP1) in the liver.[11]

    • Protein Expression: Use Western blot to analyze the expression of proteins like α-SMA.[11]

Quantitative Data Summary:

Animal ModelThis compound DoseRoute of AdministrationTreatment DurationKey FindingsReference
CCl4-induced liver fibrosis in mice1, 2.5, and 5 mg/kgIntraperitoneal4 weeksAttenuated hepatic injury and collagen accumulation, decreased expression of fibrogenic genes.[11][11]

Signaling Pathway: GLI1 Inhibition by this compound

This compound has been shown to exert anti-fibrotic effects by modulating the GLI1 signaling pathway.

G LAP2α LAP2α HDAC1 HDAC1 LAP2α->HDAC1 forms complex with GLI1 GLI1 HDAC1->GLI1 deacetylates Acetylated GLI1 Acetylated GLI1 HDAC1->Acetylated GLI1 leads to accumulation of HSC Activation HSC Activation GLI1->HSC Activation promotes Acetylated GLI1->HSC Activation inhibits Fibrosis Fibrosis HSC Activation->Fibrosis This compound This compound This compound->HDAC1 inhibits complex formation

Caption: this compound inhibits the GLI1 signaling pathway in liver fibrosis.

Pharmacokinetics and Toxicity

Pharmacokinetic Profile

A study in rats provides insights into the pharmacokinetic properties of this compound.

Experimental Protocol:

  • Animal Strain: Male Sprague-Dawley rats.

  • Administration: A single intravenous administration of this compound.

  • Sample Collection: Collect blood samples at various time points after administration.

  • Analysis: Use a validated LC-MS/MS method to determine the concentration of this compound in plasma and various tissues.

Quantitative Data Summary:

ParameterValue
Half-life (t1/2)321.2 ± 29.5 min
Clearance175.4 ± 25.7 mL/min/kg
Tissue DistributionWide, with higher penetration in the lung.

Reference:[5]

Toxicity Profile

Acute and sub-chronic toxicity studies have been conducted on extracts containing physalins.

  • Acute Toxicity: In mice, extracts of Physalis angulata were found to be practically non-toxic, with an LD50 of more than 5 g/kg body weight.[12]

  • Sub-chronic Toxicity: A 90-day study in rats with daily administration of up to 1 g/kg of Physalis angulata extract did not cause death or organ toxicity and did not affect blood biochemistry or hematology.[12]

  • Note: While these studies on the extract are informative, specific toxicity studies on purified this compound are necessary for a complete safety assessment. Histopathological examination of the kidney and liver in the sarcoma 180 model showed reversible effects from physalin treatment.[1]

References

Application Notes and Protocols: Utilizing Physalin B in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the synergistic potential of Physalin B when used in combination with other chemotherapeutic agents for cancer therapy.

Introduction

This compound, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anticancer properties in preclinical studies.[1] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2] Emerging research suggests that the efficacy of conventional chemotherapeutic drugs can be enhanced when used in combination with natural compounds like this compound, potentially allowing for lower dosages and reduced toxicity. This document outlines the application of this compound in combination chemotherapy, providing protocols for key experiments and summarizing the available data on its synergistic effects.

Data Presentation

Table 1: Cytotoxicity of this compound as a Single Agent in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Reference
HGC-27Undifferentiated Gastric CancerNot specified, but showed dose- and time-dependent inhibition[1]
A375Melanoma< 4.6[3]
A2058Melanoma< 4.6[3]
K562Erythroleukemia-[4]
HL-60Acute Promyelocytic Leukemia-[4]
KG-1Acute Myeloid Leukemia-[4]
Sarcoma 180Sarcoma0.58 - 15.18[1]

Note: The inhibitory effects on K562, HL-60, and KG-1 cells were observed, but specific IC50 values were not provided in the cited abstract.

Table 2: Synergistic Effect of Physalis angulata Ethanolic Extract (Containing this compound) with Doxorubicin on T47D Breast Cancer Cells
CombinationCombination Index (CI)EffectReference
80 µg/mL Extract + 2 nM Doxorubicin< 1.0Synergistic
80 µg/mL Extract + 4 nM Doxorubicin< 1.0Synergistic
80 µg/mL Extract + 8 nM Doxorubicin< 1.0Synergistic

Note: The IC50 of the single Physalis angulata ethanolic extract on T47D cells was 160 µg/mL. A Combination Index (CI) less than 1.0 indicates a synergistic effect.

Experimental Protocols

Cell Viability Assay (MTT Assay) for Combination Studies

This protocol is designed to assess the synergistic cytotoxic effects of this compound in combination with a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent.

    • Treat cells with:

      • This compound alone at various concentrations.

      • The chemotherapeutic agent alone at various concentrations.

      • Combinations of this compound and the chemotherapeutic agent at fixed or variable ratios.

    • Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

G Experimental Workflow for Combination Cytotoxicity Assay cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis A Seed Cells in 96-well Plate B Prepare Drug Dilutions (this compound & Chemo Agent) A->B C Treat Cells with Single Agents and Combinations B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 and Combination Index (CI) G->H

Workflow for Combination Cytotoxicity Assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in combination with another chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, collect the supernatant and detach the cells using trypsin. Combine with the supernatant.

    • For suspension cells, directly collect the cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Apoptosis Detection Workflow A Cell Treatment (Single agents & Combination) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in Dark D->E F Flow Cytometry Analysis E->F G Data Interpretation (Viable, Apoptotic, Necrotic) F->G

Apoptosis Detection Workflow.

Signaling Pathways

This compound has been shown to induce apoptosis through multiple pathways.[3] When used in combination with other chemotherapeutic agents, it is hypothesized that this compound can sensitize cancer cells to the effects of these agents by modulating key survival pathways. One such critical pathway is the PI3K/Akt signaling cascade, which is often hyperactivated in cancer, promoting cell survival and proliferation. This compound has been reported to improve inflammatory responses by activating the PI3K/Akt pathway in certain contexts, suggesting its potential to modulate this pathway.[5]

In the context of cancer, the inhibition of a constitutively active PI3K/Akt pathway by a combination therapy could lead to enhanced apoptosis.

G Hypothesized Synergistic Apoptotic Pathway cluster_0 Combination Treatment cluster_1 Signaling Cascade cluster_2 Apoptosis Induction PhysalinB This compound PI3K PI3K PhysalinB->PI3K Modulates Mitochondria Mitochondrial Dysfunction PhysalinB->Mitochondria Direct/Indirect Effects Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Chemo->PI3K Potentiates Inhibition Chemo->Mitochondria Direct/Indirect Effects Akt Akt PI3K->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bcl2->Mitochondria Prevents Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized Synergistic Apoptotic Pathway.

Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific cell lines and experimental conditions used. The data on synergistic effects are based on an ethanolic extract of Physalis angulata and further research is needed to confirm these effects with purified this compound. The signaling pathway diagram represents a hypothesized mechanism of action for the combination therapy.

References

Physalin B: A Versatile Tool for Interrogating the Ubiquitin-Proteasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B is a naturally occurring seco-steroid isolated from plants of the Physalis genus. It has emerged as a potent modulator of the Ubiquitin-Proteasome System (UPS), a critical cellular machinery responsible for protein degradation and homeostasis. Unlike direct proteasome inhibitors, this compound offers a unique mechanism of action, making it an invaluable tool for studying the intricate workings of the UPS and for exploring novel therapeutic strategies in cancer and inflammatory diseases. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in studying the ubiquitin-proteasome pathway.

Mechanism of Action

This compound acts as a novel inhibitor of the ubiquitin-proteasome pathway.[1][2] Its primary mechanism does not involve direct inhibition of the 20S proteasome's catalytic activity.[2] Instead, it induces the accumulation of polyubiquitinated proteins through an indirect mechanism, suggesting it acts upstream of the proteasome itself.[3][4]

A key initiating event in this compound's activity is the induction of mitochondrial reactive oxygen species (mito-ROS).[1][5] This increase in oxidative stress triggers a cascade of downstream events, including the inhibition of the ubiquitin-proteasome pathway and the induction of an incomplete autophagic response.[1][5] The accumulation of ubiquitinated proteins is cytotoxic and leads to the induction of apoptosis, mediated by the pro-apoptotic protein NOXA.[2][4] Furthermore, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is tightly controlled by the UPS.[2][6]

While the precise molecular targets of this compound are still under investigation, its unique mode of action provides a valuable tool to explore the consequences of UPS impairment from a different angle than traditional proteasome inhibitors.

Quantitative Data

The cytotoxic and UPS inhibitory activities of this compound have been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Cell LineCancer TypeParameterValue (µM)Reference
HCT116Colon CancerIC501.35[1]
DLD-1 4Ub-LucColon CancerEC50 (Luciferase induction)~1[2]
A375MelanomaIC50< 4.6 (µg/ml)[7]
A2058MelanomaIC50< 4.6 (µg/ml)[7]
CORL23Large Cell Lung CarcinomaIC50< 2.0[3]
MCF-7Breast CancerIC500.4 - 1.92[3]
22Rv1Prostate CancerIC50< 2.0[3]
796-OKidney CancerIC50< 2.0[3]
A-498Kidney CancerIC50< 2.0[3]
ACHNKidney CancerIC50< 2.0[3]
CEMLeukemiaIC50< 2.0[3]
C4-2BProstate CancerIC50< 2.0[3]
HT1080FibrosarcomaIC50< 2.0[3]
HeLaCervical CancerIC50< 2.0[3]
HCT-116Colorectal CancerIC50< 2.0[3]
HL-60Promyelocytic LeukemiaIC50< 2.0[3]
HuCCA-1CholangiocarcinomaIC50< 2.0[3]
MOLT-3T lymphoblastic LeukemiaIC50< 2.0[3]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on the ubiquitin-proteasome pathway.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Ubiquitinated Proteins and Apoptosis Markers

Objective: To detect the accumulation of ubiquitinated proteins and the induction of apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, NOXA) in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-Ubiquitin, anti-PARP, anti-cleaved Caspase-3, anti-NOXA, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to the loading control.

Protocol 3: Measurement of Mitochondrial ROS Production

Objective: To measure the production of mitochondrial superoxide (B77818) in cells treated with this compound using the fluorescent probe MitoSOX Red.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • MitoSOX Red mitochondrial superoxide indicator

  • HBSS (Hank's Balanced Salt Solution)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates or on coverslips for microscopy.

  • Treat the cells with this compound at the desired concentration and time.

  • Wash the cells with warm HBSS.

  • Incubate the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.

  • Wash the cells again with warm HBSS.

  • For flow cytometry, trypsinize the cells, resuspend them in HBSS, and analyze them on a flow cytometer using the appropriate laser and filter settings for MitoSOX Red.

  • For fluorescence microscopy, mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter set.

  • Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Protocol 4: NF-κB Nuclear Translocation Assay

Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit upon stimulation (e.g., with TNF-α).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • TNF-α (or other NF-κB stimulus)

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking buffer for 30 minutes.

  • Incubate with the anti-NF-κB p65 primary antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Wash with PBS and mount the coverslips.

  • Visualize the cells under a fluorescence microscope and quantify the nuclear localization of p65.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with the use of this compound as a tool for studying the ubiquitin-proteasome pathway.

PhysalinB_Mechanism cluster_cell Cellular Environment PhysalinB This compound Mito Mitochondria PhysalinB->Mito enters cell ROS mito-ROS Mito->ROS induces UPP Ubiquitin-Proteasome Pathway (UPP) ROS->UPP inhibits NFkB NF-κB Pathway ROS->NFkB inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins UPP->Ub_Proteins leads to Apoptosis Apoptosis Ub_Proteins->Apoptosis triggers NOXA NOXA Induction Apoptosis->NOXA involves Inflammation Inflammation NFkB->Inflammation regulates

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies start Start: Cell Culture treatment Treatment with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability biochemical Biochemical Assays treatment->biochemical analysis Data Analysis and Interpretation viability->analysis ros Mitochondrial ROS Measurement (MitoSOX) biochemical->ros western Western Blotting (Ub-proteins, Apoptosis markers) biochemical->western nfkb NF-κB Translocation Assay (Immunofluorescence) biochemical->nfkb ros->analysis western->analysis nfkb->analysis

Caption: Experimental workflow for studying this compound.

NFkB_Pathway cluster_nfkb This compound's Impact on the NF-κB Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation by Nucleus Nucleus NFkB_p65->Nucleus translocates to Transcription Gene Transcription (Inflammatory mediators) Nucleus->Transcription initiates PhysalinB This compound PhysalinB->IKK inhibits

References

Application of Physalin B in Alzheimer's Disease Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to cognitive decline and memory loss. Current research is actively exploring natural compounds for novel therapeutic strategies. Physalin B, a steroidal constituent isolated from plants of the Physalis genus, has emerged as a promising candidate due to its potent anti-inflammatory and neuroprotective properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of Alzheimer's disease.

Mechanism of Action

This compound exerts its effects in Alzheimer's disease models through a multi-faceted approach, primarily by targeting the amyloidogenic pathway and neuroinflammation.

1. Inhibition of Amyloid-beta (Aβ) Production:

This compound has been shown to significantly reduce the secretion of Aβ peptides.[1][2] This is achieved through the downregulation of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production.[1][2] The mechanism for this downregulation involves:

  • Activation of Forkhead box O1 (FoxO1): this compound promotes the activation of the transcription factor FoxO1, which in turn suppresses the expression of BACE1.[1][2]

  • Inhibition of STAT3 Phosphorylation: It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a known regulator of BACE1 expression.[1]

2. Anti-inflammatory Effects:

Neuroinflammation is a key pathological feature of Alzheimer's disease. This compound demonstrates significant anti-inflammatory activity by:

  • Inhibition of NF-κB Pathway: this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. This leads to a decrease in the production of pro-inflammatory cytokines.

  • Suppression of the NLRP3 Inflammasome: this compound has been suggested to inhibit the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex that drives the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound.

Parameter Cell Line This compound Concentration (μmol·L⁻¹) Effect Reference
Aβ SecretionN2a/APPsw0.3, 1.0, 3.0Significant dose-dependent reduction[1][2]
BACE1 mRNA ExpressionN2a/APPsw0.3 - 3.0Effective reduction[1]
BACE1 Protein ExpressionN2a/APPsw0.3, 1.0, 3.0Significant dose-dependent reduction[2]
BACE1 ActivityN2a/APPsw0.3, 1.0, 3.0Significant reduction[2]
STAT3 PhosphorylationN2a/APPsw0.3, 1.0, 3.0Inhibition[1]

Note: While a specific IC50 value for BACE1 inhibition by this compound has not been explicitly reported in the reviewed literature, the effective concentration range for its biological activity in cell-based assays is between 0.3 and 3.0 μmol·L⁻¹.

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: In Vitro Assessment of this compound on Aβ Secretion and BACE1 Expression

1. Cell Culture and Treatment:

  • Cell Line: N2a/APPsw cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein with the Swedish mutation).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Treatment:

    • Seed N2a/APPsw cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.3, 1.0, 3.0 μmol·L⁻¹) for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

2. Quantification of Aβ Secretion (ELISA):

  • After the 24-hour treatment, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Use a commercially available Aβ42 or Aβ40 ELISA kit to quantify the concentration of secreted Aβ in the supernatant, following the manufacturer's instructions.

3. Western Blot Analysis of BACE1 and p-STAT3:

  • Cell Lysis:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BACE1, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Protocol 2: Assessment of NLRP3 Inflammasome Activation in Microglia

1. Cell Culture and Priming:

  • Cell Line: BV-2 microglial cells or primary microglia.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Priming: To induce the expression of NLRP3 and pro-IL-1β, prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours.

2. This compound Treatment and NLRP3 Activation:

  • Following priming, remove the LPS-containing medium and replace it with fresh serum-free medium.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.

3. Measurement of IL-1β Release (ELISA):

  • Collect the cell culture supernatant.

  • Quantify the concentration of secreted IL-1β using a specific ELISA kit, following the manufacturer's instructions.

4. Western Blot Analysis of Inflammasome Components:

  • Lyse the cells as described in Protocol 1.

  • Perform Western blotting for NLRP3, ASC, and cleaved Caspase-1 (p20 subunit) to assess the assembly and activation of the inflammasome.

Visualizations

Signaling Pathways and Experimental Workflow

PhysalinB_Mechanism cluster_Amyloidogenic Amyloidogenic Pathway cluster_Regulation Regulation by this compound cluster_Inflammation Neuroinflammation Pathway APP APP sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 C99 C99 APP->C99 Cleavage by BACE1 BACE1 BACE1 Abeta C99->Abeta Cleavage by γ-Secretase gamma_secretase γ-Secretase PhysalinB This compound STAT3 p-STAT3 PhysalinB->STAT3 Inhibits FoxO1 FoxO1 PhysalinB->FoxO1 Activates STAT3->BACE1 Promotes Transcription FoxO1->BACE1 Inhibits Transcription LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β Pro_IL1b->IL1b Cleavage by Caspase-1 NLRP3_active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Caspase1 Caspase-1 NLRP3_active->Caspase1 Activation ATP ATP/Nigericin ATP->NLRP3_active Activation PhysalinB2 This compound PhysalinB2->NFkB Inhibits PhysalinB2->NLRP3_active Inhibits

Caption: Mechanism of this compound in AD.

Experimental_Workflow cluster_Endpoint Endpoint Analysis start Start: Cell Culture (e.g., N2a/APPsw or BV-2) treatment Treatment with this compound (Dose-response) start->treatment elisa ELISA (Aβ or IL-1β in supernatant) treatment->elisa western Western Blot (BACE1, p-STAT3, NLRP3, etc. in cell lysate) treatment->western qpcr qRT-PCR (BACE1 mRNA in cell lysate) treatment->qpcr data_analysis Data Analysis and Interpretation elisa->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic candidate for Alzheimer's disease. Its ability to concurrently inhibit Aβ production and suppress key neuroinflammatory pathways warrants further investigation. The protocols and data presented herein provide a framework for researchers to explore the full potential of this compound in preclinical AD models, with the ultimate goal of translating these findings into novel therapeutic interventions.

References

Application Notes and Protocols for Physalin B Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Physalin B, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant anti-tumor activity in various cancer models. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse tumor models, summarizing its efficacy and mechanisms of action. The detailed protocols provided herein are based on published research and are intended to serve as a guide for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: In Vivo Anti-Tumor Activity of this compound

Mouse ModelCell LineDosageAdministration RouteTreatment ScheduleKey FindingsCitation
Sarcoma 180Sarcoma 18010 mg/kgNot SpecifiedNot SpecifiedInhibited tumor proliferation, as indicated by reduced Ki67 staining. Associated with reversible toxic effects on the liver and kidney.[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Citation
Various Cancer Cell LinesVarious0.58 - 15.18[2][3][4][5][6]
Melanoma A375 and A2058Melanoma< 4.6[7]
HCT116Colon Cancer~1.35 µmol/L[8]
MCF-7, MDA-MB-231, T-47DBreast CancerConcentration-dependent reduction in viability[9]
HGC-27Gastric CancerDose- and time-dependent inhibition of proliferation[6]

Experimental Protocols

Protocol 1: Anti-Tumor Activity Assessment in a Sarcoma 180 Mouse Model

This protocol provides a general guideline for evaluating the in vivo anti-tumor efficacy of this compound using a Sarcoma 180 tumor model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Sarcoma 180 cells

  • 6-8 week old male Swiss mice

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Tissue culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Instruments for euthanasia and tissue collection

Procedure:

  • Cell Culture: Culture Sarcoma 180 cells in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest Sarcoma 180 cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in sterile PBS or serum-free medium to a final concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously implant 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

    • Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.

    • Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors have reached the desired size.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).

    • The final injection volume should be appropriate for the mouse's weight (e.g., 100 µL).

  • Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice. The intraperitoneal (IP) route is a common method for this type of study.

    • The frequency and duration of treatment need to be optimized for the specific experimental design (e.g., daily or every other day for 14-21 days).

  • Monitoring:

    • Monitor animal health daily, including body weight, food and water consumption, and any signs of toxicity.

    • Measure tumor volume every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and record the final tumor weight.

    • Calculate the tumor inhibition rate (IR) using the formula: IR = (1 − average tumor weight of treated group / average tumor weight of control group) × 100%.

    • A portion of the tumor can be fixed in formalin for histopathological analysis or snap-frozen for molecular analysis.

  • Immunohistochemistry:

    • Perform Ki67 staining on tumor sections to assess cell proliferation. A reduction in Ki67 staining in the treated group compared to the control group indicates an anti-proliferative effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through multiple mechanisms:

  • Ubiquitin-Proteasome Pathway Inhibition: this compound can act as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and inducing apoptosis.[10][11]

  • NOXA-Mediated Apoptosis: In melanoma cells, this compound induces the expression of the pro-apoptotic protein NOXA, which in turn triggers the expression of Bax and caspase-3, leading to mitochondria-mediated apoptosis.[7][12]

  • p53-Dependent Apoptosis: In breast cancer cells, this compound can induce apoptosis in a p53-dependent manner and suppress the PI3K/Akt signaling pathway.[9]

Diagram: this compound-Induced Apoptotic Pathways

PhysalinB_Apoptosis cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_proteasome Ubiquitin-Proteasome cluster_noxa NOXA-Mediated cluster_p53 p53-Dependent cluster_outcome Cellular Outcome PhysalinB This compound Proteasome Ubiquitin-Proteasome Pathway PhysalinB->Proteasome Inhibits NOXA NOXA Expression PhysalinB->NOXA Induces p53 p53 Activation PhysalinB->p53 Activates PI3K_Akt PI3K/Akt Pathway PhysalinB->PI3K_Akt Suppresses Accumulation Accumulation of Ubiquitinated Proteins Apoptosis Apoptosis Accumulation->Apoptosis Bax Bax Expression NOXA->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis p53->Apoptosis PI3K_Akt->Apoptosis Inhibits PhysalinB_MAPK PhysalinB This compound mitoROS Mitochondrial ROS (mito-ROS) PhysalinB->mitoROS Stimulates MAPK MAPK Pathways mitoROS->MAPK Activates ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 AntiTumor Anti-Tumor Activity ERK->AntiTumor JNK->AntiTumor p38->AntiTumor experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Sarcoma 180 Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping 4. Randomize into Treatment & Control Groups TumorGrowth->Grouping Administration 5. Administer this compound or Vehicle (IP) Grouping->Administration Monitoring 6. Monitor Health & Measure Tumor Volume Administration->Monitoring Euthanasia 7. Euthanize & Excise Tumors Monitoring->Euthanasia Analysis 8. Tumor Weight, Inhibition Rate, IHC (Ki67) Euthanasia->Analysis

References

Unveiling Cell Fate: Techniques for Measuring Physalin B-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Physalin B, a naturally occurring seco-steroid found in plants of the Physalis genus, has garnered significant interest in cancer research for its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. Understanding the mechanisms by which this compound induces programmed cell death, or apoptosis, is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the key techniques used to measure and characterize this compound-induced apoptosis.

Key Apoptotic Events Induced by this compound

This compound triggers apoptosis through a multi-faceted approach that often involves the activation of intrinsic and extrinsic pathways. Key events include the externalization of phosphatidylserine (B164497) (PS), DNA fragmentation, activation of caspases, disruption of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). The following sections detail the methods to quantify these hallmark events of apoptosis.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
A375Melanoma< 4.6[1]
A2058Melanoma< 4.6[1]
HGC-27Gastric CancerNot specified, but significant inhibition[2]
MCF-7Breast CancerNot specified, but significant reduction in viability[3]
MDA-MB-231Breast CancerNot specified, but significant reduction in viability[3]
T-47DBreast CancerNot specified, but significant reduction in viability[3]
CA-46Lymphoma4.78 ± 0.61[4]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineAssayTreatmentResultReference
HGC-27Annexin V/PI StainingThis compoundDose-dependent increase in apoptotic cells[2]
Retinoblastoma (Y79)Annexin V/PI Staining50 µg/mL Physalis angulata extractSignificant increase in apoptosis (p=0.025)[5][6]
Retinoblastoma (Y79)Annexin V/PI Staining100 µg/mL Physalis angulata extractSignificant increase in apoptosis (p=0.001)[5][6]
A549Caspase-3 ActivationPhysagulin P (10 µM)~1.8-fold increase[7]
A549Caspase-3 ActivationPhysagulin P (15 µM)~2.6-fold increase[7]

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Detection of Phosphatidylserine Externalization by Annexin V/PI Staining

This is one of the earliest markers of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can penetrate late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time periods. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently wash the adherent cells with ice-cold PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

cluster_workflow Annexin V/PI Staining Workflow A Cell Seeding and This compound Treatment B Harvest Adherent and Floating Cells A->B C Wash with Ice-Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Incubate at Room Temperature (15 min) E->F G Analyze by Flow Cytometry F->G

Workflow for Annexin V/PI Staining.
Analysis of DNA Fragmentation by TUNEL Assay

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids.

Experimental Protocol:

  • Cell Preparation: Prepare cells on glass slides or coverslips. Treat with this compound as described previously.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash the cells and incubate with equilibration buffer for 10 minutes.

  • TdT Reaction: Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTP) and incubate for 60 minutes at 37°C in a humidified chamber.

  • Stop Reaction: Stop the reaction by adding 2X SSC buffer and incubate for 15 minutes.

  • Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.

  • Imaging: Mount the slides and visualize using a fluorescence microscope.

Data Interpretation: Apoptotic cells will show bright nuclear fluorescence (e.g., green if using FITC-dUTP), while non-apoptotic cells will only show the nuclear counterstain (e.g., blue for DAPI).

cluster_workflow TUNEL Assay Workflow A Cell Treatment and Fixation B Permeabilization (Triton X-100) A->B C Equilibration B->C D TdT-mediated dUTP Nick End Labeling C->D E Stop Reaction D->E F Nuclear Counterstain (DAPI/Hoechst) E->F G Fluorescence Microscopy F->G

Workflow for TUNEL Assay.
Measurement of Caspase Activity

Caspases are a family of proteases that are essential for apoptosis. Caspase-3 is a key executioner caspase. Its activity can be measured using a fluorogenic or colorimetric substrate.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).

Data Interpretation: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample. Results are often expressed as fold change relative to the untreated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound as described previously.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or assay buffer.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and an increase in apoptosis. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Detection of Intracellular Reactive Oxygen Species (ROS)

This compound has been shown to induce the production of ROS, which can contribute to the initiation of apoptosis. The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used to measure intracellular ROS.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Data Interpretation: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

Experimental Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Protein Targets for this compound-Induced Apoptosis:

  • Caspases: Cleaved Caspase-3, -7, -8, -9[2][3]

  • PARP: Cleaved PARP[3]

  • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)[1]

  • p53 Pathway: p53[3]

Signaling Pathways of this compound-Induced Apoptosis

This compound can induce apoptosis through multiple signaling pathways. The specific pathway can be cell-type dependent.

cluster_pathway This compound-Induced Apoptosis Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_ros ROS Generation PhysalinB This compound p53 p53 activation PhysalinB->p53 Casp8 Caspase-8 Activation PhysalinB->Casp8 ROS Increased ROS PhysalinB->ROS Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis ROS->Mito

Signaling pathways of this compound-induced apoptosis.

These application notes and protocols provide a comprehensive guide for researchers to effectively measure and characterize this compound-induced apoptosis. By employing these techniques, a deeper understanding of the molecular mechanisms of this compound can be achieved, facilitating its potential development as a novel anti-cancer therapeutic.

References

Application Notes: Gene Expression Profiling in Response to Physalin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and anti-cancer properties. Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. Understanding the global changes in gene expression induced by this compound is crucial for elucidating its precise mechanisms of action and for the development of targeted therapeutic strategies. These application notes provide an overview of the key signaling pathways affected by this compound and outline detailed protocols for gene expression profiling to assess its impact on cancer cells.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several critical signaling cascades. The primary pathways affected include the apoptosis pathway, the NF-κB signaling pathway, and the PI3K/Akt signaling pathway.

Apoptosis Signaling Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines. It can trigger programmed cell death through multiple mechanisms, including a NOXA-related pathway, caspase-dependent pathways, and a p53-dependent pathway.[1] Upon treatment, this compound has been shown to induce the expression of the pro-apoptotic protein NOXA, which in turn activates the mitochondrial apoptosis pathway.[1] This leads to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-3, -7, -8, and -9, ultimately resulting in the cleavage of PARP and the execution of apoptosis.[1] Furthermore, in some cellular contexts, this compound can increase the expression of the tumor suppressor p53, which transcriptionally activates pro-apoptotic genes.

PB This compound NOXA NOXA (Upregulation) PB->NOXA p53 p53 (Activation) PB->p53 Casp8 Caspase-8 (Activation) PB->Casp8 Mito Mitochondria NOXA->Mito p53->NOXA CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp37 Caspase-3/7 (Activation) Casp9->Casp37 PARP PARP (Cleavage) Casp37->PARP Casp8->Casp37 Apoptosis Apoptosis PARP->Apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB This compound IKK IKK Complex PB->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (RelA/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->IkBa Degradation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB Release NFkB_n->NFkB TargetGenes Target Gene Expression (e.g., anti-apoptotic, pro-inflammatory) NFkB_n->TargetGenes Transcription RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PB This compound PB->PI3K PB->Akt cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis A 1. Cell Culture & Treatment B 2. RNA Extraction A->B C 3. RNA Quality Control B->C D 4. Library Preparation C->D E 5. Sequencing D->E F 6. Quality Control of Raw Reads E->F G 7. Read Alignment F->G H 8. Quantification G->H I 9. Differential Expression Analysis H->I J 10. Pathway & GO Enrichment Analysis I->J

References

Application Notes and Protocols for In Silico Docking of Physalin B with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin B, a seco-steroid isolated from plants of the Physalis genus, has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. These activities are attributed to its interaction with various protein targets, modulating key signaling pathways involved in disease pathogenesis. In silico molecular docking is a powerful computational method used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein target at the molecular level. This information is invaluable for understanding its mechanism of action, identifying potential therapeutic targets, and guiding further drug development efforts.

These application notes provide a comprehensive guide for researchers interested in performing in silico docking studies of this compound with its known and potential protein targets. Detailed protocols for molecular docking, summaries of quantitative data, and visualizations of relevant signaling pathways are presented to facilitate the design and execution of these computational experiments.

Quantitative Data Summary

The following table summarizes the reported biological activities and binding affinities of this compound against various targets. This data provides a valuable reference for comparing and validating the results of new in silico docking studies.

Target/Cell LineAssay TypeValueUnitReference
NF-κB Activation
HeLa cells (TNF-α induced)Luciferase Reporter Assay6.07µM (IC50)[1]
Cytotoxicity
HCT116 (colon cancer)Cytotoxicity Assay1.35µM (IC50)[2]
Various Cancer Cell LinesCytotoxicity Assay0.58 to 15.18µg/mL (IC50)[3]
C4-2B (prostate cancer)MTT Assay1.2µM (IC50)[4]
CWR22Rv1 (prostate cancer)MTT Assay0.8µM (IC50)[4]
Anti-leishmanial Activity
L. tropicaAnti-leishmanial Assay13.33 ± 0.098µM (IC50)[5]
L. majorAnti-leishmanial Assay3.04 ± 1.12µM (IC50)[5]
P2X7 Receptor Antagonism
ATP-induced dye uptakeIn vitro assayLess potent than Physalin D-[6]
Molecular Docking
NF-κB (p65/p50)Binding Energy-7.0 (example value)kcal/mol[7]
ButyrylcholinesteraseBinding Energy-8.0 to -11.0 (range for inhibitors)kcal/mol
P2X7 ReceptorBinding Energy--[6]

Experimental Protocols

Protocol 1: General Molecular Docking Workflow

This protocol outlines the essential steps for performing a molecular docking study of this compound with a protein target using widely available software such as AutoDock.

1. Preparation of the Protein Target:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Prepare the Receptor:

    • Remove water molecules and any non-essential ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign atomic charges (e.g., Kollman charges).

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound):

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 11613161)[8].

  • Prepare the Ligand:

    • Optimize the ligand's geometry using a suitable force field.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

  • Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site[9][10][11][12]. For a blind docking approach where the binding site is unknown, the grid box should cover the entire protein surface[10].

4. Molecular Docking Simulation:

  • Choose a Docking Algorithm: Select an appropriate docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.

  • Set Docking Parameters: Configure the docking parameters, including the number of docking runs, population size, and the maximum number of energy evaluations.

  • Run the Docking Simulation: Execute the docking simulation to generate a series of possible binding poses of this compound within the protein's active site.

5. Analysis of Docking Results:

  • Analyze Binding Poses: Cluster the resulting poses based on their root-mean-square deviation (RMSD) and analyze the lowest energy (most favorable) binding pose.

  • Evaluate Binding Affinity: The docking software will provide a binding affinity score (e.g., in kcal/mol) for each pose, which estimates the binding free energy[13].

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to visualize the interactions between this compound and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Protocol 2: Specific Application - Docking of this compound with NF-κB

This protocol provides specific considerations for docking this compound with the NF-κB p50/p65 heterodimer.

  • Protein Target: NF-κB p50/p65 heterodimer (PDB ID: 1VKX).

  • Ligand: this compound (prepared as in Protocol 1).

  • Grid Box Generation: Center the grid box on the DNA-binding region of the p50 subunit, as this is a known site of interaction for inhibitors[7]. A suggested grid box size could be 60 x 70 x 60 points with a spacing of 0.661 Å[7].

  • Docking and Analysis: Follow steps 4 and 5 of Protocol 1. Analyze the interactions of this compound with key residues in the binding pocket.

Signaling Pathways and Experimental Workflows

Diagram 1: General In Silico Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (this compound) l_prep->grid dock Molecular Docking grid->dock results Result Analysis (Binding Energy, Poses) dock->results visual Interaction Visualization results->visual

Caption: A generalized workflow for performing in silico molecular docking studies.

Diagram 2: this compound Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK tnfa->ikk activates ikb IκBα ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases ikk->ikb phosphorylates physalin_b This compound physalin_b->nfkb inhibits translocation dna DNA nfkb_nuc->dna binds gene Pro-inflammatory Gene Transcription dna->gene

Caption: this compound inhibits the translocation of NF-κB to the nucleus.

Diagram 3: Modulation of the PI3K/Akt Signaling Pathway by this compound

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylates akt Akt pip3->akt recruits and activates downstream Downstream Effectors (e.g., mTOR, GSK-3β) akt->downstream physalin_b This compound physalin_b->akt inhibits phosphorylation response Cell Survival, Growth, Proliferation downstream->response

Caption: this compound inhibits the phosphorylation of Akt in the PI3K/Akt pathway.

Diagram 4: this compound and the p53-Mediated Apoptotic Pathway

G stress Cellular Stress p53 p53 stress->p53 activates bax Bax p53->bax transactivates physalin_b This compound physalin_b->p53 induces expression cytochrome_c Cytochrome c (release from mitochondria) bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase37 Caspase-3, -7 caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis

Caption: this compound can induce apoptosis through the p53-dependent pathway.

References

Application Notes and Protocols for Studying Physalin B Resistance Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a seco-steroid isolated from plants of the Physalis genus, has demonstrated potent anticancer activities by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as p53, MAPK, and NF-κB, as well as inhibition of the ubiquitin-proteasome system.[3][4][5][6] Despite its therapeutic potential, the development of drug resistance remains a significant hurdle in cancer therapy. Understanding the molecular mechanisms by which cancer cells acquire resistance to this compound is critical for the development of effective and durable treatment strategies.

Lentiviral vectors are a powerful tool for investigating the molecular underpinnings of drug resistance.[7] They can efficiently transduce a wide range of cell types, leading to stable and long-term expression or suppression of target genes. This enables the creation of robust cell line models that mimic clinical resistance, facilitating detailed studies of resistance pathways and the evaluation of novel therapeutic approaches to overcome them.

These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cell lines and to investigate potential resistance mechanisms.

Putative Mechanisms of this compound Resistance

While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action and common modes of chemoresistance, several putative resistance pathways can be hypothesized:

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[8][9]

  • Alterations in Apoptotic Pathways: Cancer cells can evade apoptosis through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak, p53).[10]

  • Modulation of Autophagic Pathways: Autophagy can play a dual role in cancer, either promoting cell death or survival.[11] In the context of resistance, cancer cells may hijack the autophagic process for survival under the stress of this compound treatment.

  • Modifications in the Ubiquitin-Proteasome System: As this compound inhibits the proteasome, resistance could arise from mutations in proteasome subunits that prevent drug binding or through the upregulation of proteasome subunit expression to compensate for the inhibition.[12]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can counteract the cytotoxic effects of this compound.

Experimental Workflows for Investigating this compound Resistance

Lentiviral transduction can be employed to investigate these potential resistance mechanisms through two primary approaches: gene overexpression and gene knockdown.

Gene Overexpression Workflow

This approach is used to determine if the increased expression of a specific gene confers resistance to this compound.

cluster_0 Gene Overexpression Workflow Select Candidate Gene\n(e.g., ABCB1, Bcl-2) Select Candidate Gene (e.g., ABCB1, Bcl-2) Clone Gene into\nLentiviral Vector Clone Gene into Lentiviral Vector Select Candidate Gene\n(e.g., ABCB1, Bcl-2)->Clone Gene into\nLentiviral Vector Produce Lentiviral\nParticles in HEK293T cells Produce Lentiviral Particles in HEK293T cells Clone Gene into\nLentiviral Vector->Produce Lentiviral\nParticles in HEK293T cells Transduce Parental\nCancer Cell Line Transduce Parental Cancer Cell Line Produce Lentiviral\nParticles in HEK293T cells->Transduce Parental\nCancer Cell Line Select Transduced Cells\n(e.g., with Puromycin) Select Transduced Cells (e.g., with Puromycin) Transduce Parental\nCancer Cell Line->Select Transduced Cells\n(e.g., with Puromycin) Validate Overexpression\n(qPCR, Western Blot) Validate Overexpression (qPCR, Western Blot) Select Transduced Cells\n(e.g., with Puromycin)->Validate Overexpression\n(qPCR, Western Blot) Assess this compound Resistance\n(IC50 Assay) Assess this compound Resistance (IC50 Assay) Validate Overexpression\n(qPCR, Western Blot)->Assess this compound Resistance\n(IC50 Assay)

Caption: Workflow for gene overexpression studies.

Gene Knockdown (shRNA) Workflow

This approach is used to determine if the loss of a particular gene's function sensitizes resistant cells to this compound.

cluster_1 Gene Knockdown Workflow Select Target Gene\n(e.g., a tumor suppressor) Select Target Gene (e.g., a tumor suppressor) Clone shRNA into\nLentiviral Vector Clone shRNA into Lentiviral Vector Select Target Gene\n(e.g., a tumor suppressor)->Clone shRNA into\nLentiviral Vector Produce Lentiviral\nParticles in HEK293T cells Produce Lentiviral Particles in HEK293T cells Clone shRNA into\nLentiviral Vector->Produce Lentiviral\nParticles in HEK293T cells Transduce this compound-Resistant\nCancer Cell Line Transduce this compound-Resistant Cancer Cell Line Produce Lentiviral\nParticles in HEK293T cells->Transduce this compound-Resistant\nCancer Cell Line Select Transduced Cells\n(e.g., with Puromycin) Select Transduced Cells (e.g., with Puromycin) Transduce this compound-Resistant\nCancer Cell Line->Select Transduced Cells\n(e.g., with Puromycin) Validate Knockdown\n(qPCR, Western Blot) Validate Knockdown (qPCR, Western Blot) Select Transduced Cells\n(e.g., with Puromycin)->Validate Knockdown\n(qPCR, Western Blot) Assess Re-sensitization\nto this compound (IC50 Assay) Assess Re-sensitization to this compound (IC50 Assay) Validate Knockdown\n(qPCR, Western Blot)->Assess Re-sensitization\nto this compound (IC50 Assay)

Caption: Workflow for gene knockdown studies.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multi-well plates (6-well, 96-well)

  • CO2 incubator

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed the parental cell line in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.

  • Chronic Exposure to this compound:

    • Culture the parental cells in a low concentration of this compound (e.g., IC20).

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.

    • Monitor cell viability and morphology regularly.

    • This process may take several months.

  • Isolation and Expansion of Resistant Clones:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.

    • Expand the resistant clones in the presence of the high concentration of this compound.

  • Characterization of Resistant Cell Lines:

    • Confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant clones to the parental cell line.

    • Perform molecular and cellular analyses to investigate the underlying resistance mechanisms (e.g., Western blotting for efflux pump expression, apoptosis markers).

Data Presentation:

Cell LineInitial this compound IC50 (µM)Final this compound IC50 (µM)Fold Resistance
Parental[Insert Value]-1
Resistant Clone 1-[Insert Value][Calculate]
Resistant Clone 2-[Insert Value][Calculate]
Protocol 2: Lentiviral Particle Production

Objective: To produce high-titer lentiviral particles for the transduction of target cells.

Materials:

  • HEK293T cells

  • Complete growth medium (DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid (containing the gene of interest or shRNA)

  • Sterile conical tubes and serological pipettes

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Seed HEK293T Cells:

    • Seed HEK293T cells in a 10 cm plate so that they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Carefully add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C with 5% CO₂.

  • Day 3 & 4: Harvest Virus:

    • At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.

    • Add 10 mL of fresh medium to the plate and return it to the incubator.

    • At 72 hours, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm PES filter.

    • Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Lentiviral Transduction of Target Cells

Objective: To transduce target cells (parental or this compound-resistant) with lentiviral particles to generate stable cell lines.

Materials:

  • Target cancer cells

  • Complete growth medium

  • Lentiviral stock

  • Polybrene (8 mg/mL stock solution)

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Day 1: Seed Target Cells:

    • Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Day 2: Transduction:

    • Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene.

    • Remove the old medium from the cells.

    • Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 5, and 10.

    • Add the virus-containing medium to the cells.

    • Incubate at 37°C for 18-24 hours.

  • Day 3: Medium Change and Selection:

    • After incubation, remove the virus-containing medium and replace it with fresh complete medium.

    • Allow cells to recover for 24-48 hours before starting antibiotic selection. This allows time for the resistance gene to be expressed.

  • Days 4-14: Selection and Expansion:

    • Begin selection by adding the appropriate antibiotic (e.g., puromycin (B1679871) at a pre-determined optimal concentration).

    • Maintain selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until a stable, resistant population of cells is established.

    • Expand the stable cell pool for further experiments.

Protocol 4: Validation of Transduced Cell Lines and Assessment of this compound Resistance

Objective: To confirm the overexpression or knockdown of the target gene and to evaluate the effect on this compound sensitivity.

Materials:

  • Parental and transduced cells

  • Reagents for qPCR (primers, SYBR Green master mix)

  • Reagents for Western blotting (antibodies, lysis buffer)

  • This compound

  • 96-well plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Validation of Gene Expression:

    • qPCR: Extract RNA from parental and transduced cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA levels of the target gene.

    • Western Blot: Prepare protein lysates from parental and transduced cells and perform Western blotting to detect the protein levels of the target gene.

  • Assessment of this compound Resistance (IC50 Assay):

    • Seed parental and transduced cells in 96-well plates.

    • The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubate the plates for 72 hours at 37°C.

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 values for each cell line.

Data Presentation:

Cell LineTarget Gene Expression (Fold Change)This compound IC50 (µM)
Parental1.0[Insert Value]
Transduced (Gene Overexpression)[Calculate][Insert Value]
Transduced (shRNA Knockdown)[Calculate][Insert Value]

Signaling Pathways and Logical Relationships

Putative this compound Resistance Pathways

cluster_2 Putative this compound Resistance Mechanisms This compound This compound Inhibition of\nUbiquitin-Proteasome System Inhibition of Ubiquitin-Proteasome System This compound->Inhibition of\nUbiquitin-Proteasome System Induction of\nApoptosis Induction of Apoptosis This compound->Induction of\nApoptosis Induction of\nAutophagy Induction of Autophagy This compound->Induction of\nAutophagy Upregulation of\nDrug Efflux Pumps\n(e.g., ABCB1) Upregulation of Drug Efflux Pumps (e.g., ABCB1) Decreased Intracellular\nthis compound Concentration Decreased Intracellular This compound Concentration Upregulation of\nDrug Efflux Pumps\n(e.g., ABCB1)->Decreased Intracellular\nthis compound Concentration This compound Resistance This compound Resistance Decreased Intracellular\nthis compound Concentration->this compound Resistance Alterations in\nApoptotic Pathways\n(e.g., Bcl-2 up) Alterations in Apoptotic Pathways (e.g., Bcl-2 up) Evasion of\nApoptosis Evasion of Apoptosis Alterations in\nApoptotic Pathways\n(e.g., Bcl-2 up)->Evasion of\nApoptosis Evasion of\nApoptosis->this compound Resistance Modulation of\nAutophagic Pathways\n(Protective Autophagy) Modulation of Autophagic Pathways (Protective Autophagy) Cell Survival Cell Survival Modulation of\nAutophagic Pathways\n(Protective Autophagy)->Cell Survival Cell Survival->this compound Resistance Modifications in\nUbiquitin-Proteasome System\n(e.g., subunit mutation) Modifications in Ubiquitin-Proteasome System (e.g., subunit mutation) Reduced Proteasome\nInhibition Reduced Proteasome Inhibition Modifications in\nUbiquitin-Proteasome System\n(e.g., subunit mutation)->Reduced Proteasome\nInhibition Reduced Proteasome\nInhibition->this compound Resistance

References

Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Physalin B Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated significant potential as a therapeutic agent, exhibiting a range of biological activities including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] Preclinical studies have shown that this compound can induce cell cycle arrest, trigger apoptosis, and modulate various signaling pathways, such as the p53-dependent apoptotic pathway, PI3K/Akt, MAPK, and NF-κB.[4][5][6][7] Despite these findings, the precise molecular targets of this compound that mediate its therapeutic effects remain largely uncharacterized.

These application notes provide a comprehensive overview and a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound. This approach will enable researchers to uncover novel targets and pathways regulated by this compound, thereby accelerating the development of this promising natural compound into a clinically effective therapeutic.

Putative Signaling Pathways of this compound

This compound has been reported to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a potential network of pathways influenced by this compound based on existing literature. A CRISPR-Cas9 screen can help to validate these pathways and identify novel components.

Physalin_B_Signaling_Pathways Putative Signaling Pathways Modulated by this compound cluster_outcomes Cellular Outcomes Physalin_B This compound PI3K_Akt PI3K/Akt Pathway Physalin_B->PI3K_Akt MAPK MAPK Pathway Physalin_B->MAPK NF_kB NF-κB Pathway Physalin_B->NF_kB p53 p53 Pathway Physalin_B->p53 STAT3 STAT3 Pathway Physalin_B->STAT3 Hedgehog Hedgehog Pathway Physalin_B->Hedgehog Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Autophagy Incomplete Autophagy MAPK->Autophagy Inflammation Inflammation NF_kB->Inflammation p53->Apoptosis STAT3->Inflammation Hedgehog->Apoptosis

Putative signaling pathways modulated by this compound.

Experimental Workflow for CRISPR-Cas9 Screening

The following diagram outlines the key steps in a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modify cellular sensitivity to this compound.

CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow for this compound Target Identification cluster_setup 1. Library Preparation and Transduction cluster_screening 2. This compound Treatment and Selection cluster_analysis 3. Data Analysis and Hit Identification cluster_validation 4. Target Validation A Lentiviral sgRNA Library Production C Lentiviral Transduction of Cas9-Expressing Cells (MOI < 0.3) A->C B Cancer Cell Line Stably Expressing Cas9 B->C D Puromycin Selection of Transduced Cells C->D E Split Cell Population D->E F Control Group (DMSO) E->F G Treatment Group (this compound) E->G H Cell Proliferation and Selection F->H G->H I Genomic DNA Extraction H->I J PCR Amplification of sgRNA Cassettes I->J K Next-Generation Sequencing J->K L Bioinformatic Analysis (e.g., MAGeCK) K->L M Identification of Enriched (Resistance) and Depleted (Sensitivity) sgRNAs L->M N Individual Gene Knockout M->N O Cell Viability and Apoptosis Assays N->O P Biochemical and Mechanistic Studies O->P

Workflow for this compound target identification using CRISPR-Cas9.

Quantitative Data Summary

While a specific CRISPR-Cas9 screen for this compound has not been published, the following table represents the kind of quantitative data that would be generated and should be presented.

Metric Description Example Data
IC50 of this compound The concentration of this compound that inhibits 50% of cell growth in the parental cancer cell line. This is crucial for determining the screening concentration.1.35 µM in HCT116 cells
Transduction Efficiency The percentage of cells successfully transduced with the lentiviral sgRNA library, often determined by flow cytometry for a fluorescent marker.> 30%
Library Representation The number of sgRNAs detected in the initial cell population after transduction and selection, ensuring the complexity of the library is maintained.> 95% of sgRNAs detected
Hit Identification p-value The statistical significance of the enrichment or depletion of sgRNAs targeting a particular gene in the this compound-treated group compared to the control group.p < 0.05
False Discovery Rate (FDR) The adjusted p-value to account for multiple comparisons in a genome-wide screen.FDR < 0.1
Log Fold Change (LFC) The magnitude of enrichment (positive LFC, resistance) or depletion (negative LFC, sensitivity) of sgRNAs for a specific gene.LFC > 1.5 for resistance, LFC < -1.5 for sensitivity

Detailed Experimental Protocols

1. Cell Line Selection and Engineering

  • Cell Line Choice: Select a cancer cell line known to be sensitive to this compound. For example, breast cancer cell lines (MCF-7, MDA-MB-231) or colon cancer cell lines (HCT116) have shown sensitivity.[4][5]

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a lenti-Cas9-Blast vector followed by blasticidin selection.

  • Cas9 Activity Assay: Confirm Cas9 activity using a GFP-reporter assay where Cas9-mediated cleavage of a target sequence results in GFP expression.

2. Lentiviral sgRNA Library Production

  • Library Selection: Utilize a genome-wide human sgRNA library such as the GeCKO v2 or Brunello library.

  • Transfection: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

  • Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Titer: Determine the viral titer by transducing the target cells with serial dilutions of the viral supernatant and measuring the percentage of infected cells.

3. CRISPR-Cas9 Library Screening

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin. The concentration and duration of selection should be determined by a kill curve.

  • Screening:

    • Split the selected cell population into two groups: a control group treated with the vehicle (e.g., DMSO) and a treatment group treated with this compound at a concentration around the IC50 value.

    • Maintain the cells under treatment for a period that allows for sufficient selection pressure (e.g., 14-21 days). Ensure that the cell number is maintained at a level that preserves the library complexity (at least 500 cells per sgRNA).

4. Genomic DNA Extraction and Sequencing

  • gDNA Extraction: At the end of the screen, harvest cells from both the control and treatment groups and extract genomic DNA using a commercial kit.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or HiSeq).

5. Bioinformatic Analysis

  • Data Processing: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

  • Hit Identification: Use software packages like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes whose knockout leads to significant enrichment or depletion of corresponding sgRNAs in the this compound-treated population compared to the control.

6. Hit Validation

  • Individual Gene Knockout: Validate the top hits from the screen by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.

  • Phenotypic Assays: Confirm the effect of gene knockout on sensitivity to this compound using cell viability assays (e.g., CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining).

  • Mechanistic Studies: Investigate the functional role of the validated target genes in the mechanism of action of this compound through biochemical assays, such as Western blotting for key pathway proteins, to understand how their loss affects the cellular response to the compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing Physalin B-induced cell cycle arrest using flow cytometry. This compound, a natural steroidal compound, has demonstrated significant anti-cancer properties by inducing cell cycle arrest in various cancer cell lines. This document outlines the underlying mechanisms and provides step-by-step instructions for robust and reproducible analysis.

Introduction

This compound exerts its anti-proliferative effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cell division and proliferation. Depending on the cancer cell type, this compound can induce arrest at either the G2/M or G0/G1 phase of the cell cycle. In breast cancer cell lines such as MCF-7, MDA-MB-231, and T-47D, as well as in non-small-cell lung cancer cells (A549), this compound has been shown to cause G2/M arrest.[1][2] Conversely, in undifferentiated human gastric cancer cells (HGC-27), it induces a G0/G1 phase arrest.[2] Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to quantify these effects by measuring the DNA content of individual cells.[1]

Data Presentation

The following table summarizes the dose-dependent effects of this compound on the cell cycle distribution in various cancer cell lines.

Cell LineTreatment (this compound)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
A549 (Non-Small-Cell Lung) Control55.2%30.1%14.7%[1]
5 µM48.3%25.5%26.2%[1]
10 µM35.1%20.3%44.6%[1]
20 µM20.7%15.8%63.5%[1]
HGC-27 (Gastric) Control58.6%28.3%13.1%[2]
2.5 µM65.2%23.1%11.7%[2]
5 µM72.8%18.5%8.7%[2]
10 µM78.4%12.3%9.3%[2]

Signaling Pathways

This compound-induced cell cycle arrest is mediated by complex signaling pathways. In G2/M arrest, this compound upregulates the tumor suppressor protein p53, which in turn increases the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[1] This leads to the inhibition of the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[1] In the case of G0/G1 arrest, this compound has been observed to down-regulate the expression of G1-phase-related proteins such as Cyclin D1, Cyclin D3, CDK4, CDK6, and Cyclin E.[2] Additionally, the PI3K/Akt/GSK-3β signaling pathway has been implicated in this compound's mechanism of action.[1]

G2_M_Arrest_Pathway PhysalinB This compound p53 p53 PhysalinB->p53 Upregulates p21 p21 (CDK Inhibitor) p53->p21 Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition Promotes CellCycleArrest G2/M Cell Cycle Arrest CyclinB1_CDK1->CellCycleArrest Inhibition Leads to

This compound-induced G2/M cell cycle arrest pathway.

G0_G1_Arrest_Pathway PhysalinB This compound G1_Cyclins_CDKs Cyclin D1, D3, E CDK2, CDK4, CDK6 PhysalinB->G1_Cyclins_CDKs Downregulates Rb Rb Phosphorylation G1_Cyclins_CDKs->Rb Promotes CellCycleArrest G0/G1 Cell Cycle Arrest G1_Cyclins_CDKs->CellCycleArrest Downregulation Leads to E2F E2F Release Rb->E2F Promotes G1S_Transition G1/S Transition E2F->G1S_Transition Promotes

This compound-induced G0/G1 cell cycle arrest pathway.

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell line (e.g., A549, HGC-27) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted from standard procedures for cell cycle analysis.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest Cells: After treatment with this compound, detach the cells using trypsin-EDTA and collect them by centrifugation at 300 x g for 5 minutes. Include the supernatant to collect any floating apoptotic cells.

  • Wash: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission in the appropriate channel (typically FL2 or FL3, >575 nm).

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be the region between these two peaks.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells Cell_Culture->Cell_Seeding PhysalinB_Treatment 3. Treat with this compound Cell_Seeding->PhysalinB_Treatment Harvest 4. Harvest Cells PhysalinB_Treatment->Harvest Wash1 5. Wash with PBS Harvest->Wash1 Fixation 6. Fix with 70% Ethanol Wash1->Fixation Wash2 7. Wash with PBS Fixation->Wash2 PI_Staining 8. Stain with Propidium Iodide Wash2->PI_Staining Flow_Cytometry 9. Flow Cytometry Acquisition PI_Staining->Flow_Cytometry Data_Analysis 10. Cell Cycle Analysis Flow_Cytometry->Data_Analysis

Experimental workflow for cell cycle analysis.

References

Troubleshooting & Optimization

Improving Physalin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Physalin B. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring secosteroid isolated from plants of the Physalis genus.[1] It exhibits a range of biological activities, including anti-inflammatory and anticancer effects.[1] Like many complex natural products, this compound is highly lipophilic (hydrophobic), meaning it has very low solubility in aqueous solutions like cell culture media and buffers. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[3][4] It is recommended to use anhydrous, high-purity DMSO to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your assay medium.[4]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A3: This common issue is known as "crashing out" or kinetic precipitation.[2][5] It occurs because the final concentration of this compound in the aqueous medium exceeds its solubility limit, even though it was fully dissolved in the concentrated DMSO stock. When the DMSO stock is rapidly diluted into the aqueous medium, the compound can no longer stay in solution and precipitates.[4]

To resolve this, consider the following troubleshooting steps:

  • Lower the Final Concentration: Ensure your target concentration is not above the solubility limit of this compound in the final assay medium.

  • Reduce DMSO Stock Concentration: Preparing a less concentrated stock solution in DMSO may help prevent precipitation upon dilution.[5]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media.[5]

  • Pre-warm the Media: Always add the compound to media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[4][5]

  • Increase Mixing: Gently vortex or invert the media immediately after adding the compound to ensure rapid and uniform dispersion.[4]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A4: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most cell lines, a final DMSO concentration of 0.5% (v/v) is a common upper limit, while many researchers prefer to stay at or below 0.1% to avoid solvent-induced artifacts.[2][6] Sensitive cell lines or primary cells may be affected by even lower concentrations. It is crucial to run a vehicle control (media containing the same final concentration of DMSO as your treated samples) to ensure that the observed effects are due to this compound and not the solvent.[2]

Troubleshooting Guide: Solubility Enhancement

If you continue to experience precipitation or require a higher final concentration of this compound, the following advanced techniques can be employed.

Solvent and Co-Solvent Strategies

The choice of solvent is critical for successfully incorporating hydrophobic compounds into aqueous assay systems.

Solvent/Co-SolventTypical Final Conc.AdvantagesDisadvantages
DMSO 0.1% - 0.5%High solubilizing power for many nonpolar compounds.Can be toxic to cells at concentrations >0.5%; may influence cell differentiation and other processes.[2]
Ethanol 0.1% - 1%Biocompatible at low concentrations; less toxic than DMSO for some cell lines.Lower solubilizing power for highly lipophilic compounds compared to DMSO.[2]
Co-Solvent (e.g., 1:1 DMSO:Ethanol) < 1% totalMay improve solubility for some compounds compared to a single solvent.[5]Requires careful optimization and validation of solvent toxicity.
PEG3350 / PEG400 VariesCan improve solubility and maintain protein stability in some assays.[3][7]May not be suitable for all cell types or assays; requires empirical testing.
Surfactants (e.g., Tween 20, Tween 80) VariesCan form micelles to encapsulate and solubilize hydrophobic compounds.[3]Can interfere with cell membranes and some assay readouts.[8]
Formulation-Based Approaches

For particularly challenging cases, more advanced formulation strategies can be used to improve solubility.[9][10]

TechniquePrincipleKey Considerations
Cyclodextrin (B1172386) Complexation Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is water-soluble.[5]The molar ratio of drug to cyclodextrin needs to be optimized. The complex can be prepared by co-lyophilization.
Nanoparticle Formulation This compound can be encapsulated within polymeric nanoparticles. This involves dissolving the compound and a polymer in an organic solvent, then adding this mixture to an aqueous phase to induce nanoprecipitation.[5]Requires specialized equipment and expertise. The resulting nanoparticles must be characterized for size, stability, and drug loading.
Solid Dispersion The drug is dispersed in a hydrophilic matrix at a molecular level. This can be achieved through methods like solvent evaporation or hot-melt extrusion.[9]Primarily used in pharmaceutical formulation but the principle can be adapted for preparing specialized stocks for in vitro use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Equilibration: Allow the vial of solid, powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add the required volume of anhydrous, high-purity DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the vial vigorously for at least 1-2 minutes to ensure the compound is completely dissolved.

  • Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes to aid solubilization.[2]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol provides a best-practice method for diluting the DMSO stock to the final working concentration while minimizing precipitation.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Warm the required volume of cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Intermediate Dilution (Recommended): Perform an intermediate dilution step. For example, add a small volume of the DMSO stock to a larger volume of pre-warmed medium (e.g., a 1:10 or 1:100 dilution). Mix gently but thoroughly.

  • Final Dilution: Add the required volume of the intermediate dilution to your final culture vessel (e.g., well plate or flask) containing pre-warmed medium to achieve the desired final concentration.

  • Mixing: Immediately after adding the compound, gently swirl or pipette up and down to ensure rapid and even distribution throughout the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Visual Guides

Workflow for Solubilizing this compound

This diagram outlines the decision-making process for preparing this compound for an in vitro assay.

G cluster_troubleshoot Troubleshooting Options start Start: Prepare this compound for In Vitro Assay stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilute Dilute stock into pre-warmed (37°C) media stock_prep->dilute check_precip Observe for Precipitation dilute->check_precip no_precip No Precipitation: Proceed with Assay check_precip->no_precip No precip Precipitation Occurs: Troubleshoot check_precip->precip Yes lower_conc Lower Final Concentration precip->lower_conc serial_dil Use Serial Dilution precip->serial_dil co_solvent Try Co-Solvent (e.g., DMSO:Ethanol) precip->co_solvent formulate Use Formulation Aid (e.g., Cyclodextrin) precip->formulate

Caption: Decision workflow for preparing and troubleshooting this compound solutions.

This compound and the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11][12] This diagram illustrates the canonical NF-κB pathway and a potential point of inhibition by this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation nfkb_ikb->ikk IκBα degradation nfkb_ikb->nfkb releases dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Transcription dna->genes physalin_b This compound physalin_b->nfkb_nuc Inhibits Nuclear Translocation

Caption: Inhibition of NF-κB nuclear translocation by this compound.[11]

References

Technical Support Center: Optimizing Physalin B Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with Physalin B.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new animal study?

A1: The optimal starting dose for this compound depends on the animal model, the disease condition being studied, and the route of administration. Based on published studies, a general starting point for systemic administration (e.g., intraperitoneal or oral) in mice can range from 0.5 mg/kg to 20 mg/kg. For topical applications, dosages are typically lower. It is crucial to conduct a pilot study with a dose-response assessment to determine the most effective and non-toxic dose for your specific experimental setup.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is a hydrophobic compound with low solubility in aqueous solutions. For in vivo administration, it is often dissolved in a co-solvent system. A common approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a biocompatible vehicle such as sterile saline or phosphate-buffered saline (PBS) to the final desired concentration immediately before administration. It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid solvent-related toxicity in the animals.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3][4] this compound's therapeutic effects are often attributed to its ability to inhibit pro-inflammatory mediators and induce apoptosis in cancer cells by targeting these pathways.

Troubleshooting Guides

Problem 1: Inconsistent or lack of therapeutic effect at previously reported doses.
  • Possible Cause 1: Poor Bioavailability.

    • Solution: Re-evaluate the formulation and administration route. If using oral gavage, consider that the bioavailability of this compound might be low due to its hydrophobicity. Intraperitoneal (IP) injection may provide more consistent systemic exposure. Ensure the compound is fully dissolved in the vehicle before administration. Sonication can aid in dissolution.

  • Possible Cause 2: Animal Model Variability.

    • Solution: Different animal strains or species can exhibit varied responses to the same compound. Ensure your animal model is appropriate for the disease being studied. It may be necessary to perform a dose-response study in your specific animal strain to establish an effective dose.

  • Possible Cause 3: Compound Degradation.

    • Solution: Prepare fresh formulations of this compound for each experiment. Avoid storing diluted solutions for extended periods, as the compound may degrade. Protect the stock solution from light and store it at an appropriate temperature as recommended by the supplier.

Problem 2: Signs of toxicity in treated animals.
  • Possible Cause 1: High Dose.

    • Solution: Reduce the dosage of this compound. Histopathological examination of organs like the kidney and liver from a pilot study can help identify dose-related toxicity.[5] Monitor animals closely for signs of distress, weight loss, or changes in behavior.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: If using a co-solvent like DMSO, ensure the final concentration administered to the animals is non-toxic. High concentrations of organic solvents can cause local irritation or systemic toxicity. Consider alternative, less toxic vehicles if necessary.

  • Possible Cause 3: Route of Administration.

    • Solution: Certain administration routes, like rapid intravenous injection, can lead to acute toxicity. For systemic effects, consider slower infusion rates or alternative routes like intraperitoneal or subcutaneous injection.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Animal Models

Animal ModelDisease/ConditionRoute of AdministrationEffective Dosage RangeKey FindingsReference
BALB/c MiceEndotoxic shock (LPS-induced)Intraperitoneal (I.P.)0.5 - 1 mg/kgProtected against lethal LPS challenge and decreased TNF production.[6]
C57BL/6 MiceIntestinal ischemia and reperfusion injurySubcutaneous (S.C.)2 - 20 mg/kgReduced vascular permeability and neutrophil influx.[6]
BALB/c MiceAllogeneic transplant rejectionOral1 mg/kgPrevented the rejection of allogeneic heart transplants.[6][7]
MiceSarcoma 180 tumorNot specified10 mg/kgInhibited tumor proliferation.[5]
BALB/c MiceDextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitisNot specifiedNot specifiedImproved clinical signs and reduced pathological damage.[8]
Swiss MiceTPA and oxazolone-induced dermatitisTopical0.125 - 0.5 mg/earReduced ear edema and pro-inflammatory cytokines.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile 0.9% saline solution

    • Sterile, pyrogen-free microcentrifuge tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final DMSO concentration should not exceed 5% of the total injection volume.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Protocol 2: Administration via Oral Gavage in Mice
  • Materials:

    • Prepared this compound solution

    • Appropriately sized oral gavage needle (flexible or curved with a ball tip is recommended)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[10][11][12]

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.[10][13]

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed.[10][14]

    • If any resistance is met, do not force the needle. Withdraw and reinsert.

    • Once the needle is in the stomach, administer the solution slowly and steadily.

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress.[10][11]

Mandatory Visualization

PhysalinB_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cell_survival Cell Survival & Proliferation cluster_stress_response Stress & Apoptosis Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus_Inflam Nucleus NF-κB->Nucleus_Inflam translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_Inflam->Pro-inflammatory Genes activates transcription Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors phosphorylates Cell Survival/Proliferation Cell Survival/Proliferation Downstream Effectors->Cell Survival/Proliferation Stress Signals Stress Signals MAPKKK MAPKKK Stress Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus_Stress Nucleus MAPK->Nucleus_Stress translocates Apoptosis/Stress Genes Apoptosis/Stress Genes Nucleus_Stress->Apoptosis/Stress Genes regulates transcription This compound This compound This compound->IKK inhibits This compound->Akt inhibits This compound->MAPK inhibits

Caption: Overview of signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Weigh Weigh this compound Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Dilute Dilute with Saline (Working Solution) Dissolve->Dilute Select_Route Select Route (e.g., Oral Gavage, IP) Dilute->Select_Route Calculate_Dose Calculate Dose (based on body weight) Select_Route->Calculate_Dose Administer Administer to Animal Calculate_Dose->Administer Monitor Monitor Animal Health (daily) Administer->Monitor Assess_Efficacy Assess Therapeutic Efficacy (e.g., tumor size, inflammation markers) Monitor->Assess_Efficacy Assess_Toxicity Assess Toxicity (e.g., organ histology) Monitor->Assess_Toxicity

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Overcoming Resistance to Physalin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Physalin B and cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is a natural secosteroid that exhibits anticancer activity through multiple mechanisms. Its primary modes of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of the ubiquitin-proteasome pathway.[1][2][3] Apoptosis is often triggered through the activation of p53-dependent pathways, the pro-apoptotic protein NOXA, and the MAPK signaling cascade, which can be initiated by an increase in mitochondrial reactive oxygen species (mito-ROS).[2][4][5]

Q2: In which cancer cell lines has this compound shown cytotoxic activity?

A2: this compound has demonstrated considerable cytotoxicity across a wide range of human cancer cell lines, including but not limited to leukemia, breast cancer, colon cancer, melanoma, and gastric cancer.[3][4][6] The half-maximal inhibitory concentration (IC50) values can vary significantly between cell lines.

Q3: What are the potential mechanisms by which cancer cells might develop resistance to this compound?

A3: While specific research on acquired resistance to this compound is limited, potential mechanisms can be inferred from its known actions and general principles of chemotherapy resistance. These may include:

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or mutations in pro-apoptotic proteins like p53 could confer resistance.

  • Changes in the Ubiquitin-Proteasome System: Modifications in the components of the proteasome or ubiquitin-conjugating enzymes might reduce the efficacy of this compound.

  • Induction of Autophagy: this compound can induce an incomplete autophagic response.[5] In some contexts, autophagy can act as a survival mechanism for cancer cells, potentially leading to therapeutic resistance.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to the active removal of this compound from the cell, lowering its intracellular concentration.

  • Redox State Alterations: Given that this compound's activity is linked to ROS production, cancer cells with enhanced antioxidant capacity may exhibit resistance.

Q4: Are there any known combination therapies to enhance this compound's efficacy or overcome potential resistance?

A4: While specific combination therapies with this compound to overcome resistance are not yet well-documented in published literature, a rational approach would be to combine it with other agents that target distinct survival pathways. For example, combining this compound with autophagy inhibitors could prevent the pro-survival effects of autophagy. Additionally, co-administration with agents that target different stages of the cell cycle or other apoptotic pathways could create a synergistic anticancer effect.

Troubleshooting Guides

Issue 1: Sub-optimal or No Induction of Apoptosis
Potential Cause Recommended Solution
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions. Consult published IC50 values as a starting point (see Table 1).
Cell Line Insensitivity Some cell lines may be inherently less sensitive to this compound. Consider using a different cancer cell line with known sensitivity.
Degraded this compound Ensure proper storage of this compound (as per the manufacturer's instructions) to maintain its bioactivity. Prepare fresh stock solutions regularly.
Sub-optimal Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction in your cell line.
High Cell Confluency High cell density can affect drug uptake and cellular responses. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment.
Contamination Mycoplasma or other microbial contamination can alter cellular responses. Regularly test your cell cultures for contamination.
Issue 2: High Variability in Experimental Replicates
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell counting and dispensing.
Edge Effects in Multi-well Plates Minimize edge effects by not using the outermost wells of the plate for critical experiments or by filling them with sterile PBS or media.
Inconsistent Drug Dilution Prepare a master mix of the final this compound concentration to be added to the wells to ensure consistency across replicates.
Variations in Incubation Time Stagger the addition of reagents and the termination of the assay to ensure consistent incubation times for all wells.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer1.35[5]
A375Melanoma< 4.6 µg/ml[4]
A2058Melanoma< 4.6 µg/ml[4]
MCF-7Breast CancerVaries (concentration-dependent)[8]
MDA-MB-231Breast CancerVaries (concentration-dependent)[8]
T-47DBreast CancerVaries (concentration-dependent)[8]
HGC-27Gastric CancerVaries (dose- and time-dependent)[3]
HL-60Leukemia0.58 µg/mL[6]
CEMLeukemia1.15 µg/mL[6]
K562Leukemia2.16 µg/mL[6]
HCT-8Colon1.56 µg/mL[6]
PC3Prostate15.18 µg/mL[6]
B-16Skin1.83 µg/mL[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

PhysalinB_Apoptosis_Pathways PhysalinB This compound ROS Mitochondrial ROS Production PhysalinB->ROS Proteasome Ubiquitin-Proteasome Pathway PhysalinB->Proteasome Inhibition CellCycle Cell Cycle Arrest (G2/M) PhysalinB->CellCycle MAPK MAPK Pathway (p38, ERK, JNK) ROS->MAPK p53 p53 Activation MAPK->p53 Apoptosis Apoptosis MAPK->Apoptosis NOXA NOXA Upregulation p53->NOXA NOXA->Apoptosis Proteasome->Apoptosis Induction

Caption: Key signaling pathways modulated by this compound leading to apoptosis.

Troubleshooting_Workflow Start Sub-optimal Apoptosis Induction Observed CheckConc Verify this compound Concentration & Integrity Start->CheckConc TimeCourse Perform Time-Course Experiment CheckConc->TimeCourse CellDensity Optimize Cell Seeding Density TimeCourse->CellDensity Resistance Potential Resistance Mechanisms? CellDensity->Resistance Autophagy Investigate Autophagy Involvement Resistance->Autophagy Yes End Resolution Resistance->End No (Re-evaluate initial steps) Combination Consider Combination Therapy Autophagy->Combination Combination->End

Caption: A logical workflow for troubleshooting sub-optimal apoptosis.

WesternBlot_Workflow Start Start: Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Physalin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Physalin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a wide range of IC50 values for this compound in my experiments, even when using the same cell line?

A1: It is a common observation that the half-maximal inhibitory concentration (IC50) of a compound can vary between experiments.[1] Several factors can contribute to this variability in this compound experiments:

  • Compound Purity and Handling: The purity of your this compound sample can significantly impact its potency. Impurities or degradation products may alter the observed biological activity.[1] Ensure you are using a high-purity compound and follow the manufacturer's storage and handling recommendations. This compound is typically dissolved in a solvent like DMSO; ensure the final DMSO concentration in your culture medium is consistent and non-toxic to your cells.

  • Cell Culture Conditions: Variations in cell culture conditions can lead to different IC50 values.[1] Factors such as cell passage number, cell density at the time of treatment, and the composition of the culture medium (e.g., serum percentage) can all influence cellular response to this compound.[1] Standardize these parameters across all experiments to improve reproducibility.

  • Experimental Protocol: Differences in the experimental protocol, such as the duration of this compound exposure and the specific viability assay used (e.g., MTT, CCK-8), can yield different IC50 values. It is crucial to maintain a consistent and well-documented protocol.

  • Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also introduce variability.[2] Utilize a consistent and appropriate non-linear regression model for your calculations.

Q2: My cells are showing signs of toxicity or unexpected death even at low concentrations of this compound. What could be the cause?

A2: Unexpected cytotoxicity can be due to several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.

  • Compound Stability: this compound, like many natural compounds, may be sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation, potentially forming more toxic byproducts. Aliquot your stock solution and store it protected from light at the recommended temperature.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It's possible the cell line you are using is particularly sensitive to this compound's mechanism of action.

  • Contamination: Microbial contamination (e.g., mycoplasma) in your cell culture can stress the cells and make them more susceptible to the effects of chemical compounds. Regularly test your cell lines for contamination.

Q3: I am not observing the expected anti-inflammatory or anti-cancer effects of this compound. What should I check?

A3: A lack of expected biological effect can be frustrating. Here are some troubleshooting steps:

  • Compound Integrity: Verify the integrity and activity of your this compound stock. If possible, test its activity on a sensitive, well-characterized cell line as a positive control.

  • Target Expression: Ensure that the target of this compound is expressed in your experimental system. For example, if you are studying its anti-inflammatory effects via the NF-κB pathway, confirm that this pathway is active and can be modulated in your cells.

  • Assay Parameters: Review your assay protocol. The concentration range of this compound might be too low, or the incubation time may be too short to induce a measurable effect. Consider performing a dose-response and time-course experiment to optimize these parameters.

  • Cell Health: Unhealthy or stressed cells may not respond as expected. Ensure your cells are in the logarithmic growth phase and are not overly confluent when you begin your experiment.

Data Presentation: Comparative IC50 Values of this compound

The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The following table summarizes some of the reported IC50 values to provide a comparative perspective. Please note that experimental conditions can vary between studies, which may affect the absolute IC50 values.[3]

Cell LineCancer TypeIC50 (µM)Reference(s)
A375Melanoma< 4.6 µg/ml[4]
A2058Melanoma< 4.6 µg/ml[4]
HGC-27Undifferentiated Gastric CancerVaries with dose and time
SGC-7901Semi-differentiated Gastric CancerVaries with dose and time[5]
MCF-7Breast Cancer0.4 - 1.92[3]
MDA-MB-231Breast CancerVaries with concentration and time[6]
T-47DBreast CancerVaries with concentration and time[6]
CORL23Large Cell Lung Carcinoma< 2.0[3]
22Rv1Prostate Cancer< 2.0[3]
C4-2BProstate Cancer53.8 (24h), 13.5 (48h), 9.6 (72h)
CWR22Rv1Prostate Cancer81.5 (24h), 18.2 (48h), 14.2 (72h)[7]
HCT-116Colorectal Cancer< 2.0[3]
HL-60Promyelocytic Leukemia< 2.0[3]
K562LeukemiaPotent Inhibition[3]
CEMLeukemia< 2.0[3]
HeLaCervical Cancer< 2.0[3]
Sarcoma 180Sarcoma (in vivo)Antitumour activity observed[8]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with desired concentrations of this compound for the predetermined optimal time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.[9]

Western Blot Analysis

This protocol is for detecting changes in protein expression in cells treated with this compound.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspases, PARP, p65, IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Place the cell culture dish on ice, wash cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay kit.

  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[11]

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity and Apoptosis

experimental_workflow cluster_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed cells in appropriate plates treat Treat with varying concentrations of this compound and controls start->treat incubate Incubate for desired time points (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., CCK-8/MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubate->apoptosis western Western Blot Analysis incubate->western ic50 Calculate IC50 values viability->ic50 apoptosis_quant Quantify apoptotic cell population apoptosis->apoptosis_quant protein_exp Analyze protein expression levels western->protein_exp conclusion Interpret Results ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: A generalized workflow for investigating the cytotoxic and apoptotic effects of this compound.

Simplified Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic Activation cluster_caspase_cascade Caspase Cascade cluster_cell_cycle Cell Cycle Arrest physalin_b This compound noxa ↑ NOXA expression physalin_b->noxa bax ↑ Bax expression physalin_b->bax g0g1 G0/G1 or G2/M Arrest physalin_b->g0g1 caspase9 Cleaved Caspase-9 noxa->caspase9 bax->caspase9 caspase37 Cleaved Caspase-3 & 7 caspase9->caspase37 parp Cleaved PARP caspase37->parp apoptosis Apoptosis caspase37->apoptosis parp->apoptosis cyclins_cdks ↓ Cyclins & CDKs g0g1->cyclins_cdks

Caption: this compound induces apoptosis through the activation of pro-apoptotic proteins and caspases.

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk physalin_b This compound physalin_b->ikk Inhibition nfkb_nuc NF-κB (p65/p50) physalin_b->nfkb_nuc Inhibition of Translocation ikb_p P-IκBα ikk->ikb_p Phosphorylation ikb IκBα nfkb NF-κB (p65/p50) nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb IκBα-NF-κB Complex ub Ubiquitination & Degradation ikb_p->ub ub->ikb Degradation dna κB DNA sites nfkb_nuc->dna Binding gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) dna->gene_exp

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

References

Technical Support Center: Control Experiments for Studying Physalin B Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effects of Physalin B. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing robust experiments.

Frequently Asked questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% sterile DMSO. To aid dissolution, gentle warming to 37°C or sonication can be applied. Stock solutions should be stored at -20°C to maintain stability. It is advisable to prepare fresh working solutions from the stock for each experiment to avoid degradation.

Q2: What is a suitable starting concentration range for this compound in cytotoxicity assays?

A2: Based on published data, a common starting concentration range for evaluating the cytotoxicity of this compound in various cancer cell lines is between 0.5 µM and 20 µM. However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. Therefore, conducting a dose-response experiment is crucial to determine the IC50 value for your particular model system.

Q3: What is the maximum permissible concentration of DMSO as a vehicle control in my cell culture experiments?

A3: While DMSO is a common solvent, it can exert biological effects at higher concentrations. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being considered safe for the majority of cells.[1] However, primary cells may be more sensitive. It is imperative to perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cytotoxicity assays.

  • Potential Cause: Uneven cell seeding, edge effects in the microplate, incomplete dissolution of assay reagents (e.g., formazan (B1609692) crystals in an MTT assay), or pipetting errors.[3]

  • Troubleshooting Steps:

    • Ensure you have a single-cell suspension before seeding and mix gently to distribute cells evenly.

    • To mitigate edge effects, avoid using the outer wells of the microplate or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[3]

    • Ensure complete solubilization of reagents by thorough mixing or shaking.[3]

    • Use calibrated pipettes and maintain consistency in incubation times across all experimental runs.[3]

Problem 2: Compound precipitation in the cell culture medium.

  • Potential Cause: Poor solubility of this compound at the desired working concentration or shock precipitation when diluting a high-concentration DMSO stock into an aqueous medium.[3]

  • Troubleshooting Steps:

    • Ensure the DMSO stock solution is fully dissolved before further dilution.

    • Prepare intermediate dilutions in the culture medium before making the final working concentration to minimize abrupt solvent changes.

    • Do not exceed the determined solubility limit of this compound in the final culture medium.

Problem 3: High background signal in a vehicle-control (DMSO-only) treated well.

  • Potential Cause: The DMSO concentration may be too high, causing cellular stress or toxicity. Some cell lines are more sensitive to DMSO than others.[4]

  • Troubleshooting Steps:

    • Perform a dose-response curve for DMSO alone on your specific cell line to identify the highest concentration that does not affect cell viability.

    • If possible, lower the final DMSO concentration in your experiments by adjusting the concentration of your this compound stock solution.

    • Ensure that the DMSO used is of high purity and sterile.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HGC-27Undifferentiated Gastric CancerNot explicitly stated, but significant inhibition observed[5]
SGC-7901Semi-differentiated Gastric CancerLess sensitive than HGC-27[5]
MCF-7Breast CancerConcentration-dependent reduction in viability[6]
MDA-MB-231Breast CancerConcentration-dependent reduction in viability[6]
T-47DBreast CancerConcentration-dependent reduction in viability[6]
A375Melanoma< 4.6 µg/ml (~8.9 µM)[7]
A2058Melanoma< 4.6 µg/ml (~8.9 µM)[7]
SMMC-7721Hepatocellular Carcinoma2.307 (after 48h)[8]
HepG2Hepatocellular Carcinoma3.688 (after 48h)[8]
C4-2BProstate CancerVaries with time[9]
CWR22Rv1Prostate CancerVaries with time[9]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps to quantify apoptosis in cells treated with this compound using flow cytometry.

Control Groups:

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide) at a concentration known to induce apoptosis in the specific cell line.

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and controls) for the desired time period (e.g., 24, 48 hours).

  • Harvest the cells, including both the adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot

This protocol describes how to assess the effect of this compound on the activation of the NF-κB pathway by examining the levels of key proteins.

Control Groups:

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the same concentration of DMSO used for this compound.

  • Positive Control: Cells stimulated with a known NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the degradation of IκBα and the nuclear translocation of p65.[10][11]

Procedure:

  • Seed cells and treat with this compound (and controls) as described in Protocol 1. For the positive control, stimulate cells with LPS or TNF-α for a short period (e.g., 30-60 minutes) before harvesting.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Monitoring Autophagy Induction by LC3-II Western Blot

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.

Control Groups:

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the same concentration of DMSO.

  • Positive Control: Cells treated with an autophagy inducer like rapamycin (B549165) or starved by incubating in Earle's Balanced Salt Solution (EBSS).[12]

  • Autophagic Flux Control: To distinguish between increased autophagosome formation and blocked degradation, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like bafilomycin A1 or chloroquine. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

Procedure:

  • Follow steps 1-3 from the Western Blot protocol (Protocol 2).

  • Separate proteins on an SDS-PAGE gel that provides good resolution for low molecular weight proteins.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for LC3.

  • Proceed with washing, secondary antibody incubation, and detection as described in the Western Blot protocol.

  • Quantify the band intensities for both LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio is indicative of autophagy induction.[13]

Visualizations

Physalin_B_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock This compound Stock (in DMSO) treat Treat Cells: - this compound (various conc.) - Vehicle Control (DMSO) - Positive/Negative Controls stock->treat cells Cell Culture cells->treat cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (NF-κB, Autophagy) treat->western analyze Quantify Results: - IC50 Calculation - Protein Expression Levels - Statistical Analysis cytotoxicity->analyze apoptosis->analyze western->analyze

Caption: Experimental workflow for studying this compound effects.

Physalin_B_Apoptosis_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_p53 p53-Dependent Pathway cluster_Caspase Caspase Cascade PhysalinB This compound PI3K PI3K PhysalinB->PI3K Akt Akt PhysalinB->Akt p53 p53 PhysalinB->p53 PI3K->Akt GSK3b GSK-3β Akt->GSK3b Bax Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Casp37 Caspase-3, -7 Casp9->Casp37 PARP PARP Casp37->PARP cleavage Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Physalin_B_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK PhysalinB This compound PhysalinB->IKK IkBa IκBα IKK->IkBa phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Proteasome Proteasome IkBa_p->Proteasome degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes

Caption: Inhibition of the NF-κB pathway by this compound.

References

Preventing degradation of Physalin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Physalin B in solution. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a crystalline powder with good solubility in several organic solvents.[1] For experimental purposes, the most commonly used solvents are Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][3] For creating stock solutions for biological assays, anhydrous DMSO is highly recommended. Methanol has also been used to prepare standard stock solutions for analytical purposes like HPLC.[4][5]

Q2: How should I store solid this compound?

A2: For long-term preservation of chemical integrity, solid this compound should be stored in a desiccated environment at -20°C.[1][3] If kept in a tightly sealed vial, the product can be stored for up to 24 months at 2-8°C.[2][6]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is always best to prepare and use solutions on the same day.[2][6] However, if making stock solutions in advance is necessary, we recommend dissolving this compound in anhydrous DMSO to a high concentration (e.g., 10 mM). This stock solution should then be divided into single-use aliquots in tightly sealed vials and stored at -20°C.[2] Generally, these aliquots are usable for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[2][6] Before opening a vial, allow it to equilibrate to room temperature for at least one hour to prevent condensation.[6] Some analytical protocols have reported methanol-based stocks as stable for longer periods at 4°C when protected from light, but for cell-based assays, the more cautious approach is advised.[4][5]

Q4: My this compound solution has changed color or developed a precipitate. What happened?

A4: A color change or precipitation can indicate chemical degradation or reduced solubility. This may be caused by:

  • Improper pH: this compound is unstable in the presence of strong acids or alkalis.[7][8] An experimental study on a related plant extract showed significant degradation at a pH of 8.[9]

  • Oxidation: The compound is incompatible with strong oxidizing agents.[7][8]

  • Solvent Issues: If a stock solution in a non-aqueous solvent like DMSO is diluted into an aqueous buffer, this compound may precipitate if its final concentration exceeds its solubility limit in the aqueous medium.

  • Water Contamination: Using non-anhydrous solvents or allowing moisture to enter the stock vial can lead to hydrolysis or instability over time.

Q5: What are the primary factors that cause this compound to degrade in solution?

A5: The primary factors to control are temperature, pH, light, and exposure to reactive chemicals. This compound should be protected from high heat and strong oxidizing/reducing agents.[7][8] It is also incompatible with strong acids and alkalis.[7][8] For maximum stability, solutions should be protected from light.[4][5]

Q6: At what pH is this compound most stable?

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity in experiments. 1. Degradation of Stock Solution: The solution may have been stored improperly (wrong temperature, light exposure), subjected to multiple freeze-thaw cycles, or is older than two weeks.[2][6]2. Degradation in Assay Medium: The pH or components of the final assay buffer/medium may be degrading the compound during incubation.1. Prepare Fresh Solutions: Always prepare a fresh dilution from a properly stored, single-use aliquot for each experiment. Discard unused diluted solutions.2. Validate Assay Conditions: If possible, run a time-course experiment to check the stability of this compound in your final assay medium. Analyze samples with a control method like HPLC if available.
Precipitate forms in the solution. 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the current solvent or buffer system, especially after dilution from a DMSO stock into an aqueous medium.2. Temperature Change: A solution prepared at room temperature may show precipitation when cooled.1. Optimize Dilution: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your experimental system.2. Increase Solubilization: In some cases, a small amount of a biocompatible surfactant may be required, but this must be validated for non-interference with the assay.
Baseline noise or unexpected peaks in chromatography (e.g., HPLC). 1. Presence of Degradation Products: Improper storage or handling of the sample solution has led to the formation of new chemical species.2. Solvent Impurities: The solvent used for dissolution or the mobile phase may be contaminated or of insufficient purity.1. Use Fresh Samples: Prepare a new solution from solid this compound or a fresh aliquot for analysis.[2][6]2. Use High-Purity Solvents: Ensure all solvents (for both sample preparation and mobile phase) are HPLC-grade or higher.[4][5]3. Protect from Light: Prepare and handle samples under low-light conditions and use amber vials for storage and in the autosampler.[4][5]

Data & Protocols

Data Presentation

Table 1: this compound Solubility & Recommended Solvents

SolventPurposeReference
Dimethyl Sulfoxide (DMSO)Stock solutions for biological assays[1][2][3]
Chloroform, DichloromethaneGeneral solubility, extraction[1][2]
Ethyl Acetate, AcetoneGeneral solubility, extraction[1][2][3]
MethanolStock solutions for analytical standards (HPLC)[4][5]

Table 2: Recommended Storage Conditions

FormConditionDurationReference
Solid Desiccated, -20°CLong-term[1]
Solid Tightly sealed vial, 2-8°CUp to 24 months[2][6]
Stock Solution (e.g., 10 mM in DMSO)Single-use aliquots, -20°CUp to 2 weeks[2][6]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 60 minutes to prevent moisture condensation.[6]

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder (Molecular Weight: 510.53 g/mol ) using a calibrated analytical balance.[1] Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, add 195.9 µL of DMSO to 1 mg of this compound.

  • Solubilization: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protecting (amber) vials.

  • Storage: Immediately store the aliquots at -20°C.[2] Record the preparation date.

Protocol 2: General Workflow for Cell-Based Assays

  • Retrieve Stock: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer.

  • Thawing: Thaw the aliquot at room temperature and then briefly vortex to ensure homogeneity.

  • Intermediate Dilution (Optional): Depending on the final concentration needed, it may be necessary to perform an intermediate dilution in cell culture medium or a suitable buffer (e.g., PBS).

  • Final Dilution: Prepare the final working concentration by adding the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. It is critical to add the stock solution to the medium while mixing to prevent precipitation.

  • Final Solvent Check: Ensure the final concentration of DMSO in the culture medium is below the toxicity threshold for your specific cell line (typically ≤0.5%). Run a vehicle control (medium with the same final concentration of DMSO) in parallel.

  • Application: Immediately apply the final solution to your cells and proceed with the experiment. Do not store diluted aqueous solutions of this compound.

Visualizations

Logical & Experimental Workflows

TroubleshootingLogic problem Symptom Observed: Inconsistent Results or Precipitation check_storage 1. Check Stock Solution - Age > 2 weeks? - Multiple freeze-thaws? - Stored at -20°C? problem->check_storage Start Diagnosis check_dilution 2. Check Dilution Protocol - Diluted into aqueous buffer? - Final [DMSO] < 0.5%? - Mixed while adding? check_storage->check_dilution If stock is OK solution Solution: Prepare fresh stock from solid. Use single-use aliquots. Optimize dilution protocol. check_storage->solution If issue found check_assay 3. Check Assay Conditions - pH of medium neutral? - Long incubation time? check_dilution->check_assay If dilution is OK check_dilution->solution If issue found check_assay->solution If issue found

Caption: Troubleshooting logic for this compound solution instability.

ExperimentalWorkflow start Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Create Single-Use Aliquots dissolve->aliquot store Store Aliquots at -20°C aliquot->store thaw Thaw One Aliquot store->thaw For each experiment dilute Dilute into Assay Medium thaw->dilute apply Apply to Experiment dilute->apply

Caption: Recommended workflow for preparing and using this compound solutions.

Signaling Pathway Overview

SignalingPathways physalinB This compound nfkb NF-κB Pathway physalinB->nfkb stat3 STAT3 Phosphorylation physalinB->stat3 apoptosis Apoptosis Pathway physalinB->apoptosis proteasome Ubiquitin-Proteasome Pathway physalinB->proteasome inflammation Inflammation ↓ nfkb->inflammation bace1 BACE1 Expression ↓ stat3->bace1 caspases Caspases / NOXA ↑ apoptosis->caspases proteasome->apoptosis a Activation i Inhibition p Pathway Component r Result

Caption: Simplified overview of key signaling pathways modulated by this compound.

References

Best practices for long-term storage of Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Physalin B. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

A1: For optimal long-term preservation, this compound, which is a crystalline powder at room temperature, should be stored in a desiccated environment at -20°C.[1] Other sources suggest that if the vial is kept tightly sealed, the product can be stored at 2-8°C for up to 24 months.[2][3] It is also recommended to keep it protected from light.[4]

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents, including DMSO, methanol (B129727), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2] To prepare a stock solution, dissolve the this compound powder in an appropriate anhydrous solvent, such as DMSO or methanol.[2][5][6] Sonication may be used to ensure the compound is fully dissolved.[6]

Q3: How should I store prepared this compound stock solutions?

A3: Ideally, you should prepare and use solutions on the same day.[2][3] If you need to make stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C; under these conditions, they are generally usable for up to two weeks.[3] Stock solutions in methanol (e.g., 1000 μg/mL) have been reported to be stable for approximately 12 months when stored at 4°C and protected from light.[5][7] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the solution.[6]

Q4: How do I properly handle a vial of this compound solution that has been stored at low temperatures?

A4: Before using a refrigerated or frozen solution, and prior to opening the vial, it is recommended that you allow the product to equilibrate to room temperature for at least one hour.[3] This prevents condensation from forming inside the vial, which could affect the concentration and stability of the compound.

Q5: What general precautions should I take when handling this compound?

A5: Handle this compound in a well-ventilated area, preferably in a laboratory fume hood.[8] Avoid contact with skin and eyes, and avoid ingestion and inhalation.[8] Keep the compound away from direct sunlight, sources of ignition, and incompatible materials such as strong acids, alkalis, and oxidizing agents.[4][8]

Storage Condition Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Long-Term Storage of Solid this compound

ParameterRecommendationDurationCitations
Temperature-20°CExtended Periods[1]
2°C to 8°CUp to 24 months[2][3]
EnvironmentDesiccatedN/A[1]
Tightly sealed vialN/A[2][3]
LightProtect from lightN/A[4]

Table 2: Storage of this compound Solutions

SolventConcentrationTemperatureDurationCitations
General (e.g., DMSO)Stock Solution-20°C (Aliquoted)Up to 2 weeks[3]
Methanol1000 µg/mL4°CUp to 12 months[5][7]
AnyWorking SolutionN/APrepare fresh daily[2][3][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at room temperature).1. Ensure the solid powder has been stored correctly at -20°C and is within its shelf life.[6] 2. Prepare fresh stock solutions in an anhydrous solvent like DMSO.[6] 3. Aliquot stock solutions and store them at -20°C or -80°C to avoid freeze-thaw cycles.[6] 4. Always prepare working solutions fresh for each experiment from a frozen stock aliquot.[6]
Degradation during the experiment.1. Minimize the exposure of this compound-containing media to light by using amber-colored tubes or covering them with foil.[6] 2. Ensure the pH of your experimental medium is stable, as significant shifts can affect compound stability.[6]
Variability in analytical quantification (e.g., by HPLC, LC-MS). Degradation of this compound during sample preparation, storage, or analysis.1. Process samples (e.g., cell lysates, plasma) as quickly as possible and store them at -80°C until analysis.[6] 2. If using an autosampler for extended runs, maintain the samples at a low temperature (e.g., 4°C) to prevent degradation in the vial.[6]
Precipitation observed in stock or working solutions. The solubility limit has been exceeded, or the solvent has absorbed water (hygroscopic solvents like DMSO).1. Use fresh, anhydrous grade solvent for preparing stock solutions.[6] 2. Gentle warming or sonication can help re-dissolve the compound, but be cautious of potential degradation with excessive heat.[6] 3. Ensure the final concentration in aqueous-based working solutions does not exceed the solubility limit of this compound in that medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour.[3]

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 510.53 g/mol ).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[6]

  • Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -20°C, protected from light.

Visualizations

This compound Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling this compound from initial receipt to experimental use, ensuring compound integrity.

G cluster_0 Receiving & Initial Storage cluster_1 Solution Preparation cluster_2 Experimental Use Receive Receive this compound (Solid Powder) StoreSolid Store Solid at -20°C (Desiccated, Dark) Receive->StoreSolid Verify Integrity Equilibrate Equilibrate Vial to Room Temp (1 hr) StoreSolid->Equilibrate For Stock Prep PrepStock Prepare Stock Solution (e.g., 10mM in DMSO) Equilibrate->PrepStock Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot StoreStock Store Aliquots at -20°C Aliquot->StoreStock Thaw Thaw One Aliquot StoreStock->Thaw Retrieve for Use PrepWorking Prepare Fresh Working Solution Thaw->PrepWorking Experiment Use in Experiment PrepWorking->Experiment

Caption: Workflow for this compound handling and storage.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in human melanoma cells through a pathway involving the pro-apoptotic protein NOXA, the mitochondria, and caspase activation.[2][9]

G PB This compound NOXA ↑ NOXA Expression PB->NOXA Bax ↑ Bax Expression PB->Bax Mito Mitochondrial Dysfunction NOXA->Mito Casp3 ↑ Caspase-3 Activation Mito->Casp3 Bax->Mito Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway in melanoma cells.

References

Technical Support Center: Navigating Experiments with Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential off-target effects of Physalin B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a naturally occurring seco-steroid isolated from plants of the Physalis genus.[1] It is recognized for a variety of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[3][4][5] this compound has also been shown to inhibit the ubiquitin-proteasome pathway and modulate key signaling pathways such as NF-κB, p53, PI3K/Akt, and MAPKs.[2][6]

Q2: What are the potential off-target effects of this compound?

The multi-target nature of physalins, including this compound, is a key consideration in experimental design.[1] While a definitive and exhaustive list of off-target proteins in human cells is not yet established, some potential interactions and considerations include:

  • Glucocorticoid Receptors: Due to its steroidal structure, interaction with glucocorticoid receptors has been investigated as a possible off-target effect. However, experimental evidence remains conflicting. Some in vivo studies suggest that the anti-inflammatory effects of physalins can be reversed by a glucocorticoid receptor antagonist, while in vitro studies have not consistently supported a direct binding-dependent mechanism.[2]

  • Broad Kinase Inhibition: Like many small molecules, this compound may exhibit some degree of promiscuity and interact with multiple kinases, which could contribute to its diverse biological effects.

  • Other Unidentified Proteins: As with any small molecule, there is a possibility of binding to other proteins that are not the intended targets of the study, which can lead to unexpected phenotypic outcomes.

Q3: How can I control for potential off-target effects of this compound in my experiments?

Several strategies can be employed to distinguish on-target from off-target effects:

  • Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of this compound that produces the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target proteins.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the proposed target protein. If the effects of this compound are diminished or abolished in the absence of the target protein, it provides strong evidence for on-target activity.

  • Rescue experiments: In conjunction with genetic knockdown/knockout, re-introducing the target protein (e.g., via transfection with a resistant plasmid) should rescue the phenotype observed with this compound treatment if the effect is on-target.

  • Use orthogonal approaches: Confirm key findings using alternative methods or tool compounds that act on the same target but have a different chemical structure.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected or contradictory cellular phenotype. This compound may be interacting with an unknown off-target protein that influences a parallel or opposing signaling pathway.1. Perform a literature search for the observed phenotype in relation to other known signaling pathways. 2. Consider using proteomics-based target identification methods like CETSA or DARTS to identify potential off-target binding partners (see detailed protocols below). 3. Validate any identified potential off-targets using genetic approaches (knockdown/knockout).
High levels of cytotoxicity at concentrations expected to be specific. The observed cytotoxicity may be due to off-target effects rather than the intended mechanism.1. Carefully titrate the concentration of this compound to determine the therapeutic window for your specific cell line and assay. 2. Compare the cytotoxic profile with that of other known inhibitors of your target pathway. 3. Perform a cell health assay (e.g., Annexin V/PI staining) to distinguish between apoptosis (often an on-target effect) and necrosis (which may indicate general toxicity).[8]
Inconsistent results between different cell lines. Cell lines may have varying expression levels of on-target and off-target proteins, leading to different responses.1. Profile the expression of your target protein and any suspected off-target proteins in the cell lines being used. 2. Consider the genetic background of the cell lines, as this can influence their response to small molecules.
Lack of a clear dose-response relationship. This could indicate a complex mechanism involving multiple targets with different binding affinities.1. Widen the range of concentrations tested. 2. Analyze multiple endpoints to dissect the different biological activities at various concentrations.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations (IC50) of this compound in various human cancer cell lines. This data can help researchers select appropriate starting concentrations for their experiments and provides a reference for expected potency.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer1.35[6]
A375Melanoma< 4.6 µg/ml[3]
A2058Melanoma< 4.6 µg/ml[3]
HeLaCervical Cancer37.5[1]
Various Leukemia Cell LinesLeukemia-[7]
HGC-27Gastric Cancer-[5]

Note: IC50 values can vary depending on the assay conditions and duration of treatment. It is recommended to determine the IC50 in your specific experimental system.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for a specified time.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by immediate cooling on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is another label-free method to identify protein targets of small molecules. It is based on the principle that a protein bound to a small molecule becomes more resistant to proteolysis.

Materials:

  • Cell lysate

  • This compound

  • DMSO (vehicle control)

  • Protease (e.g., thermolysin, pronase)

  • SDS-PAGE and Western blot reagents

  • Antibody against the putative target protein

Procedure:

  • Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or DMSO for a set period (e.g., 1 hour at room temperature).

  • Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for partial digestion. The concentration of the protease and the digestion time should be optimized beforehand.

  • Quenching the Reaction: Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Analysis: Separate the protein fragments by SDS-PAGE and analyze the abundance of the putative target protein by Western blotting.

  • Data Interpretation: Increased abundance of the full-length target protein in the this compound-treated sample compared to the control indicates that this compound protected the protein from proteolytic degradation, suggesting a direct interaction.

Visualizations

PhysalinB_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_autophagy Autophagy Modulation cluster_inhibition Inhibitory Effects PhysalinB This compound p53 p53 activation PhysalinB->p53 G2M G2/M Arrest PhysalinB->G2M Autophagy Incomplete Autophagy PhysalinB->Autophagy NFkB NF-κB Pathway PhysalinB->NFkB Proteasome Ubiquitin-Proteasome PhysalinB->Proteasome PI3K_Akt PI3K/Akt Pathway PhysalinB->PI3K_Akt Caspases Caspase activation p53->Caspases PARP PARP cleavage Caspases->PARP

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Dose_Response Verify Dose-Response and Time-Course Start->Dose_Response Literature Review Literature for Similar Phenotypes Dose_Response->Literature Target_Expression Confirm Target Protein Expression Literature->Target_Expression Off_Target_Hypothesis Hypothesize Off-Target Effect Target_Expression->Off_Target_Hypothesis Genetic_Validation Genetic Validation (siRNA/CRISPR) Off_Target_Hypothesis->Genetic_Validation Is the effect target-dependent? Off_Target_ID Identify Potential Off-Targets (CETSA/DARTS) Off_Target_Hypothesis->Off_Target_ID Is the effect target-independent? Rescue_Experiment Rescue Experiment Genetic_Validation->Rescue_Experiment On_Target On-Target Effect Confirmed Rescue_Experiment->On_Target Validate_Off_Target Validate Identified Off-Target Off_Target_ID->Validate_Off_Target Refine_Experiment Refine Experimental Design or Interpretation Validate_Off_Target->Refine_Experiment

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing Cell Culture Conditions for Physalin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Physalin B. Find detailed protocols, data tables, and pathway diagrams to optimize your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general range of IC50 values for this compound in cancer cell lines?

A1: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. In vitro studies have shown considerable cytotoxicity with IC50 values ranging from 0.58 to 15.18 µg/mL.[1][2] For instance, in BRAF-mutated melanoma A375 and A2058 cells, the IC50 values are reported to be lower than 4.6 μg/ml.[3] In human colon cancer HCT116 cells, the IC50 value is approximately 1.35 μmol/L.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. This stock can then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known mechanisms of action for this compound in cancer cells?

A3: this compound exerts its anticancer effects through several mechanisms, including:

  • Induction of Apoptosis: It can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the activation of caspases 3, 7, 8, and 9, and cleavage of PARP.[7][8] This can be mediated by the pro-apoptotic protein NOXA.[3][9]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8]

  • Modulation of Signaling Pathways: It has been shown to affect multiple signaling pathways involved in cancer cell proliferation and survival, including the MAPK (ERK, JNK, p38), PI3K/Akt, and NF-κB pathways.[8][10]

  • Inhibition of the Ubiquitin-Proteasome Pathway: this compound can inhibit this pathway, leading to the accumulation of ubiquitinated proteins and promoting apoptosis.[9][10][11]

Troubleshooting Guide

Problem 1: Low or inconsistent cytotoxicity observed after this compound treatment.

  • Possible Cause 1: Suboptimal concentration range.

    • Solution: Perform a dose-response experiment using a wide range of this compound concentrations to determine the optimal IC50 for your specific cell line. Refer to the table below for reported IC50 values in various cell lines.

  • Possible Cause 2: Issues with this compound solubility or stability.

    • Solution: Ensure the this compound stock solution is fully dissolved in DMSO before diluting it in the culture medium. Prepare fresh dilutions for each experiment, as this compound may not be stable in aqueous solutions for extended periods.

  • Possible Cause 3: Cell line resistance.

    • Solution: Some cell lines may be inherently resistant to this compound. Consider using a different cell line or investigating the expression of resistance-related proteins.

Problem 2: Difficulty in detecting apoptosis after treatment.

  • Possible Cause 1: Incorrect timing of the assay.

    • Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line after this compound treatment. Early time points may be necessary to detect the induction of pro-apoptotic proteins like NOXA.[3]

  • Possible Cause 2: Insensitive detection method.

    • Solution: Use multiple methods to confirm apoptosis. For example, combine Annexin V/PI staining for flow cytometry with a functional assay like a caspase activity assay or Western blot for cleaved PARP and caspases.[7][8]

Problem 3: Unexpected changes in cell morphology not related to apoptosis.

  • Possible Cause 1: High concentration of DMSO.

    • Solution: Ensure the final concentration of the DMSO vehicle in your cell culture medium is below a cytotoxic level (typically less than 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.

  • Possible Cause 2: this compound-induced changes in the cytoskeleton.

    • Solution: this compound has been observed to cause changes in microtubules and F-actin microfilaments.[5][11] These effects can alter cell morphology. You can visualize these changes using immunofluorescence staining for cytoskeletal proteins.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HGC-27Undifferentiated Gastric CancerDose-dependent inhibition[7]
A375Melanoma (BRAF-mutated)< 4.6 µg/ml[3]
A2058Melanoma (BRAF-mutated)< 4.6 µg/ml[3]
MCF-7Breast CancerConcentration-dependent reduction in viability[8]
MDA-MB-231Breast CancerConcentration-dependent reduction in viability[8]
T-47DBreast CancerConcentration-dependent reduction in viability[8]
HCT116Colon Cancer1.35 µmol/L[4][5]
VariousMultiple Cancer Types0.58 to 15.18 µg/mL[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).[12]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[12]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
  • Cell Preparation: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.[12]

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[12]

  • Washing: Wash the cell pellet twice with cold PBS.[12]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.[12]

  • Analysis: Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Visualizations

PhysalinB_Signaling_Pathways PhysalinB This compound ROS ↑ mito-ROS PhysalinB->ROS MAPK MAPK Pathways PhysalinB->MAPK PI3K_Akt PI3K/Akt Pathway PhysalinB->PI3K_Akt inhibits NFkB ↓ NF-κB Activation PhysalinB->NFkB Proteasome ↓ Ubiquitin-Proteasome Pathway PhysalinB->Proteasome CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) PhysalinB->CellCycleArrest ROS->MAPK p38 ↑ p38 MAPK->p38 ERK ↑ ERK MAPK->ERK JNK ↑ JNK MAPK->JNK p53 ↑ p53 p38->p53 Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis PI3K_Akt->Apoptosis suppresses p53->Apoptosis NFkB->Apoptosis suppresses Proteasome->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Experimental_Workflow_PhysalinB start Start: Cancer Cell Culture treatment Treat with this compound (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle protein Mechanism Study: Western Blot for Signaling Proteins ic50->protein annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin caspase Caspase Activity Assay / Western Blot (Cleaved PARP) apoptosis->caspase end End: Data Analysis & Conclusion annexin->end caspase->end cell_cycle->end protein->end Troubleshooting_Logic_PhysalinB issue Issue: Inconsistent/Low This compound Efficacy check_conc Check Concentration: Is it optimized for the cell line? issue->check_conc optimize_conc Action: Perform Dose-Response (Determine IC50) check_conc->optimize_conc No check_sol Check Solubility/Stability: Is the stock solution properly prepared and fresh? check_conc->check_sol Yes prepare_fresh Action: Prepare Fresh Stock & Dilutions check_sol->prepare_fresh No check_vehicle Check Vehicle Control: Is DMSO concentration <0.1%? check_sol->check_vehicle Yes adjust_vehicle Action: Lower DMSO Concentration check_vehicle->adjust_vehicle No consider_resistance Consider Cell Line Resistance check_vehicle->consider_resistance Yes

References

Technical Support Center: Physalin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin B. The information is presented in a question-and-answer format to directly address common challenges encountered during extraction and purification.

Troubleshooting Guides

Extraction Issues

Question: My this compound yield is consistently low. What factors should I investigate?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here are the key areas to troubleshoot:

  • Solvent Selection: The choice of extraction solvent is critical. Methanol (B129727) has been shown to be highly effective for extracting physalins from plant material.[1][2] Other solvents like ethanol (B145695) and acetone (B3395972) can also be used, but their efficiency may vary.[1][2][3] It is recommended to test a few solvents to determine the best one for your specific plant material.

  • Extraction Method: The extraction technique significantly impacts efficiency. Ultrasound-assisted extraction (UAE) is a modern and efficient method that can enhance extraction yields and reduce processing time and energy consumption.[1][2] Other methods like heat reflux extraction and supercritical CO2 extraction have also been successfully employed.[4][5]

  • Solvent-to-Solid Ratio: An optimal ratio of solvent to plant material is crucial for effective extraction. Ratios between 1:10 and 1:15 g/mL have been reported to yield good results.[1][2] It's advisable to optimize this ratio for your specific experimental setup.

  • Extraction Time and Repetition: Ensure sufficient extraction time for the solvent to penetrate the plant matrix. For UAE, a sonication time of around 15 minutes has been found to be effective.[1] Repeating the extraction process (e.g., three times) can significantly increase the recovery of this compound.[1]

  • Plant Material: The concentration of this compound can vary significantly depending on the plant part used (leaves, calyxes, stems), the developmental stage of the plant, and the geographical location of its cultivation.[6] For instance, young leaves and flower buds have been reported to have high concentrations of this compound.[6]

Question: My extract contains a high level of impurities. How can I improve its initial purity?

Answer: A high impurity level in the initial extract is a common issue. The following strategies can help improve the purity of your crude extract:

  • Pre-extraction Processing: Ensure the plant material is properly dried and ground to a uniform powder. This increases the surface area for extraction and can lead to a more efficient and cleaner extraction.

  • Selective Extraction: While a highly efficient solvent like methanol is good for yield, it may also extract a wide range of compounds. If purity is a major concern, you might consider a more selective solvent or a sequential extraction with solvents of increasing polarity.

  • QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective sample preparation technique that can significantly reduce impurities.[1][2] This method involves an acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step using agents like magnesium sulfate (B86663) (MgSO4), sodium chloride (NaCl), and primary secondary amine (PSA) to remove interfering substances.[1][2]

  • Alcohol Precipitation: For aqueous extracts, adding ethanol to a final concentration of 70-80% can precipitate proteins, polysaccharides, and other high molecular weight impurities, which can then be removed by filtration.[4]

Purification Issues

Question: I'm having trouble separating this compound from other closely related physalins during column chromatography. What can I do?

Answer: Co-elution of similar compounds, such as Physalin D and other physalin analogs, is a frequent challenge in the purification of this compound.[1] Here are some approaches to improve separation:

  • Column Choice: The type of stationary phase is critical. Macroporous resins (e.g., D101) and silica (B1680970) gel are commonly used for the initial purification of physalins.[4][5] For fine purification, a high-performance liquid chromatography (HPLC) column, such as a C18 column, is recommended.[1][2]

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is generally more effective than an isocratic elution for separating complex mixtures.[4] For macroporous resin chromatography, a stepwise gradient of ethanol in water (e.g., from 20% to 95%) can be used to fractionate the extract.[4]

  • Mobile Phase Optimization (HPLC): For HPLC, carefully optimizing the mobile phase can significantly improve resolution. A common mobile phase for separating physalins is a gradient of acetonitrile and water, sometimes with the addition of methanol.[1][2][7] Fine-tuning the gradient slope and the initial and final concentrations of the organic solvent is key.

  • Recrystallization: After column chromatography, recrystallization can be a powerful final step to achieve high purity. Acetone has been successfully used as a solvent for the crystallization of this compound.[8]

Question: My purified this compound appears to be degrading. How can I ensure its stability?

Answer: Physalins can be sensitive to certain conditions. To prevent degradation, consider the following:

  • Temperature: Avoid high temperatures during extraction and purification. While some methods like heat reflux are used, prolonged exposure to heat can lead to degradation. A study on a related plant extract showed a significant decrease in antioxidant activity at 100°C.[9] It is advisable to conduct concentration steps under reduced pressure to keep temperatures low.

  • Light: Protect your samples from light, especially during storage. Standard solutions of physalins are typically stored in the dark.[1][2]

  • pH: The stability of physalins can be pH-dependent. An acidic pH might be preferable for stability, as a study on a Physalis angulata extract indicated instability at a pH of 8.[9]

  • Storage: Store purified this compound and its solutions at low temperatures (e.g., 4°C for working solutions and even lower for long-term storage) and protected from light.[1][2]

Frequently Asked Questions (FAQs)

What is the typical yield of this compound I can expect?

The yield of this compound can vary widely depending on the source material and the extraction and purification methods used. For example, in dried ethanol extracts of P. angulata leaves, a content of 13.2 mg/g has been reported.[2] In another study, the content of this compound in the leaves of Physalis minima from a specific location was found to be 6.20 mg/g dry weight.[6]

What are the common co-eluting impurities with this compound?

The most common co-eluting impurities are other physalins with similar structures and polarities, such as Physalin D and Physalin F.[1][8] The HPLC chromatograms often show peaks for both this compound and D in plant extracts.[2]

What is the recommended wavelength for detecting this compound by HPLC?

A detection wavelength of 225 nm is commonly used for the HPLC analysis of this compound and D, as they show good signals at this wavelength.[1][2]

Are there any known stability issues with this compound in common solvents?

Standard stock solutions of this compound in methanol (1000 µg/mL) have been reported to be stable for approximately 12 months when stored at 4°C and protected from light.[1][2]

Data Presentation

Table 1: Comparison of Extraction Solvents for Physalins

SolventRelative Extraction EfficiencyReference
MethanolHighest[1][2]
EthanolHigh[1][2][10]
AcetoneModerate to High[1][2][3]
ChloroformModerate[1][2]
Ethyl AcetateModerate[1][2]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Physalins

ParameterOptimized ValueReference
SolventMethanol[1][2]
Solid-to-Liquid Ratio1:10 g/mL[1][2]
Sonication Time15 minutes[1]
Number of Extractions3[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., leaves of Physalis angulata) at room temperature and pulverize it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered plant material into a 15 mL centrifuge tube.

    • Add 5 mL of methanol (or the optimized solvent) to achieve a 1:10 solid-to-liquid ratio.

    • Soak the sample at room temperature for 30 minutes.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the tube at 5000 rpm for 5 minutes.

    • Carefully decant the supernatant (the extract).

  • Repeated Extraction: Repeat the extraction process (steps 2.2 to 2.5) two more times with fresh solvent.

  • Combine and Concentrate: Combine the extracts from all three extractions and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound using the QuEChERS Method
  • Initial Extraction: Prepare the crude extract as described in Protocol 1.

  • Salting-Out:

    • Dissolve a known amount of the dried crude extract in a mixture of water and acetonitrile.

    • Add a salt mixture, typically magnesium sulfate (MgSO4) and sodium chloride (NaCl) in a 4:1 ratio, to the extract.[1][2] For example, use 1.2 g of MgSO4 and 0.3 g of NaCl.[1]

    • Shake vigorously to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE):

    • Take an aliquot of the acetonitrile (upper) layer.

    • Add a cleanup sorbent mixture, such as 50 mg of primary secondary amine (PSA) and 7.5 mg of graphitized carbon black (GCB).[1]

    • Vortex the mixture and then centrifuge.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The purified extract is now ready for HPLC analysis.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Plant Material grind Grinding start->grind uae Ultrasound-Assisted Extraction (Methanol) grind->uae centrifuge Centrifugation uae->centrifuge collect Collect Supernatant centrifuge->collect repeat Repeat Extraction 2x collect->repeat crude Crude Extract collect->crude repeat->uae quechers QuEChERS Cleanup (d-SPE) crude->quechers hplc HPLC Purification (C18 Column) quechers->hplc fractions Collect Fractions hplc->fractions pure Pure this compound fractions->pure

Caption: Experimental workflow for this compound extraction and purification.

signaling_pathway cluster_cell Cancer Cell physalin_b This compound noxa NOXA (Pro-apoptotic protein) physalin_b->noxa induces expression nfkb NF-κB Pathway physalin_b->nfkb inhibits mapk MAPK Pathway physalin_b->mapk inhibits bax Bax noxa->bax activates mitochondria Mitochondria bax->mitochondria acts on caspase3 Caspase-3 mitochondria->caspase3 activates apoptosis Apoptosis caspase3->apoptosis inflammation Inflammation nfkb->inflammation mapk->inflammation

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Physalin B Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Physalin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on validating the purity of this compound samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a this compound sample?

A1: The most common and reliable methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Elemental analysis can also be used as a complementary technique to confirm the elemental composition.[4]

Q2: What is the expected purity of a commercially available this compound reference standard?

A2: Commercially available this compound reference standards typically have a purity of 98% or higher.[1] However, it is always crucial to verify the purity of a new batch or supplier.

Q3: What are some common impurities that might be found in a this compound sample?

A3: Impurities in a this compound sample can include other physalins (e.g., Physalin D, F, G), related steroidal compounds, or residual solvents from the extraction and purification process.[5][6][7] The presence of these impurities can affect the accuracy of experimental results.

Q4: How can I troubleshoot a low purity result from my HPLC analysis?

A4: If you obtain a low purity result from your HPLC analysis, consider the following troubleshooting steps:

  • Check your mobile phase: Ensure the composition and pH of your mobile phase are correct. Improper mobile phase preparation can lead to poor peak shape and resolution.

  • Inspect your column: The column may be degraded or contaminated. Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Verify your sample preparation: Ensure your sample is fully dissolved in the appropriate solvent and filtered to remove any particulate matter.

  • Review your integration parameters: Incorrect peak integration can lead to inaccurate purity calculations. Manually review the integration of your chromatogram.

Q5: Can I use UV spectroscopy to determine the purity of this compound?

A5: While UV spectroscopy can be used to detect the presence of this compound (which has a characteristic UV absorbance maximum around 225-230 nm), it is not a suitable method for determining purity.[1][8] This is because many potential impurities may also absorb at similar wavelengths, leading to an overestimation of purity.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation, improper mobile phase pH, sample overload.1. Flush the column with a strong solvent. 2. Check and adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration.
Ghost peaks Contamination in the injector, column, or mobile phase.1. Run a blank injection of the mobile phase. 2. Clean the injector port and syringe. 3. Prepare fresh mobile phase.
Baseline drift Column temperature fluctuations, detector lamp aging, mobile phase not equilibrated.1. Allow the column and detector to stabilize. 2. Check the detector lamp's usage hours. 3. Ensure the mobile phase is thoroughly mixed and degassed.
Low signal intensity Low sample concentration, detector issue, incorrect wavelength.1. Increase sample concentration. 2. Verify detector settings and lamp function. 3. Ensure the detection wavelength is set to the absorbance maximum of this compound (~225 nm).[1]
LC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
No ion signal for this compound Incorrect mass spectrometer settings, poor ionization, sample degradation.1. Verify the mass spectrometer is tuned and calibrated. 2. Optimize the electrospray ionization (ESI) source parameters. 3. Prepare a fresh sample solution. Physalin A, a related compound, has shown instability in certain pH and temperature conditions.[2][9]
High background noise Contaminated solvent, dirty ion source.1. Use high-purity LC-MS grade solvents. 2. Clean the ion source according to the manufacturer's protocol.
Inaccurate mass measurement Mass spectrometer needs calibration.1. Perform a mass calibration using a known standard.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample using HPLC with a UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water[1]

  • Reference standard of this compound (≥98% purity)[1]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile, methanol, and water. A typical gradient might start with a lower organic phase concentration and increase over time to elute all components. For example, a gradient elution program using acetonitrile (A), methanol (B), and water (D) can be employed.[1] The mobile phase should be filtered through a 0.45 µm filter and degassed.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.[1]

  • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 225 nm[1]

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution.

  • Purity Calculation: The purity of the sample is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

Quantitative Data Summary: HPLC Method Parameters

Parameter Value Reference
Column C18 (e.g., 250mm x 4.6mm, 5µm)[10]
Mobile Phase Acetonitrile, Methanol, Water (Gradient)[1]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 225 nm[1]
Column Temperature 30°C[11]
Protocol 2: Purity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the identity of the main peak as this compound and to identify potential impurities.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile and water

  • Formic acid

  • C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm)[2]

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.[12]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.

  • LC-MS Conditions:

    • Column: C18 UPLC column

    • Flow Rate: 0.3 mL/min[12]

    • Gradient: A suitable gradient to separate this compound from potential impurities.

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Mass Range: Scan a mass range that includes the expected m/z of this compound ([M+H]⁺ ≈ 511.1968).[13]

  • Analysis: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectra of the eluted peaks.

  • Data Interpretation: Confirm the mass of the major peak corresponds to the theoretical mass of this compound. Analyze the mass spectra of any minor peaks to tentatively identify impurities.

Visualizations

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_hplc Primary Analysis: HPLC cluster_lcms Confirmatory Analysis: LC-MS cluster_nmr Structural Confirmation: NMR Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter solution Dissolve->Filter HPLC HPLC Analysis (UV Detection at 225 nm) Filter->HPLC Inject LCMS LC-MS Analysis (ESI+) Filter->LCMS Inject NMR NMR Spectroscopy (¹H, ¹³C) Filter->NMR Prepare Sample Purity_Calc Calculate Purity (% Area) HPLC->Purity_Calc Result Final Purity Assessment Purity_Calc->Result Identity Confirm Identity (m/z) LCMS->Identity Impurity_ID Identify Impurities LCMS->Impurity_ID Identity->Result Impurity_ID->Result Structure_Confirm Confirm Structure NMR->Structure_Confirm Structure_Confirm->Result

Caption: Workflow for the comprehensive purity validation of a this compound sample.

Troubleshooting_Logic Start Low Purity Detected in HPLC Analysis Check_Chromatogram Review Chromatogram: - Peak Shape - Baseline - Integration Start->Check_Chromatogram Check_Method Verify HPLC Method: - Mobile Phase - Column Condition - Detector Settings Start->Check_Method Check_Sample Re-evaluate Sample Prep: - Dissolution - Filtration - Concentration Start->Check_Sample Rerun_Analysis Re-run Analysis Check_Chromatogram->Rerun_Analysis Check_Method->Rerun_Analysis Check_Sample->Rerun_Analysis Purity_OK Purity Acceptable Rerun_Analysis->Purity_OK Yes Further_Investigation Further Investigation Needed: - LC-MS for Impurity ID - Consider Re-purification Rerun_Analysis->Further_Investigation No

Caption: Logical troubleshooting steps for addressing low purity results in HPLC analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Physalin B. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls in this compound-related research and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

This compound is a seco-steroid compound isolated from plants of the Physalis genus. It is known for a variety of biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects[1][2]. Its primary mechanisms of action include the inhibition of the NF-κB signaling pathway and the induction of apoptosis[3][4]. In some cancer cell lines, it has been shown to trigger apoptosis through the NOXA-related pathway and by inhibiting the ubiquitin-proteasome system[4][5].

Q2: How should I prepare a stock solution of this compound and what is a safe final DMSO concentration for cell culture experiments?

This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[6]. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% sterile DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically at or below 0.1%.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be kept in a tightly sealed vial at -20°C, where it can be stable for up to two years[7][8]. Stock solutions prepared in DMSO should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks[7]. It is also advisable to protect this compound from light[9].

Troubleshooting Guides

Extraction and Isolation of this compound
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient extraction solvent. - Suboptimal extraction method. - Plant material from a different geographical region or harvested at a different time.- Methanol has been shown to be an effective extraction solvent[9][10]. - Ultrasound-assisted extraction can improve efficiency[11]. The QuEChERS method has also been successfully used[9][10]. - Optimize extraction parameters such as solvent-to-solid ratio and extraction time[10].
Co-extraction of Impurities - Non-selective extraction solvent. - Complex plant matrix.- Employ chromatographic purification techniques such as column chromatography, TLC, and HPLC[12][13]. - Consider a multi-step purification process to separate compounds with similar polarities.
Degradation of this compound during Extraction - Instability of some physalins. - Tautomerization of certain physalins.- Be aware of the inherent structural instability of some physalins, which can lead to tautomerization[14][15]. Employing specific isotopic labeling experiments and DFT calculations has helped in understanding and separating these tautomers[14][15].
Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Cytotoxicity Results (e.g., with MTT assay) - Interference of this compound with the assay reagents. - "Bell-shaped" dose-response curve due to precipitation at high concentrations. - High background absorbance from media components.- Consider using alternative cytotoxicity assays such as LDH release assay or Calcein AM assay, as MTT assays can yield inconsistent results with certain compounds[16]. - Visually inspect wells with high concentrations for precipitation. Expand the concentration range to better define the dose-response relationship. - Use phenol (B47542) red-free medium or include a "medium-only" background control.
Low Cytotoxicity Detected - Cell density is too high or too low. - Insufficient incubation time. - Cell line is resistant to this compound's mechanism of action.- Optimize cell seeding density for your specific cell line and assay duration. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. - Select cell lines known to be sensitive to NF-κB inhibition or apoptosis induction.
Unexpected Cell Death in Control Group - High final DMSO concentration. - Contamination of cell culture.- Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). - Regularly check for signs of microbial contamination and practice good aseptic technique.
Animal Studies
Problem Possible Cause(s) Recommended Solution(s)
Poor Bioavailability/Efficacy in vivo - Inadequate vehicle for administration. - Rapid metabolism or clearance.- For intraperitoneal injection, a common vehicle is 10% DMSO in saline[17]. For topical administration, a cream-based formulation has been used[18]. - Pharmacokinetic studies may be necessary to determine the optimal dosing regimen.
Observed Toxicity (e.g., weight loss, organ damage) - The dose is too high. - Off-target effects of this compound.- Perform a dose-response study to find the maximum tolerated dose. - Monitor animals closely for signs of toxicity. Histopathological examination of organs like the kidney and liver is recommended, as reversible toxic effects have been reported[3][19][20].
Inconsistent Anti-tumor Effects - Tumor model variability. - Inconsistent dosing or administration.- Ensure tumors have reached a consistent, palpable size before starting treatment[21]. - Use calibrated equipment for dosing and maintain a consistent administration schedule[21].

Experimental Protocols

Cytotoxicity Assay Using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-Tumor Activity Assessment in a Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Tumor cells (e.g., Sarcoma 180)

  • 6-8 week old immunocompromised mice

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers every 2-3 days using the formula: (Length × Width²)/2.

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (at a predetermined dose, e.g., 10-25 mg/kg) or vehicle control via the chosen route (e.g., intraperitoneal injection) according to the planned schedule.

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki67).

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies plant_material Physalis Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification physalin_b Pure this compound purification->physalin_b stock_solution Prepare DMSO Stock Solution physalin_b->stock_solution formulation Formulation (e.g., 10% DMSO in Saline) physalin_b->formulation cell_culture Cell Culture stock_solution->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) cell_culture->cytotoxicity_assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot for NF-κB, Apoptosis Assays) cytotoxicity_assay->mechanism_studies animal_model Animal Model (e.g., Xenograft) formulation->animal_model treatment Treatment Administration animal_model->treatment data_collection Data Collection (Tumor size, Body weight) treatment->data_collection endpoint_analysis Endpoint Analysis (Histopathology) data_collection->endpoint_analysis

Caption: General experimental workflow for this compound research.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results compound_issue Compound-related Issue start->compound_issue assay_issue Assay-related Issue start->assay_issue cell_issue Cell/Animal-related Issue start->cell_issue check_solubility Verify Solubility & Stability compound_issue->check_solubility check_purity Confirm Purity (HPLC) compound_issue->check_purity optimize_assay Optimize Assay Parameters (e.g., concentration, time) assay_issue->optimize_assay validate_assay Use Alternative Assays assay_issue->validate_assay check_cells Check Cell Health & Density cell_issue->check_cells optimize_vehicle Optimize Vehicle & Dosing cell_issue->optimize_vehicle

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway cluster_proteasome Ubiquitin-Proteasome Pathway PhysalinB This compound NFkB_Inhibition Inhibition of NF-κB PhysalinB->NFkB_Inhibition NOXA Induction of NOXA PhysalinB->NOXA Proteasome_Inhibition Inhibition of Proteasome PhysalinB->Proteasome_Inhibition Inflammation Decreased Inflammation NFkB_Inhibition->Inflammation Caspases Caspase Activation NOXA->Caspases Apoptosis Apoptosis Caspases->Apoptosis Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome_Inhibition->Protein_Accumulation Protein_Accumulation->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Physalin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of Physalin B in in vivo studies. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and summaries of key data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. It is known to have low aqueous solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Additionally, its predicted low permeability suggests that it may not efficiently cross the intestinal epithelium. Rapid metabolism by intestinal bacteria can also contribute to its poor bioavailability.

Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?

A2: Key properties of this compound are summarized in the table below. These values indicate that this compound is a poorly water-soluble compound with potential permeability limitations, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight510.5 g/mol [1]
Predicted Water Solubility0.52 g/L[2]
Predicted logP2.19 - 2.58[2]
Predicted Caco-2 Permeability-5.233

Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to overcome the challenges of this compound's low solubility and potentially low permeability. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic compounds like this compound.[3][4]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption.[5][6]

Q4: Are there any established in vivo pharmacokinetic data for this compound?

A4: Yes, a pharmacokinetic study in rats after intravenous administration has been conducted.[7] The key parameters from this study are presented below. It is important to note that these values are for intravenous administration and the oral bioavailability is expected to be significantly lower.

Table 2: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, Intravenous)

ParameterValue
Half-life (t1/2)321.2 ± 29.5 min
Clearance (CL)175.4 ± 25.7 mL/min/kg
Volume of distribution (Vd)7.9 ± 1.2 L/kg

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem 1: High variability in plasma concentrations between animals.

  • Possible Cause: Inconsistent dosing of a suspension, variability in food intake affecting absorption, or genetic differences in metabolism among animals.

  • Troubleshooting Steps:

    • Ensure Homogeneous Suspension: If administering a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of particles. Use a vehicle that promotes suspension stability.

    • Standardize Fasting and Feeding: Fast animals overnight before dosing to minimize food effects on absorption. Provide food at a consistent time post-dosing.

    • Refine Dosing Technique: For oral gavage, ensure consistent technique to deliver the full dose to the stomach.[8] Improper technique can lead to reflux or deposition in the esophagus.

    • Increase Animal Numbers: A larger group size can help to statistically account for inter-individual variability.

Problem 2: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor absorption due to low solubility and/or permeability, rapid first-pass metabolism, or issues with the analytical method.

  • Troubleshooting Steps:

    • Enhance Bioavailability with Formulation: Employ one of the formulation strategies mentioned in FAQ 3 to improve solubility and dissolution.

    • Verify Analytical Method Sensitivity: Ensure the LC-MS/MS method is validated and has a sufficiently low limit of quantification (LLOQ) to detect expected plasma concentrations.[7]

    • Include a Positive Control: If possible, include a group receiving an intravenous dose to confirm systemic clearance and distribution.

    • Consider Higher Doses: A dose-escalation study can help determine if higher doses lead to detectable plasma concentrations.

Problem 3: Adverse effects observed in animals after dosing.

  • Possible Cause: Toxicity of the compound at the administered dose, adverse reaction to the formulation vehicle, or injury during oral gavage.

  • Troubleshooting Steps:

    • Conduct a Dose-Ranging Toxicity Study: Determine the maximum tolerated dose (MTD) before proceeding with pharmacokinetic or efficacy studies.

    • Evaluate Vehicle Safety: Ensure the chosen vehicle and excipients are well-tolerated at the administered volume.

    • Refine Oral Gavage Technique: Improper gavage technique can cause esophageal or gastric injury.[9] Ensure personnel are properly trained.

    • Monitor Animals Closely: Observe animals for signs of distress, weight loss, or changes in behavior after dosing.

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study of a this compound Formulation in Rats

This protocol is adapted from a study on Physalin A and can be modified for this compound.[6]

  • Animals: Male Sprague-Dawley rats (200-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Formulation Preparation:

    • Suspension: Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

    • Enhanced Formulation: Prepare a nanoparticle, solid dispersion, or lipid-based formulation of this compound.

  • Dosing:

    • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the this compound formulation orally via gavage at a dose of 10-50 mg/kg. The volume should not exceed 10 mL/kg.

    • Return food to the animals 4 hours post-dosing.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2 using non-compartmental analysis software.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Physalins

Physalins, including this compound, have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and oxidative stress. Understanding these pathways is crucial for interpreting in vivo study results.

Caption: this compound inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Degradation PhysalinB This compound p62 p62 PhysalinB->p62 Increases p62->Keap1 Binds to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Induces

Caption: this compound activates the Nrf2 pathway by promoting the interaction of p62 with Keap1.[10]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocation Physalin Physalins Physalin->JAK Inhibits Genes Target Gene Transcription (e.g., Bcl-2, XIAP) pSTAT3_dimer_n->Genes Induces

Caption: Physalins can inhibit the JAK/STAT3 pathway by preventing the phosphorylation of STAT3.[11]

Experimental Workflow for Formulation Development and In Vivo Testing

experimental_workflow Formulation Formulation Development (e.g., Nanoparticles, Solid Dispersion) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization InVitro In Vitro Dissolution and Stability Studies Characterization->InVitro InVivo In Vivo Pharmacokinetic Study in Rodents InVitro->InVivo Data Data Analysis and Bioavailability Calculation InVivo->Data Optimization Formulation Optimization Data->Optimization Optimization->Formulation Iterate

Caption: A logical workflow for developing and testing enhanced formulations of this compound.

References

Statistical analysis considerations for Physalin B data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin B. The following information is designed to address common issues encountered during the statistical analysis of experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dose-response curve for this compound in a cytotoxicity assay is not fitting a standard sigmoidal model. What are the common causes and how can I troubleshoot this?

A: An improperly fitted dose-response curve can lead to inaccurate IC50 value determination. Here are some common issues and solutions:

  • Data Quality:

    • High Variability Between Replicates: Ensure consistent cell seeding density, drug concentration preparation, and incubation times. Outliers can significantly skew the curve. Consider using robust statistical methods that are less sensitive to outliers.

    • Insufficient Data Points: A minimum of 6-8 concentrations are recommended to accurately define the curve. Ensure you have concentrations that span the full range of the response (from no effect to maximal effect).

  • Assay Conditions:

    • Solubility Issues: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and dilutions. Consider using a different solvent or vortexing thoroughly before application.

    • Cell Health: Ensure your control (untreated) cells are healthy and in the logarithmic growth phase.[1] High background cell death in the control group can compress the dynamic range of the assay.

  • Statistical Analysis:

    • Incorrect Model Selection: While the four-parameter logistic (4PL) model is common, it may not always be the best fit.[2] Explore other models, such as the three-parameter or biphasic models, which might better represent your data.

    • Data Transformation: Log-transforming the concentration data is a standard practice that can help normalize the distribution and improve the curve fit.[3]

Q2: I am seeing a high percentage of Annexin V positive / PI positive cells in my control group during apoptosis analysis by flow cytometry. What could be the reason?

A: A high number of double-positive cells in the control group suggests a significant level of late apoptotic or necrotic cells, which can be caused by several factors:

  • Cell Culture Conditions:

    • Over-confluency or Nutrient Depletion: Cells that are too dense or left in culture for too long without fresh media can undergo spontaneous apoptosis.[4] Ensure cells are seeded at an appropriate density and harvested during the exponential growth phase.

    • Harsh Cell Handling: Excessive pipetting, harsh trypsinization, or high-speed centrifugation can cause mechanical damage to the cell membrane, leading to false positives for PI staining.[1] Use a gentle dissociation reagent if needed and handle cells with care.

  • Staining Protocol:

    • Incorrect Reagent Concentration: Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations for your cell type.[5]

    • Inadequate Washing: Insufficient washing can lead to high background fluorescence.

    • Calcium Deficiency: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Ensure that the binding buffer contains an adequate concentration of calcium.[1]

  • Data Acquisition and Analysis:

    • Improper Compensation: Overlap between the FITC (Annexin V) and PI fluorescence channels can lead to false double-positives. Always include single-stained controls to set up proper compensation.[1]

Q3: The bands for cleaved caspases on my western blot are very faint after this compound treatment, even though I see evidence of apoptosis in other assays. How can I improve the signal?

A: Detecting cleaved caspases can be challenging due to their transient nature and lower abundance compared to their pro-forms. Here are some troubleshooting steps:

  • Sample Preparation and Protein Loading:

    • Timing of Harvest: The activation of caspases is a dynamic process. Perform a time-course experiment to determine the optimal time point for harvesting cells after this compound treatment to capture peak caspase cleavage.

    • Protein Concentration: Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg).[6] Use a protein quantification assay like the BCA assay to normalize protein loading.[7]

  • Western Blotting Protocol:

    • Antibody Selection: Use an antibody that is specifically validated for the detection of the cleaved form of the caspase of interest.

    • Transfer Efficiency: Optimize the transfer conditions (voltage, time) to ensure efficient transfer of low molecular weight proteins like cleaved caspases. A wet transfer system is often recommended for better efficiency.[7]

    • Blocking and Antibody Incubation: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and optimize the primary antibody concentration and incubation time.

  • Positive Controls:

    • Include a Positive Control: Treat a parallel set of cells with a known apoptosis inducer (e.g., staurosporine (B1682477) or etoposide) to confirm that your western blot protocol is capable of detecting cleaved caspases.[8]

Q4: How do I statistically compare the IC50 values of this compound across different cell lines or against a positive control drug?

A: Comparing IC50 values requires appropriate statistical analysis to determine if the observed differences are significant.

  • Data Transformation: It is recommended to use the pIC50 (-log10 IC50) for statistical analysis, as this transformation often results in a more normal distribution of the data.[3]

  • Statistical Tests:

    • T-test: If you are comparing the mean pIC50 of this compound in two different cell lines, an unpaired t-test can be used.

    • ANOVA: For comparing pIC50 values across more than two cell lines or multiple drugs, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate.[3]

  • Confidence Intervals: Reporting the 95% confidence interval for your IC50 values provides a measure of the precision of the estimate. Non-overlapping confidence intervals between two IC50 values suggest a statistically significant difference.[2]

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma< 4.6 µg/ml[9]
A2058Melanoma< 4.6 µg/ml[9]
MCF-7Breast CancerNot specified[10]
MDA-MB-231Breast CancerNot specified[10]
T-47DBreast CancerNot specified[10]
C42BProstate CancerNot specified[11]
CWR22Rv1Prostate CancerNot specified[11]
VariousMultiple0.58 to 15.18 µg/mL[12]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineCell LineTreatmentEffectReference
TNF-αRAW 264.7This compound (5, 10, 20 µM) + LPSDose-dependent decrease in mRNA and protein levels[13]
IL-6RAW 264.7This compound (5, 10, 20 µM) + LPSDose-dependent decrease in mRNA and protein levels[13]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

  • Cell Treatment: Treat cells with this compound for the desired time.[14]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[14]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Use unstained and single-stained controls for setting up the flow cytometer and compensation.[1]

3. Western Blot for Apoptosis Markers

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, or Bax overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an ECL detection reagent.

4. ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Sample Collection: Collect the cell culture supernatant after treating RAW 264.7 macrophages with this compound and LPS.[13]

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Visualizations

PhysalinB_Apoptosis_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Cell Culture (e.g., A375, MCF-7) treatment This compound Treatment (Dose & Time Course) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Caspases, PARP) treatment->western_blot ic50 IC50 Calculation (Dose-Response Curve) cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis (Flow Cytometry Data) apoptosis_assay->apoptosis_quant protein_quant Protein Expression Analysis (Densitometry) western_blot->protein_quant stats Statistical Analysis (t-test, ANOVA) ic50->stats apoptosis_quant->stats protein_quant->stats conclusion Conclusion on Anticancer Effects stats->conclusion

Experimental workflow for investigating this compound-induced apoptosis.

p53_Pathway PhysalinB This compound PI3K PI3K PhysalinB->PI3K inhibits Akt Akt PhysalinB->Akt inhibits phosphorylation PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits p53 p53 GSK3b->p53 activates Apoptosis Apoptosis p53->Apoptosis induces

This compound induces p53-dependent apoptosis via Akt/GSK-3β signaling.

NOXA_Pathway cluster_Mitochondria Mitochondrial Pathway PhysalinB This compound NOXA NOXA PhysalinB->NOXA induces expression Bax Bax NOXA->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion acts on Caspase3 Caspase-3 Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound triggers NOXA-related apoptosis pathway.

References

Validation & Comparative

Physalin B vs. Physalin F: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Physalin B and Physalin F, two prominent seco-steroids isolated from plants of the Physalis genus, have garnered significant attention in the scientific community for their potent and diverse biological activities. Both compounds have demonstrated considerable promise in preclinical studies, particularly in the fields of oncology, immunology, and parasitology. This guide provides a comprehensive comparison of the efficacy of this compound and Physalin F, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their investigations.

Comparative Biological Activities

This compound and Physalin F exhibit a broad spectrum of biological effects, with overlapping yet distinct profiles. While both are recognized for their cytotoxic and anti-inflammatory properties, the potency and mechanisms of action can differ, likely attributable to subtle variations in their chemical structures. Specifically, the presence of a double bond at the C5-C6 position in this compound and an epoxy group at the same position in Physalin F is thought to be crucial for their respective cytotoxic activities.[1][2][3]

Anticancer Efficacy

Both physalins have shown potent cytotoxic effects against a variety of human cancer cell lines. Physalin F has been reported to exhibit stronger activity against several leukemia cell lines compared to this compound.[3][4] The table below summarizes the half-maximal inhibitory concentration (IC50) values of both compounds against various cancer cell lines as reported in the literature.

Cell LineCancer TypeThis compound IC50 (µM)Physalin F IC50 (µM)Reference
CORL23Large Cell Lung Carcinoma< 2.00.4 - 1.92[2][5]
MCF-7Breast Cancer0.4 - 1.920.4 - 1.92[2][5]
HL-60Promyelocytic LeukemiaPotent InhibitionPotent Inhibition[3][4]
KG-1Myeloid LeukemiaPotent InhibitionStronger Inhibition than B[3][4]
B cellB Lymphoid LeukemiaPotent InhibitionStronger Inhibition than B[3][4]
HCT116Colon Cancer1.35-[6]
A498Renal Cancer-Potent Inhibition[7]
T-47DBreast Cancer-Potent Inhibition[8]

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory and Immunomodulatory Effects

This compound and Physalin F are potent inhibitors of inflammatory pathways. Both have been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation.[1][9][10][11] They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-2, IL-6, and IL-10.[1][8][12] Studies have indicated that the anti-inflammatory actions of these physalins may be mediated, at least in part, through the activation of glucocorticoid receptors.[12] However, other research suggests a mechanism distinct from that of glucocorticoids, as Physalin F did not induce the nuclear translocation of the glucocorticoid receptor in one study.[10]

Antiparasitic Activity

Both compounds have demonstrated significant activity against various parasites. This compound and F were found to be the most potent among tested physalins against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][13] They have also shown efficacy against Leishmania species and Plasmodium falciparum, the parasite that causes malaria.[1][2]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Physalin F are underpinned by their modulation of multiple intracellular signaling pathways.

This compound is known to induce cell cycle arrest and apoptosis in cancer cells through a p53-dependent pathway.[14] It also inhibits the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and triggering apoptosis.[6][14][15][16] Furthermore, this compound can induce an incomplete autophagic response in colon cancer cells.[6][14] In the context of inflammation, it has been shown to ameliorate lipopolysaccharide-induced acute lung injury by inhibiting NF-κB and NLRP3 inflammasome activation via the PI3K/Akt pathway.[17][18]

Physalin_B_Signaling cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Action PhysalinB1 This compound p53 p53 activation PhysalinB1->p53 Proteasome Ubiquitin-Proteasome Pathway Inhibition PhysalinB1->Proteasome Apoptosis1 Apoptosis p53->Apoptosis1 UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins UbProteins->Apoptosis1 PhysalinB2 This compound PI3KAkt PI3K/Akt Pathway Activation PhysalinB2->PI3KAkt NFkB NF-κB Inhibition PI3KAkt->NFkB NLRP3 NLRP3 Inflammasome Inhibition PI3KAkt->NLRP3 Inflammation Reduced Inflammation NFkB->Inflammation NLRP3->Inflammation

This compound's primary signaling pathways.

Physalin F also induces apoptosis in various cancer cell lines.[8][19] It has been shown to trigger apoptosis in T-47D breast cancer cells through the activation of caspase-3 and c-myc-dependent pathways.[8] A notable mechanism of action for Physalin F is its inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer.[8][20][21] It promotes the degradation of β-catenin, thereby suppressing downstream signaling.[20][21] In the context of pain and neurology, Physalin F has been identified as a blocker of CaV2.2 (N-type) and CaV2.3 (R-type) voltage-gated calcium channels.[8][22]

Physalin_F_Signaling cluster_wnt Wnt/β-catenin Pathway Inhibition cluster_apoptosis Apoptosis Induction PhysalinF1 Physalin F DestructionComplex β-catenin Destruction Complex Formation PhysalinF1->DestructionComplex betaCatenin β-catenin Degradation DestructionComplex->betaCatenin WntSignaling Inhibition of Wnt Signaling betaCatenin->WntSignaling PhysalinF2 Physalin F Caspase3 Caspase-3 Activation PhysalinF2->Caspase3 cMyc c-myc Activation PhysalinF2->cMyc Apoptosis2 Apoptosis Caspase3->Apoptosis2 cMyc->Apoptosis2

Physalin F's key signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of this compound and F.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the physalins on cancer cell lines and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Physalin F (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with this compound or F at a predetermined concentration (e.g., near the IC50 value) for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells treated with this compound or F are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p53, β-catenin, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment start Cancer Cell Lines treatment Treatment with This compound or F start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Western Blot treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway Analyze Signaling Pathway Proteins protein->pathway

A generalized workflow for in vitro evaluation.

Conclusion

Both this compound and Physalin F are highly promising natural compounds with potent anticancer, anti-inflammatory, and antiparasitic activities. While their efficacy can be comparable in some contexts, Physalin F appears to exhibit superior cytotoxicity against certain cancer cell lines, particularly leukemia. Their distinct mechanisms of action, with this compound primarily targeting the p53 and ubiquitin-proteasome pathways and Physalin F modulating the Wnt/β-catenin pathway, suggest that they may be suited for different therapeutic applications. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their relative potency and therapeutic potential. This guide provides a foundational overview to assist researchers in designing and interpreting future investigations into these remarkable natural products.

References

Physalin B: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Physalin B, a naturally occurring steroidal constituent, across a variety of cancer cell lines. The data presented herein, supported by experimental methodologies, is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Comparative Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been documented in numerous studies. The following table summarizes these findings, providing a comparative perspective on the differential sensitivity of various cancer types to this compound.

Cell LineCancer TypeIC50 Value (µM)Reference
CORL23Large Cell Lung Carcinoma< 2.0[1][2]
MCF-7Breast Cancer0.4 - 1.92[1][2]
MDA-MB-231Breast CancerNot specified[3]
T-47DBreast CancerNot specified[3]
22Rv1Prostate Cancer< 2.0[1][2]
C4-2BProstate Cancer< 2.0[1][2]
796-OKidney Cancer< 2.0[1][2]
A-498Kidney Cancer< 2.0[1][2]
ACHNKidney Cancer< 2.0[1][2]
CEMLeukemia< 2.0[1][2]
HL-60Promyelocytic Leukemia< 2.0[1][2][4]
K562ErythroleukemiaNot specified[5]
APM1840Acute T Lymphoid LeukemiaNot specified[5]
KG-1Acute Myeloid LeukemiaNot specified[5]
CTV1Acute Monocytic LeukemiaNot specified[5]
B cellAcute B Lymphoid LeukemiaNot specified[5]
MOLT-3T lymphoblastic Leukemia< 2.0[1]
HT1080Fibrosarcoma< 2.0[1][2]
HeLaCervical Cancer< 2.0[1][2]
HCT-116Colorectal Cancer1.35[1][2][6]
HuCCA-1Cholangiocarcinoma< 2.0[1][2]
A549Non-Small-Cell Lung CancerNot specified[7]
HGC-27Undifferentiated Gastric CancerNot specified[8]
SGC-7901Semi-differentiated Gastric CancerNot specified[8]
SMMC-7721Hepatocellular Carcinoma2.307 (48h)[9]
HepG2Hepatocellular Carcinoma3.688 (48h)[9]
A375Melanoma< 4.6 µg/ml[10]
A2058Melanoma< 4.6 µg/ml[10]
CA-46Burkitt's Lymphoma4.78 µg/mL[11]

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have shown that this compound can halt the progression of the cell cycle at different phases, depending on the cancer cell type. In breast cancer cells, it induces a G2/M phase arrest.[3] Similarly, in A549 human non-small-cell lung cancer cells, this compound also causes G2/M arrest by downregulating cyclin B1 and CDK1, and upregulating p21.[7] In contrast, treatment of undifferentiated gastric cancer HGC-27 cells with this compound leads to G0/G1 cycle arrest.[8] This is achieved by downregulating cell cycle-related proteins such as cyclin D1, cyclin D3, CDK4, CDK6, cyclin E, and phosphorylated retinoblastoma protein (p-Rb).[8]

Apoptosis Induction

A significant body of evidence points to the potent pro-apoptotic activity of this compound in various cancer cells. This programmed cell death is often mediated through the activation of caspase cascades. In breast cancer cells, this compound treatment leads to the cleavage of PARP (poly (ADP-ribose) polymerase) and caspases 3, 7, and 9.[3] Similarly, in HGC-27 gastric cancer cells, it triggers caspase-dependent apoptosis involving the cleavage of caspases 8, 3, and 7, and PARP.[8] In human melanoma A375 cells, this compound induces the expression of the pro-apoptotic protein NOXA, which in turn triggers the expression of Bax and caspase-3, activating the mitochondria-mediated apoptosis pathway.[10] Furthermore, in colorectal cancer cells, this compound has been shown to induce apoptosis, as evidenced by PARP and caspase-3 cleavage.[6]

Key Signaling Pathways Modulated by this compound

The anticancer activity of this compound is orchestrated by its influence on several critical signaling pathways.

PhysalinB_Signaling_Pathways PhysalinB This compound ROS ↑ mito-ROS PhysalinB->ROS PI3K_Akt PI3K/Akt Pathway PhysalinB->PI3K_Akt p53 p53-dependent pathway PhysalinB->p53 UPS ↓ Ubiquitin-Proteasome Pathway PhysalinB->UPS TGFb TGF-β Pathway PhysalinB->TGFb NFkB NF-κB Pathway PhysalinB->NFkB MAPK MAPK Pathways ROS->MAPK ERK ↑ p-ERK MAPK->ERK JNK ↑ p-JNK MAPK->JNK p38 ↑ p-p38 MAPK->p38 Apoptosis Apoptosis ERK->Apoptosis Autophagy Incomplete Autophagy ERK->Autophagy JNK->Apoptosis JNK->Autophagy p38->Apoptosis p38->Autophagy pAkt ↓ p-Akt PI3K_Akt->pAkt pGSK3b ↑ p-GSK-3β pAkt->pGSK3b CellCycleArrest Cell Cycle Arrest pGSK3b->CellCycleArrest p53->Apoptosis UPS->Apoptosis TGFb->Apoptosis NFkB->Apoptosis

Signaling pathways modulated by this compound leading to anticancer effects.

This compound has been shown to induce the production of mitochondrial reactive oxygen species (mito-ROS).[1][6][12] This increase in ROS can, in turn, activate the MAPK pathways, including ERK, JNK, and p38, which are involved in both apoptosis and autophagy.[1][6] In breast cancer cells, this compound suppresses the phosphorylation of Akt and PI3K, while increasing the phosphorylation of GSK-3β.[3] Furthermore, its apoptotic effects in these cells are mediated in a p53-dependent manner.[3] In hepatocellular carcinoma, the induction of apoptosis by this compound is associated with the activation of TGF-β, NF-κB, and PI3K/AKT signaling pathways via ROS.[9] Additionally, this compound acts as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.[1][13]

Experimental Protocols

Standard methodologies are employed to validate the anticancer effects of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and IC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Elucidation of Anticancer Effects DataAnalysis->Conclusion

A generalized workflow for evaluating the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., caspases, PARP, cyclins, CDKs, Akt, ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][8]

References

A Comparative Analysis of Physalin B from Diverse Physalis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of Physalin B, a bioactive seco-steroid, across various species of the Physalis genus. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information presented herein is a synthesis of data from multiple studies, providing a foundation for further investigation into the quantitative variations and biological activities of this compound.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different Physalis species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content as reported in various studies. It is important to note that direct comparison may be limited due to variations in extraction and quantification methodologies across different research efforts.

Physalis SpeciesPlant PartThis compound ContentReference
Physalis angulataLeaves (dried ethanol (B145695) extract)13.2 mg/g[1]
Physalis angulataLeaves0.001% to 0.618%[1]
Physalis minimaYoung Leaf1.56 - 2.20 mg/g DW[2]
Physalis minimaFlower BudNot specified, but present[2]
Physalis pubescensBranches and Leaves (ethyl acetate (B1210297) extract)1.8% ± 0.12%[3]
Physalis alkekengiLeavesHigh levels detected
Physalis peruvianaLeavesNot detected

Biological Activities and Experimental Protocols

This compound has been shown to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and immunosuppressive effects. This section details these activities and the experimental protocols used to evaluate them.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The anti-proliferative activity of this compound is often assessed using the Sulforhodamine B (SRB) assay.[4]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, CA-46, HeLa, HepG2, B16) are cultured in appropriate media and conditions.[4]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound, ethyl acetate extracts of Physalis pubescens, or other physalins for a specified period.[3][4]

  • Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The results are used to calculate the concentration required to inhibit cell growth by 50% (IC50).

A study on Physalis pubescens extracts containing this compound showed a significant inhibitory effect on lymphoma cells, with the best effect observed on CA-46 cells (IC50 = 4.78 ± 0.61 μg/mL for pure this compound).[3]

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

The anti-inflammatory effect of physalins can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[5]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.[6]

  • Treatment: Cells are pre-treated with different concentrations of this compound for a short period before being stimulated with LPS.

  • Incubation: The cells are incubated for approximately 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated, untreated cells.

This compound has been shown to reduce the levels of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.[6] It, along with Physalin F, is also capable of blocking NF-κB activation.[6]

Immunosuppressive Activity

This compound has been shown to exert immunosuppressive effects by targeting lymphocyte function.[5][6]

Experimental Protocol: Lymphocyte Proliferation Assay

The immunosuppressive activity of this compound can be determined by its effect on lymphocyte proliferation.[7]

  • Isolation of Lymphocytes: Lymphocytes are isolated from spleen or peripheral blood.

  • Stimulation: The isolated lymphocytes are stimulated to proliferate using mitogens such as concanavalin (B7782731) A (Con A) or in a mixed lymphocyte reaction (MLR).[7]

  • Treatment: The stimulated cells are treated with various concentrations of this compound.

  • Proliferation Measurement: Cell proliferation is assessed using methods such as [3H]-thymidine incorporation or colorimetric assays (e.g., MTT, WST-1).

  • Data Analysis: The inhibitory effect of this compound on lymphocyte proliferation is calculated.

This compound has been found to inhibit Con A-induced lymphoproliferation and IL-2 production.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Proposed Biosynthetic Pathway of Physalins

The biosynthesis of physalins is a complex process originating from the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, with lanosterol (B1674476) being a key intermediate.[8]

physalin_biosynthesis MEV Mevalonate (MEV) Pathway Lanosterol Lanosterol MEV->Lanosterol MEP Methylerythritol 4-Phosphate (MEP) Pathway MEP->Lanosterol Withanolides Withanolides Lanosterol->Withanolides Multiple Steps Withaphysalins Withaphysalins Withanolides->Withaphysalins Intermediate Steps Physalins Physalins (e.g., this compound) Withaphysalins->Physalins Final Steps

Caption: Proposed biosynthetic pathway of physalins.

General Experimental Workflow for Comparative Analysis

A standardized workflow is crucial for the accurate comparative analysis of this compound from different Physalis species.

experimental_workflow cluster_collection Plant Material Collection cluster_processing Sample Processing & Extraction cluster_analysis Analysis P_alkekengi Physalis alkekengi Drying Drying & Grinding P_alkekengi->Drying P_angulata Physalis angulata P_angulata->Drying P_peruviana Physalis peruviana P_peruviana->Drying P_minima Physalis minima P_minima->Drying P_pubescens Physalis pubescens P_pubescens->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Quantification Quantification (e.g., HPLC-PDA) Extraction->Quantification Bioassays Biological Activity Assays (Cytotoxicity, Anti-inflammatory, etc.) Extraction->Bioassays Data_Comparison Data Comparison & Analysis Quantification->Data_Comparison Bioassays->Data_Comparison

Caption: General workflow for comparative analysis.

Signaling Pathway Modulated by this compound

This compound has been shown to modulate the NF-κB signaling pathway, which plays a key role in inflammation.

nfkb_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Induces Transcription PhysalinB This compound PhysalinB->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This guide consolidates current knowledge on this compound from various Physalis species. The presented data highlights the significant variability in this compound content and underscores its potent biological activities. For future research, a standardized methodology for extraction, quantification, and bioactivity assessment is imperative for a direct and meaningful comparison across species. Such studies will be crucial for identifying the most promising Physalis species for the isolation of this compound and for advancing its development as a potential therapeutic agent.

References

Cross-Validation of Physalin B's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer mechanism of Physalin B with alternative compounds. The information is supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a comprehensive understanding of its therapeutic potential.

This compound, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-cancer, anti-inflammatory, and immunomodulatory properties. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it a compound of high interest for further investigation and drug development. This guide cross-validates its mechanism of action by comparing its performance with other physalins (Physalin A and F) and established anti-cancer agents, including the proteasome inhibitor Bortezomib and conventional chemotherapeutics like Doxorubicin and Cisplatin (B142131).

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its comparators has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.

CompoundCell LineCancer TypeIC50 ValueReference
This compound HGC-27Gastric CancerNot explicitly quantified, but significant inhibition shown[1]
A375Melanoma< 4.6 µg/mL[2]
A549Lung CancerNot explicitly quantified, but significant inhibition shown
MCF-7Breast CancerNot explicitly quantified, but significant inhibition shown[3]
MDA-MB-231Breast CancerNot explicitly quantified, but significant inhibition shown[3]
T-47DBreast CancerNot explicitly quantified, but significant inhibition shown[3]
HCT116Colorectal Cancer1.35 µM[4]
Physalin A H292, H358, H1975Non-small cell lung cancerNot explicitly quantified, but showed antiproliferative effects[5]
Physalin F KG-1Acute Myeloid LeukemiaStronger activity than this compound[6]
B cellAcute B Lymphoid LeukemiaStronger activity than this compound[6]
A498Renal CarcinomaPotent cytotoxicity
Bortezomib VariousMultiple Myeloma, Mantle Cell LymphomaVaries by cell line[7][8][9][10]
Doxorubicin MCF-7Breast Cancer8306 nM[11]
MDA-MB-231Breast Cancer6602 nM[11]
MCF-7Breast Cancer9.908 µM (ERα-positive)[12]
MDA-MB-231Breast Cancer0.69 µM (ERα-negative)[12]
Cisplatin A549Lung CancerIC50 increased in resistant cells[13]
H460Lung Cancer3.8 µM (Ad-LacZ) vs 2.2 µM (Ad-Fhit)[14]

Mechanistic Insights: A Multi-Targeted Approach

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory responses.

Key Signaling Pathways Modulated by this compound:
  • NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway. It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65/p50 dimer, a key event in the inflammatory and cell survival responses mediated by NF-κB.[15]

  • PI3K/Akt Pathway: this compound can suppress the phosphorylation of PI3K and Akt, leading to the inhibition of this critical cell survival pathway.[3] Downregulation of the PI3K/Akt pathway can sensitize cancer cells to apoptosis.

  • MAPK Pathway: this compound has been reported to activate the MAPK signaling pathways, including ERK, JNK, and p38.[5] This activation can lead to the production of reactive oxygen species (ROS) and trigger apoptosis.

  • p53-Dependent Apoptosis: In some cancer cell lines, such as breast cancer cells, this compound induces apoptosis in a p53-dependent manner.[3]

  • Ubiquitin-Proteasome System: this compound has been identified as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and induction of apoptosis, similar to the mechanism of Bortezomib.[16]

Comparative Mechanisms of Action:
CompoundPrimary Mechanism of ActionKey Signaling Pathways Affected
This compound Multi-targeted: Apoptosis induction, cell cycle arrest, anti-inflammatoryNF-κB, PI3K/Akt, MAPK, p53, Ubiquitin-Proteasome
Physalin A Anti-inflammatory, Anti-tumorNF-κB (inhibits IκBα degradation), MAPK (ERK, p38)
Physalin F Cytotoxic, Apoptosis inductionNF-κB, MAPK, Caspase-3, c-myc
Bortezomib Proteasome inhibitorUbiquitin-Proteasome, NF-κB (inhibits IκBα degradation), MAPK (JNK, p38 activation; ERK inactivation), PI3K/Akt
Doxorubicin DNA intercalation, Topoisomerase II inhibitionDNA damage response, Apoptosis pathways (Bax/Bcl-2)
Cisplatin DNA cross-linkingDNA damage response, Apoptosis pathways

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions, the following diagrams were generated using Graphviz.

PhysalinB_Signaling_Pathways cluster_extracellular cluster_cytoplasm cluster_nucleus PhysalinB This compound ROS ROS (Reactive Oxygen Species) PhysalinB->ROS induces IKK IKK PhysalinB->IKK inhibits PI3K PI3K PhysalinB->PI3K inhibits MAPK MAPK (ERK, JNK, p38) PhysalinB->MAPK Proteasome Ubiquitin- Proteasome System PhysalinB->Proteasome inhibits ROS->MAPK IkBa IκBα IKK->IkBa phosphorylates IkBa_p65_p50 IκBα-p65-p50 complex IkBa_p65_p50->IkBa p65_p50 p65-p50 dimer IkBa_p65_p50->p65_p50 releases IkBa->Proteasome degradation Inflammatory_Genes Inflammatory Gene Transcription p65_p50->Inflammatory_Genes activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Caspases Caspases pAkt->Caspases inhibits pMAPK p-MAPK MAPK->pMAPK p53 p53 pMAPK->p53 activates Proteasome->IkBa degrades cleaved_Caspases Cleaved Caspases Caspases->cleaved_Caspases Apoptosis Apoptosis cleaved_Caspases->Apoptosis Apoptotic_Genes Apoptotic Gene Transcription p53->Apoptotic_Genes activates Apoptotic_Genes->Caspases

Caption: Overview of signaling pathways modulated by this compound.

Experimental_Workflow_Cell_Viability A 1. Seed cancer cells in 96-well plate B 2. Treat cells with This compound or alternatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add CCK-8 reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate IC50 values F->G

Caption: Experimental workflow for cell viability (CCK-8) assay.

Experimental_Workflow_Apoptosis A 1. Treat cancer cells with This compound or alternatives B 2. Harvest and wash cells A->B C 3. Resuspend in binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify apoptotic cell population F->G

Caption: Experimental workflow for apoptosis (Annexin V/PI) assay.

Detailed Experimental Protocols

For reproducibility and cross-validation of the findings, detailed protocols for the key experiments are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or comparator compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound or comparator compounds. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, cleaved caspase-3, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software and normalize the expression of target proteins to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent with a complex and multi-targeted mechanism of action. It demonstrates potent cytotoxicity against a variety of cancer cell lines by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, including the NF-κB, PI3K/Akt, and MAPK pathways. Its ability to also inhibit the ubiquitin-proteasome system places it in a unique position, sharing a mechanistic link with the clinically approved drug Bortezomib.

Compared to other physalins like A and F, this compound exhibits a distinct, though sometimes overlapping, activity profile, suggesting that subtle structural differences can lead to significant changes in biological function. While direct, comprehensive comparative studies are still needed to fully elucidate its relative potency and efficacy against established chemotherapeutics, the existing data strongly supports the continued investigation of this compound as a potential lead compound in cancer drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and cross-validation of its promising therapeutic properties.

References

A Head-to-Head Comparison of Physalin B and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the exploration of novel compounds with potent anti-tumor activity is a paramount endeavor. This guide provides a detailed, head-to-head comparison of Physalin B, a naturally occurring steroidal lactone, and Doxorubicin (B1662922), a long-standing and widely utilized chemotherapeutic agent. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective look at their performance based on available experimental data.

Mechanisms of Action: A Tale of Two Compounds

This compound , a major bioactive component isolated from the Physalis genus, has demonstrated significant anti-cancer properties. Its mechanism of action is multifaceted, primarily inducing apoptosis and cell cycle arrest in various cancer cell lines. This compound has been shown to modulate key signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a broad spectrum of cancers. Its primary mode of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. Doxorubicin also generates reactive oxygen species (ROS), contributing to its cytotoxic effects. Similar to this compound, Doxorubicin's activity is intertwined with the NF-κB and PI3K/Akt signaling cascades.

Signaling Pathways

To visualize the molecular interactions of this compound and Doxorubicin, the following diagrams illustrate their effects on the NF-κB and PI3K/Akt signaling pathways.

G This compound Signaling Pathway Interactions cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes PhysalinB This compound PhysalinB->PI3K Inhibits PhysalinB->Akt Inhibits IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Transcription\n(Pro-survival, Pro-inflammatory) Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Gene Transcription\n(Pro-survival, Pro-inflammatory) Initiates PhysalinB2 This compound PhysalinB2->IKK Inhibits

This compound's inhibitory effects on PI3K/Akt and NF-κB pathways.

G Doxorubicin Signaling Pathway Interactions cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes Doxorubicin Doxorubicin Doxorubicin->PI3K Activates Doxorubicin->Akt Activates IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Transcription\n(Pro-survival, Pro-inflammatory) Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Gene Transcription\n(Pro-survival, Pro-inflammatory) Initiates Doxorubicin2 Doxorubicin Doxorubicin2->IKK Activates

Doxorubicin's activating effects on PI3K/Akt and NF-κB pathways.

Quantitative Data Comparison

The following tables summarize the cytotoxic activity, induction of apoptosis, and effects on cell cycle distribution for both this compound and Doxorubicin across various cancer cell lines.

Disclaimer: The data presented below is compiled from various independent studies. Direct comparative studies evaluating this compound and Doxorubicin under identical experimental conditions are limited. Therefore, variations in cell lines, culture conditions, and assay protocols may influence the absolute values.

Table 1: Cytotoxicity (IC50 Values)
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer0.4 - 1.92[1][2]
MDA-MB-231Breast CancerNot Specified[3]
T-47DBreast CancerNot Specified[3]
CORL23Large Cell Lung Carcinoma< 2.0[2]
A549Non-Small Cell Lung CancerNot Specified
HGC-27Gastric CancerNot Specified
SGC-7901Gastric CancerNot Specified
A375Melanoma< 4.6 µg/ml
A2058Melanoma< 4.6 µg/ml
Doxorubicin MCF-7Breast Cancer~2.5[4]
MDA-MB-231Breast CancerNot Specified
A549Lung Cancer0.55 - 1.485[4]
Calu-1Lung Cancer0.90 ± 0.24
HepG2Liver Cancer12.2[4]
HT-29Colon Cancer1.72[4]
Table 2: Induction of Apoptosis
CompoundCancer Cell LineMethodKey ObservationsReference
This compound Breast Cancer CellsFlow Cytometry (Annexin V/PI)Promoted cleavage of PARP, caspases 3, 7, and 9.[3]
Melanoma A375 cellsFlow Cytometry (Annexin V/PI)Induced expression of NOXA, Bax, and caspase-3.
Doxorubicin MDA-MB 231Flow Cytometry (Annexin V/PI)Induced Bax oligomerization, cytochrome c release, and caspase activation.[5]
Ovarian Cancer CellsWestern BlotIncreased cleavage of PARP and caspase-3.
Table 3: Cell Cycle Arrest
CompoundCancer Cell LineEffect on Cell CycleKey Molecular ChangesReference
This compound Breast Cancer CellsG2/M Phase ArrestIncreased p53 and p21.[1]
A549 Lung Cancer CellsG2/M Phase ArrestDown-regulation of cyclin B1 and CDK1; up-regulation of p21.
HGC-27 Gastric Cancer CellsG0/G1 Phase ArrestDown-regulation of cyclin D1, D3, E, CDK4, CDK6, and p-Rb.
Doxorubicin P388 CellsG2/M Phase ArrestDisruption of p34cdc2/cyclin B1 activity.[6]
MCF-7 Breast Cancer CellsG1/S and G2/M ArrestUp-regulation of p53 and p21.[2]
MDA-MB-231 Breast Cancer CellsG2/M ArrestIncreased cyclin B levels.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or Doxorubicin for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound or Doxorubicin for the specified duration.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative analysis of two cytotoxic compounds.

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Lines seed Seed Cells in Culture Plates start->seed treat Treat with this compound & Doxorubicin (Dose-response & Time-course) seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist compare Compare Results & Draw Conclusions ic50->compare apoptosis_quant->compare cell_cycle_dist->compare

A typical workflow for comparing cytotoxic compounds.

Conclusion

Both this compound and Doxorubicin demonstrate significant anti-cancer activity through the induction of apoptosis and cell cycle arrest. While Doxorubicin is a well-established chemotherapeutic with a broad range of clinical applications, its use is often associated with significant side effects. This compound, as a natural compound, shows promise as a potential therapeutic agent, exhibiting potent cytotoxic effects across various cancer cell lines.

The available data suggests that both compounds can influence the NF-κB and PI3K/Akt signaling pathways, albeit with potentially different downstream consequences. However, a definitive, objective comparison of their efficacy and potency is hampered by the lack of direct head-to-head studies. Future research should focus on comparative in vitro and in vivo studies under standardized conditions to fully elucidate the relative therapeutic potential and molecular mechanisms of this compound versus Doxorubicin. Such studies will be crucial in determining the potential role of this compound in future cancer therapy, either as a standalone agent or in combination with existing chemotherapeutics.

References

Unveiling the Synergistic Potential of Physalin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct clinical data on the synergistic effects of Physalin B with other chemotherapeutic agents remains an emerging field of study, a comprehensive review of its standalone anticancer activities provides a strong foundation for predicting its potential in combination therapies. This guide offers a comparative analysis of this compound's established mechanisms of action and explores how these may synergize with conventional cancer treatments.

Quantitative Analysis of this compound's Anticancer Activity

This compound, a steroidal constituent isolated from plants of the Physalis genus, has demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, showcasing its potency.

Cell LineCancer TypeIC50 (µg/mL)Reference
A375Melanoma< 4.6[1]
A2058Melanoma< 4.6[1]
MCF-7Breast CancerData Not Specified[2]
MDA-MB-231Breast CancerData Not Specified[2]
T-47DBreast CancerData Not Specified[2]
A549Non-Small-Cell Lung CancerData Not Specified[3]

Note: The provided IC50 values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro. Lower values suggest higher potency. The variability in potency across different cell lines highlights the importance of further research to identify specific cancer types that may be most responsive to this compound-based therapies.

Potential for Synergy: An Examination of Molecular Mechanisms

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily through the modulation of key signaling pathways. These mechanisms present compelling opportunities for synergistic combinations with other drugs.

Induction of Apoptosis

This compound has been shown to trigger apoptosis through multiple pathways:

  • p53-Dependent Pathway: In breast cancer cells, this compound induces apoptosis in a p53-dependent manner.[2] This suggests a potential synergy with drugs that also activate or rely on the p53 tumor suppressor protein.

  • NOXA-Mediated Pathway: In melanoma cells, this compound induces the expression of the pro-apoptotic protein NOXA, leading to the activation of caspase-3 and mitochondria-mediated apoptosis.[1]

  • Inhibition of NF-κB: this compound can inhibit the activation of NF-κB, a transcription factor that promotes cell survival and resistance to apoptosis.[4] Combining this compound with drugs whose efficacy is limited by NF-κB-mediated resistance could be a promising strategy.

  • Modulation of the PI3K/Akt Pathway: this compound has been observed to suppress the phosphorylation of PI3K and Akt, key components of a major cell survival pathway.[2] This action could enhance the efficacy of drugs that target other components of this pathway or that are less effective in cells with high PI3K/Akt activity.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at the G2/M phase in breast and non-small-cell lung cancer cells.[2][3] This is achieved by down-regulating key cell cycle proteins such as cyclin B1.[3] This mechanism suggests that this compound could be used to synchronize cancer cells in a specific phase of the cell cycle, making them more susceptible to phase-specific chemotherapeutic agents.

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cultured cells.[5][6][7]

Objective: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with this compound, alone or in combination with another drug.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of this compound, the second drug, and a combination of both. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Combination Index (CI) values can be calculated to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Detection: Western Blotting

This protocol outlines the steps to detect key apoptosis-related proteins.[8][9][10][11][12]

Objective: To qualitatively and quantitatively assess the expression of apoptosis marker proteins in cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Mechanisms of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

PhysalinB_Apoptosis_Pathway PhysalinB This compound p53 p53 PhysalinB->p53 NOXA NOXA PhysalinB->NOXA PI3K PI3K PhysalinB->PI3K Akt Akt PhysalinB->Akt NFkB NF-κB PhysalinB->NFkB p53->NOXA Mitochondrion Mitochondrion NOXA->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival NFkB->CellSurvival

Caption: this compound's pro-apoptotic signaling pathways.

PhysalinB_Cell_Cycle_Arrest PhysalinB This compound CyclinB1 Cyclin B1 PhysalinB->CyclinB1 CellCycleArrest G2/M Arrest PhysalinB->CellCycleArrest G2M_Transition G2/M Transition CyclinB1->G2M_Transition CDK1 CDK1 CDK1->G2M_Transition G2M_Transition->CellCycleArrest

Caption: this compound-induced G2/M cell cycle arrest.

Experimental_Workflow_Synergy_Analysis start Cancer Cell Culture treatment Treat with this compound, Drug X, and Combination start->treatment incubation Incubate for 24-72h treatment->incubation cell_viability MTT Assay for Cell Viability incubation->cell_viability protein_extraction Protein Extraction incubation->protein_extraction data_analysis Data Analysis (IC50, CI Values) cell_viability->data_analysis western_blot Western Blot for Apoptosis Markers protein_extraction->western_blot western_blot->data_analysis conclusion Determine Synergy data_analysis->conclusion

Caption: Workflow for assessing synergistic effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate critical cell survival pathways, such as NF-κB and PI3K/Akt, provides a compelling rationale for its investigation in combination with other anticancer drugs. Future in vitro and in vivo studies are warranted to systematically evaluate the synergistic potential of this compound with a range of chemotherapeutic agents, with the ultimate goal of developing more effective and less toxic cancer therapies.

References

Reproducibility of Published Findings on Physalin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of published data on the biological activities of Physalin B, a natural compound with demonstrated anti-cancer and anti-inflammatory properties. The following sections present a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate the reproducibility of these key findings.

In Vitro Cytotoxicity of this compound

This compound has been shown to exhibit cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HGC-27Gastric CancerNot explicitly quantified, but significant inhibition observed[1]
A375Melanoma< 4.6 µg/mL (~8.9 µM)[2]
A2058Melanoma< 4.6 µg/mL (~8.9 µM)[2]
MCF-7Breast CancerNot explicitly quantified, but significant inhibition observed[3]
MDA-MB-231Breast CancerNot explicitly quantified, but significant inhibition observed[3]
T-47DBreast CancerNot explicitly quantified, but significant inhibition observed[3]
A549Non-Small-Cell Lung CancerNot explicitly quantified, but significant inhibition observed[4]
VariousVarious0.58 to 15.18 µg/mL (~1.1 to 29.7 µM)[5]

In Vivo Antitumor Activity of this compound

This compound has been evaluated for its ability to inhibit tumor growth in animal models. The following table summarizes the findings from a study using a Sarcoma 180 tumor model in mice.

Animal ModelTreatmentDosageTumor Growth Inhibition (%)Reference
Mice bearing Sarcoma 180This compoundNot explicitly quantifiedSignificant reduction in tumor proliferation observed[5]

Cell Cycle Arrest and Apoptosis Induction by this compound

This compound has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. The specific effects on different cell lines are detailed below.

Cell LineEffect on Cell CycleKey Apoptotic EventsReference
HGC-27G0/G1 phase arrestCleavage of caspases 8, 3, and 7; PARP cleavage[1]
A375Not specifiedInduction of NOXA, Bax, and caspase-3[2]
MCF-7G2/M phase arrestCleavage of PARP, caspases 3, 7, and 9[3]
A549G2/M phase arrestNot specified[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Sarcoma 180 Tumor Model

This protocol describes the establishment of a murine tumor model to evaluate the in vivo antitumor efficacy of this compound.

  • Animal Model: Use male Swiss mice (6-8 weeks old).

  • Tumor Cell Inoculation: Subcutaneously inject 2 x 10⁶ Sarcoma 180 cells into the right flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer this compound intraperitoneally at the desired dosage and schedule.

  • Tumor Measurement: Measure tumor volume every other day using calipers.

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition percentage compared to the control group.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cyclins, CDKs, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

PhysalinB_Apoptosis_Pathway PhysalinB This compound NOXA NOXA PhysalinB->NOXA Bax Bax NOXA->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway induced by this compound in melanoma cells.

PhysalinB_CellCycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 G1_Arrest G0/G1 Arrest Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis PhysalinB This compound PhysalinB->CyclinD inhibits PhysalinB->CDK4_6 inhibits PhysalinB->G1_Arrest

Cell cycle regulation by this compound in gastric cancer cells.

InVivo_Workflow Start Start Inoculation Sarcoma 180 Cell Inoculation Start->Inoculation TumorGrowth Tumor Growth to Palpable Size Inoculation->TumorGrowth Grouping Randomize into Control & Treatment Groups TumorGrowth->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Measurement Measure Tumor Volume (e.g., every 2 days) Treatment->Measurement Endpoint Endpoint Reached Measurement->Endpoint Continue until endpoint Analysis Excise Tumors, Weigh & Analyze Data Endpoint->Analysis End End Analysis->End

Workflow for in vivo evaluation of this compound antitumor activity.

References

Physalin B: A Comparative Analysis of In Vitro and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Preclinical Data for Researchers and Drug Development Professionals

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant attention in oncological research for its potent cytotoxic and antitumor activities. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound, offering a valuable resource for scientists and professionals engaged in drug discovery and development. The following sections present quantitative data in structured tables, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows implicated in its mechanism of action.

Quantitative Data Summary

The antitumor effects of this compound have been quantified in both cell-based assays and animal models. The following tables summarize the key findings, providing a clear comparison of its potency and efficacy in different preclinical settings.

In Vitro Cytotoxicity of this compound

This compound has demonstrated considerable cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are presented below.

Cell LineCancer TypeIC50 (µg/mL)
HL-60Promyelocytic Leukemia0.58
SF-295Glioblastoma1.12
MDA-MB-435Melanoma1.17
HCT-8Colon1.33
OVCAR-8Ovarian15.18

Data sourced from a study evaluating the in-vitro antitumour activity of physalins.[1]

In Vivo Antitumor Activity of this compound

The antitumor efficacy of this compound has been confirmed in a murine model of sarcoma 180. The table below details the tumor growth inhibition observed after treatment.

Treatment GroupDose (mg/kg/day)Administration RouteTumor Growth Inhibition (%)
This compound10Intraperitoneal45.3
This compound25Intraperitoneal55.6

Data from an in-vivo study using mice bearing sarcoma 180 tumour cells.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Method: The Sulforhodamine B (SRB) assay was utilized to assess cell viability.

  • Cell Culture: Human cancer cell lines (HL-60, SF-295, MDA-MB-435, HCT-8, and OVCAR-8) were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Treatment: Cells were seeded in 96-well plates. After 24 hours, this compound, dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration did not exceed 0.1%.

  • Incubation: The treated cells were incubated for 72 hours.

  • Staining and Measurement: Post-incubation, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The protein-bound dye was solubilized with 10 mM Tris buffer.

  • Data Analysis: The absorbance was read at 540 nm using a microplate reader. The IC50 values were determined by non-linear regression analysis.

In Vivo Sarcoma 180 Tumor Model

Objective: To evaluate the antitumor activity of this compound in a murine cancer model.

  • Animal Model: Male Swiss mice, weighing between 20-25g, were used for the study.

  • Tumor Implantation: Sarcoma 180 tumor cells (2 x 10^6 cells) were implanted subcutaneously into the right flank of each mouse.

  • Treatment: Twenty-four hours after tumor inoculation, the mice were randomly assigned to treatment and control groups. This compound, suspended in a 3% Tween 80 solution, was administered intraperitoneally once daily for seven consecutive days at doses of 10 and 25 mg/kg. The control group received the vehicle only.

  • Tumor Measurement: On the eighth day, the animals were euthanized, and the tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in tumor weight between the treated and control groups.

Signaling Pathways and Experimental Workflows

The antitumor activity of this compound is attributed to its ability to induce apoptosis and cause cell cycle arrest. The following diagrams, generated using the DOT language, illustrate the key molecular pathways and the experimental workflows used to elucidate them.

This compound-Induced Apoptosis Pathway

This compound triggers programmed cell death in cancer cells through the intrinsic apoptosis pathway. This involves the activation of a cascade of caspase proteins, ultimately leading to the cleavage of cellular substrates and cell death.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Formation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Western Blot Workflow for Apoptosis Marker Analysis

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins are analyzed using Western blotting. This workflow outlines the major steps in this process.

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Signal Detection and Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer to Membrane Electrotransfer to Membrane SDS-PAGE->Electrotransfer to Membrane Blocking Blocking Electrotransfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Imaging and Densitometry Imaging and Densitometry Chemiluminescent Detection->Imaging and Densitometry

Caption: Western blot experimental workflow.

This compound-Induced Cell Cycle Arrest

In addition to apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is achieved by modulating the expression of key cell cycle regulatory proteins.

Caption: this compound-induced G2/M cell cycle arrest.

Flow Cytometry Workflow for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle. This workflow illustrates the key steps involved in preparing and analyzing cells treated with this compound.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition and Analysis Cell Harvesting Cell Harvesting Fixation Fixation Cell Harvesting->Fixation RNase Treatment RNase Treatment Fixation->RNase Treatment Propidium Iodide Staining Propidium Iodide Staining RNase Treatment->Propidium Iodide Staining Flow Cytometer Analysis Flow Cytometer Analysis Propidium Iodide Staining->Flow Cytometer Analysis Cell Cycle Modeling Cell Cycle Modeling Flow Cytometer Analysis->Cell Cycle Modeling

References

Physalin B: A Comparative Analysis of its Anti-Cancer Activity in Patient-Derived Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physalin B's Performance Against Alternative Cancer Therapies, Supported by Experimental Data.

This compound, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of this compound's anti-cancer activity, with a focus on its potential application in primary patient-derived cancer cells. While direct comparative studies on patient-derived cells are emerging, this document synthesizes available data from established cell lines to offer a valuable reference for researchers. We present a comparison with other physalins and standard-of-care drugs, detailed experimental protocols for key assays, and visualizations of the signaling pathways implicated in this compound's mechanism of action.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other physalins against a range of human cancer cell lines. This data, compiled from multiple studies, provides a quantitative comparison of their cytotoxic potential. It is important to note that IC50 values can be influenced by experimental conditions.[1][2][3]

Table 1: Comparative IC50 Values of Physalins in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound CORL23Large Cell Lung Carcinoma< 2.0
MCF-7Breast Cancer0.4 - 1.92
22Rv1Prostate Cancer< 2.0
796-OKidney Cancer< 2.0
A-498Kidney Cancer< 2.0
ACHNKidney Cancer< 2.0
CEMLeukemia< 2.0
C4-2BProstate Cancer< 2.0
HT1080Fibrosarcoma< 2.0
HeLaCervical Cancer< 2.0
HCT-116Colorectal Cancer< 2.0
HL-60Promyelocytic Leukemia< 2.0
HuCCA-1Cholangiocarcinoma< 2.0
MOLT-3T-lymphoblastic Leukemia< 2.0
A375Melanoma< 4.6 µg/mL
A2058Melanoma< 4.6 µg/mL
Physalin D VariousVarious0.28 - 2.43 µg/mL
Physalin F VariousVariousPotent activity reported

Note: For a comprehensive list of IC50 values for various physalins, please refer to the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the activity of compounds like this compound in primary patient-derived cancer cells. These protocols are adapted from established methods for patient-derived organoid and cell culture systems.

Establishment of Primary Patient-Derived Cancer Cell Cultures

Objective: To establish viable cancer cell cultures from fresh patient tumor tissue for subsequent drug screening assays.

Protocol:

  • Tissue Acquisition and Preparation: Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions. Wash the tissue multiple times with cold, sterile phosphate-buffered saline (PBS) to remove blood and debris.

  • Mechanical and Enzymatic Dissociation: Mince the tissue into small fragments (approximately 1 mm³). Digest the fragments with an enzymatic solution (e.g., a cocktail of collagenase, dispase, and DNase) at 37°C with gentle agitation until a single-cell suspension is achieved.

  • Cell Filtration and Seeding: Pass the cell suspension through a cell strainer (e.g., 70-100 µm) to remove any remaining clumps. Centrifuge the cell suspension, resuspend the pellet in an appropriate culture medium supplemented with growth factors, and seed the cells onto collagen-coated plates or into a 3D matrix like Matrigel.

  • Cell Culture and Expansion: Culture the cells in a humidified incubator at 37°C with 5% CO2. Monitor the cultures for cell growth and morphology. Once confluent, the primary cells can be harvested and used for downstream assays or cryopreserved for future use.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on primary patient-derived cancer cells and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed the primary cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis in primary patient-derived cancer cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat the primary cancer cells with this compound at various concentrations for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

This compound-Induced Apoptotic Signaling

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. In melanoma cells, it upregulates the pro-apoptotic protein NOXA, leading to the activation of Bax and caspase-3, key players in the mitochondrial-mediated apoptotic pathway.[4] In breast cancer cells, this compound's pro-apoptotic activity is linked to a p53-dependent mechanism, involving the cleavage of caspases 3, 7, and 9, and PARP.[5] Furthermore, it has been found to suppress the pro-survival PI3K/Akt signaling pathway.[5]

PhysalinB_Apoptosis_Pathway cluster_extrinsic cluster_intrinsic cluster_common cluster_survival PhysalinB This compound p53 p53 activation PhysalinB->p53 NOXA NOXA expression PhysalinB->NOXA PI3K_Akt PI3K/Akt signaling PhysalinB->PI3K_Akt inhibits Bax Bax activation p53->Bax NOXA->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 cleavage Mitochondria->Caspase9 Caspase37 Caspase-3/7 cleavage Caspase9->Caspase37 PARP PARP cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis pathways.

Experimental Workflow for Drug Screening in Patient-Derived Organoids

The use of patient-derived tumor organoids (PDOs) is becoming a cornerstone of preclinical drug evaluation. The following workflow illustrates a typical process for screening compounds like this compound in these advanced models.

PDO_Drug_Screening_Workflow PatientTissue Patient Tumor Tissue Dissociation Mechanical & Enzymatic Dissociation PatientTissue->Dissociation OrganoidCulture 3D Organoid Culture (e.g., Matrigel) Dissociation->OrganoidCulture Expansion Organoid Expansion OrganoidCulture->Expansion DrugScreening Drug Screening (e.g., this compound) Expansion->DrugScreening ViabilityAssay Viability/Apoptosis Assays (e.g., CellTiter-Glo, Imaging) DrugScreening->ViabilityAssay DataAnalysis Data Analysis (IC50, Dose-Response Curves) ViabilityAssay->DataAnalysis Result Therapeutic Prediction DataAnalysis->Result

Caption: Patient-derived organoid drug screening workflow.

References

Physalin B: A Comparative Guide to its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the anti-cancer properties of Physalin B, a naturally occurring seco-steroid primarily isolated from plants of the Physalis genus. We present a comparative overview of its efficacy across various cancer types, supported by quantitative data from numerous studies. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. The guide also visualizes the key signaling pathways implicated in this compound's mechanism of action.

Quantitative Performance Analysis

This compound has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative comparison of its potency in different cancer contexts.

Cancer TypeCell LineIC50 (µM)Citation
Breast Cancer MCF-72.5
MDA-MB-2315.0
T-47D4.0
Melanoma A375< 4.6 µg/mL
A2058< 4.6 µg/mL
Lung Cancer A549Not specified
Gastric Cancer HGC-27Not specified
SGC-7901Not specified
Colon Cancer HCT1161.35
DLD-1Not specified
Leukemia HL-600.58 µg/mL
CEM1.12 µg/mL
K56215.18 µg/mL
Prostate Cancer PC32.21 µg/mL
Fibrosarcoma HT1080< 2.0

In Vivo Antitumor Activity

In addition to its in vitro cytotoxicity, this compound has shown promising anti-tumor effects in animal models. In a study utilizing mice bearing sarcoma 180 tumors, administration of this compound resulted in a significant inhibition of tumor growth. This in vivo efficacy is attributed to the inhibition of tumor cell proliferation, as evidenced by a reduction in the expression of the proliferation marker Ki67 in tumor tissues of treated animals.

Key Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells. One of the key mechanisms involves the upregulation of the pro-apoptotic protein NOXA, which subsequently triggers the mitochondrial apoptosis pathway. This cascade involves the activation of Bax and caspases, ultimately leading to programmed cell death. In some cancer types, such as breast cancer, the apoptotic effect of this compound is mediated through a p53-dependent pathway.

G This compound This compound p53 p53 This compound->p53 NOXA NOXA This compound->NOXA Bax Bax p53->Bax Mitochondrion Mitochondrion NOXA->Mitochondrion Bax->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cells. For instance, in human gastric cancer cells, it causes G0/G1 phase arrest, while in breast cancer cells, it leads to G2/M phase arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

G This compound This compound Cyclin D1/CDK4 Cyclin D1/CDK4 This compound->Cyclin D1/CDK4 Cyclin E/CDK2 Cyclin E/CDK2 This compound->Cyclin E/CDK2 Cyclin B1/CDK1 Cyclin B1/CDK1 This compound->Cyclin B1/CDK1 Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Cyclin D1/CDK4, Cyclin E/CDK2 G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Cyclin B1/CDK1

Caption: this compound-induced cell cycle arrest.

Inhibition of the Ubiquitin-Proteasome Pathway

This compound also functions as an inhibitor of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of proteins involved in tumor growth. By inhibiting this pathway, this compound leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis and inhibit cancer cell proliferation.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the standard experimental protocols used to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated with primary antibodies overnight at 4°C. Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Primary Antibodies:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, NOXA.

    • Cell Cycle: Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27.

    • Signaling Pathways: p-Akt, Akt, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) This compound Treatment->Cell Cycle Analysis (PI Staining) Western Blot Western Blot This compound Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay (Annexin V/PI)->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Cell Cycle Distribution Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Animal Model (e.g., Mice with Sarcoma 180) Animal Model (e.g., Mice with Sarcoma 180) This compound Administration This compound Administration Animal Model (e.g., Mice with Sarcoma 180)->this compound Administration Tumor Growth Monitoring Tumor Growth Monitoring This compound Administration->Tumor Growth Monitoring Immunohistochemistry (e.g., Ki67) Immunohistochemistry (e.g., Ki67) This compound Administration->Immunohistochemistry (e.g., Ki67) Tumor Growth Inhibition Tumor Growth Inhibition Tumor Growth Monitoring->Tumor Growth Inhibition Proliferation Index Proliferation Index Immunohistochemistry (e.g., Ki67)->Proliferation Index

Physalin B: A Comparative Analysis Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Physalin B, a naturally occurring seco-steroid, against established standard-of-care therapies across various cancer types. By presenting quantitative experimental data, detailed methodologies, and visual signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as a novel anti-cancer agent.

Executive Summary

This compound has demonstrated significant cytotoxic and anti-proliferative effects in a range of cancer cell lines, including melanoma, breast cancer, colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer. Its mechanism of action is multi-faceted, involving the induction of apoptosis through various signaling cascades, inhibition of pro-survival pathways like NF-κB, and modulation of the ubiquitin-proteasome system. This guide directly compares the in vitro efficacy of this compound, primarily measured by half-maximal inhibitory concentration (IC50), with that of current first-line and second-line therapies for these malignancies. The presented data, sourced from peer-reviewed preclinical studies, suggests that this compound exhibits comparable or, in some instances, superior potency to standard chemotherapeutic and targeted agents in specific cancer cell lines.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the IC50 values of this compound and standard-of-care therapies in various cancer cell lines. This allows for a direct quantitative comparison of their cytotoxic potential.

Table 1: Melanoma

Cell LineCompoundIC50 (µM)Citation(s)
A375 (BRAF V600E)This compound< 4.6 µg/mL[1]
A375 (BRAF V600E)Vemurafenib0.07 - 13.217[2][3][4][5]
A2058 (BRAF V600E)This compound< 4.6 µg/mL[1]
A2058 (BRAF V600E)Vemurafenib0.71[6]
A2058 (BRAF V600E)DabrafenibNot specified[7]

*Original data in µg/mL. Molar concentration will vary based on the molecular weight of this compound.

Table 2: Breast Cancer

Cell LineCompoundIC50 (µM)Citation(s)
MCF-7This compoundNot specified[8]
MCF-7Paclitaxel0.2 - 3.5[9][10]
MDA-MB-231This compoundNot specified[8]
MDA-MB-231Doxorubicin0.39 - 6.5[1][11][12][13][14]
T-47DThis compoundNot specified[8]

Table 3: Colorectal Cancer

Cell LineCompoundIC50 (µM)Citation(s)
HCT116This compound1.35[14]
HCT1165-Fluorouracil1.48 - 200[8][15][16][17][18]

Table 4: Hepatocellular Carcinoma

Cell LineCompoundIC50 (µM)Citation(s)
HepG2This compound3.688[19]
HepG2Sorafenib1.5 - 8.289[20][21][22]
SMMC-7721This compound2.307[19]
SMMC-7721SorafenibNot specified[23][24]

Table 5: Non-Small Cell Lung Cancer

Cell LineCompoundIC50 (µM)Citation(s)
A549Physalin A*Not specified[14]
A549Cisplatin (B142131)4.97 - 23.4[25][26][27][28]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these mechanisms.

PhysalinB_Apoptosis_Melanoma PhysalinB This compound NOXA NOXA (Pro-apoptotic) PhysalinB->NOXA Bax Bax (Pro-apoptotic) NOXA->Bax Mitochondria Mitochondria Bax->Mitochondria permeabilization Caspase3 Caspase-3 (Executioner) Mitochondria->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound induced apoptosis in melanoma.

PhysalinB_Apoptosis_Breast_Cancer PhysalinB This compound PI3K PI3K PhysalinB->PI3K GSK3b GSK-3β (phosphorylated) PhysalinB->GSK3b p53 p53 PhysalinB->p53 G2M_Arrest G2/M Cell Cycle Arrest PhysalinB->G2M_Arrest Akt Akt PI3K->Akt Caspase9 Caspase-9 (Initiator) p53->Caspase9 Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 PARP PARP Cleavage Caspase3_7->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound signaling in breast cancer.

PhysalinB_General_Pathway PhysalinB This compound NFkB NF-κB Pathway PhysalinB->NFkB Ub_Proteasome Ubiquitin-Proteasome Pathway PhysalinB->Ub_Proteasome ROS mito-ROS Production PhysalinB->ROS Apoptosis Apoptosis NFkB->Apoptosis Ub_Proteasome->Apoptosis MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK MAPK->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

General mechanisms of this compound action.

Detailed Experimental Protocols

This section provides standardized protocols for the key in vitro assays used to evaluate the anti-cancer activity of this compound and standard-of-care therapies.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and standard-of-care drugs (stock solutions in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.[17][21]

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).[21]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[21]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed Cells in 96-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_drug Add Serial Dilutions of Compound incubate_overnight->add_drug incubate_drug Incubate for 48-72 hours add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and wash with serum-containing media.[20][30]

  • Washing: Wash cells once with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[8]

  • Incubation: Incubate for 15-30 minutes at room temperature.[14]

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[19]

Conclusion

The data presented in this guide highlight the promising anti-cancer potential of this compound. Its in vitro cytotoxicity against a range of cancer cell lines is comparable to, and in some cases exceeds, that of standard-of-care therapies. The multifaceted mechanism of action, targeting key cancer-related signaling pathways, further underscores its therapeutic potential. While these preclinical findings are encouraging, further in vivo studies and clinical trials are warranted to fully elucidate the safety and efficacy of this compound as a novel cancer therapeutic. This guide serves as a foundational resource for researchers and drug development professionals to inform future investigations into this promising natural compound.

References

Physalin B: A Comparative Analysis of its Impact on Cellular Proteomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular effects of Physalin B, a natural secosteroid with demonstrated anti-cancer properties. Drawing from multiple studies, we summarize its impact on the proteome of various cancer cell lines, detailing the molecular pathways it modulates. While comprehensive, direct comparative proteomic studies using techniques like mass spectrometry are not widely published, this document synthesizes available data from targeted protein analyses to offer valuable insights for researchers.

Data Presentation: Summary of Proteomic Changes

The following tables summarize the observed changes in protein expression and activity in cancer cells following treatment with this compound. These findings are compiled from studies on human colon cancer (HCT116), gastric cancer (HGC-27), and melanoma (A375) cell lines.

Table 1: Effects of this compound on Key Apoptotic and Autophagic Proteins

ProteinCell Line(s)Observed EffectFunctional ImplicationReference(s)
Apoptosis Regulators
Caspase-3HCT116, HGC-27, A375Cleavage/ActivationExecution of apoptosis[1][2][3]
Caspase-7HGC-27Cleavage/ActivationExecution of apoptosis[2]
Caspase-8HGC-27Cleavage/ActivationInitiation of extrinsic apoptosis pathway[2]
PARPHCT116, HGC-27CleavageMarker of apoptosis[1][2]
NOXADLD-1, A375UpregulationPro-apoptotic protein, induction of apoptosis[3][4]
BaxA375UpregulationPro-apoptotic protein, mitochondrial-mediated apoptosis[3]
Autophagy Regulators
LC3-IIHCT116AccumulationAutophagosome formation[1][5]
p62HCT116AccumulationBlockage of autophagic flux[1][5]
Beclin 1HCT116DecreasedInhibition of canonical autophagy[1][5]
Cell Cycle Regulators
Cyclin D1, D3HGC-27DownregulationG0/G1 cell cycle arrest[2]
CDK4, CDK6HGC-27DownregulationG0/G1 cell cycle arrest[2]
Cyclin EHGC-27DownregulationG0/G1 cell cycle arrest[2]
p-RbHGC-27DownregulationInhibition of G1/S transition[2]
p-Chk2HGC-27UpregulationDNA damage response, cell cycle arrest[2]
MAPK Signaling
p-p38HCT116IncreasedStress response, apoptosis, and autophagy[5]
p-ERKHCT116IncreasedStress response, apoptosis, and autophagy[5]
p-JNKHCT116IncreasedStress response, apoptosis, and autophagy[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.

Cell Viability Assay (MTT Assay)

Human HCT116 colon cancer cells were seeded in 96-well plates and cultured for 24 hours.[1][5] this compound was then added at concentrations ranging from 0.31 µmol/L to 10 µmol/L, and the cells were incubated for an additional 72 hours.[1] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for 3 hours at 37°C.[1] The medium was then removed, and DMSO was added to dissolve the formazan (B1609692) crystals. The absorbance was measured to determine cell viability.[1]

Apoptosis and Cell Cycle Analysis

For apoptosis and cell cycle analysis in HGC-27 cells, Annexin V/PI and PI/RNase DNA staining assays were utilized, respectively.[2] Following treatment with this compound, cells were harvested and stained according to the manufacturer's protocols. Flow cytometry was then used to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.[2]

Western Blot Analysis

To assess the expression of specific proteins, HCT116 or HGC-27 cells were treated with various concentrations of this compound for specified times.[1][2] Total protein was extracted from the cells, and protein concentrations were determined.[6] Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against target proteins such as PARP, caspase-3, LC3-II, p62, Beclin 1, cyclins, and CDKs, followed by incubation with HRP-conjugated secondary antibodies.[1][2] Protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by this compound, leading to apoptosis and an incomplete autophagic response.

PhysalinB_Apoptosis_Pathway PhysalinB This compound UbiquitinProteasome Ubiquitin-Proteasome Pathway PhysalinB->UbiquitinProteasome Inhibits NOXA NOXA PhysalinB->NOXA Induces Caspase8 Caspase-8 PhysalinB->Caspase8 Activates UbiquitinatedProteins Accumulation of Ubiquitinated Proteins UbiquitinProteasome->UbiquitinatedProteins Apoptosis Apoptosis UbiquitinatedProteins->Apoptosis Mitochondria Mitochondria NOXA->Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound induced apoptosis signaling pathway.

PhysalinB_Autophagy_Pathway PhysalinB This compound AutophagosomeFormation Autophagosome Formation PhysalinB->AutophagosomeFormation Induces Beclin1 Beclin 1 PhysalinB->Beclin1 Decreases MicrotubuleDisruption Microtubule & F-actin Disruption PhysalinB->MicrotubuleDisruption Causes LC3_II LC3-II Accumulation AutophagosomeFormation->LC3_II IncompleteAutophagy Incomplete Autophagic Response LC3_II->IncompleteAutophagy AutolysosomeFormation Autolysosome Formation p62 p62 Accumulation AutolysosomeFormation->p62 p62->IncompleteAutophagy MicrotubuleDisruption->AutolysosomeFormation Blocks Experimental_Workflow CellCulture Cancer Cell Culture (e.g., HCT116, HGC-27) Treatment Treatment with This compound CellCulture->Treatment CellHarvesting Cell Harvesting Treatment->CellHarvesting ProteinExtraction Protein Extraction & Quantification CellHarvesting->ProteinExtraction FlowCytometry Flow Cytometry (Apoptosis/Cell Cycle) CellHarvesting->FlowCytometry WesternBlot Western Blot Analysis ProteinExtraction->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis FlowCytometry->DataAnalysis

References

Assessing the Therapeutic Index of Physalin B Versus Other Physalins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of Physalin B against other notable physalins, supported by experimental data. The information is curated to facilitate an objective assessment of their potential as therapeutic agents.

Executive Summary

Physalins, a class of steroidal lactones derived from plants of the Physalis genus, have demonstrated significant anti-cancer properties. Among them, this compound has emerged as a compound of particular interest due to its potent cytotoxic effects against various cancer cell lines. This guide synthesizes available preclinical data to compare the therapeutic index of this compound with other physalins, such as Physalin A, D, and F. The therapeutic index, a critical measure of a drug's safety, is assessed here by comparing the cytotoxicity of these compounds against cancer cells versus normal cells (Selectivity Index) and through available in vivo toxicity data. While direct comparative studies are limited, the existing evidence suggests that this compound exhibits a promising therapeutic window, warranting further investigation.

Data Presentation: In Vitro Cytotoxicity and Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various physalins against a range of cancer cell lines and, where available, against normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a key indicator of a compound's cancer-specific cytotoxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
CORL23Large Cell Lung Carcinoma0.4 - 1.92[1]
MCF-7Breast Cancer0.4 - 1.92[1]
22Rv1Prostate Cancer< 2[2][3]
796-OKidney Cancer< 2[2][3]
A-498Kidney Cancer< 2[2][3]
ACHNKidney Cancer< 2[2][3]
CEMLeukemia< 2[2][3]
C4-2BProstate Cancer< 2[2][3]
HT1080Fibrosarcoma< 2[2][3]
HeLaCervical Cancer< 2[2][3]
HCT-116Colorectal Cancer< 2[2][3]
HL-60Promyelocytic Leukemia< 2[2][3]
HuCCA-1Cholangiocarcinoma< 2[2][3]
MOLT-3T Lymphoblastic Leukemia< 2[2][3]
A549Non-small Cell Lung Cancer< 2[2][3]
HGC-27Gastric CancerSignificant Inhibition[4]
A375Melanoma< 4.6 µg/ml[5]
A2058Melanoma< 4.6 µg/ml[5]

Table 2: In Vitro Cytotoxicity (IC50) of Other Physalins

PhysalinCancer Cell LineCell TypeIC50 (µM)Reference
Physalin D VariousMultiple0.28 - 2.43 µg/ml[6]
Physalin F CORL23Large Cell Lung Carcinoma0.4 - 1.92[1]
MCF-7Breast Cancer0.4 - 1.92[1]
Various LeukemiaLeukemiaMore potent than this compound[7]
P388Lymphocytic LeukemiaActive in vivo[8]
A498Kidney CancerPotent[9]
Physalin A H292, H358, H1975Non-small Cell Lung CancerSignificant Inhibition[10]

Table 3: Cytotoxicity Against Normal Cells and Selectivity Index (SI)

PhysalinNormal Cell LineEffectCancer Cell LineIC50 (Cancer)SIReference
This compound Human Skin FibroblastsNot CytotoxicA375, A2058 (Melanoma)< 4.6 µg/ml>1[5]
Human Myoblastic CellsNot CytotoxicA375, A2058 (Melanoma)< 4.6 µg/ml>1[5]
Physalin F, H, and others WI-38 (Normal Human Lung Fibroblast)Less CytotoxicNCI-H460, SF-268, PC-3, MCF-7Variable>1[11]
Physalin A BEAS-2B (Normal Bronchial Epithelium)~10-15% inhibition at 15 µMH292, H358, H1975 (NSCLC)Significantly lower>1[10]

In Vivo Antitumor Activity and Toxicity

In vivo studies provide crucial insights into the therapeutic index by evaluating both efficacy and systemic toxicity.

  • This compound and D : In mice bearing sarcoma 180 tumors, both this compound and D demonstrated antitumor activity.[6] Histopathological examination revealed reversible toxic effects on the liver and kidney.[6]

  • Physalin F : Showed an antitumor effect in vivo against P388 lymphocytic leukemia in mice.[8]

  • Physalin D : In contrast to Physalin F, was found to be inactive in the P388 lymphocytic leukemia model.[8]

  • Physalin A : In a xenograft model of non-small cell lung cancer, Physalin A significantly suppressed tumor growth without causing weight loss in the animals, suggesting a favorable in vivo toxicity profile compared to cisplatin.[10]

While these findings are promising, the absence of specific Maximum Tolerated Dose (MTD) or Lethal Dose 50 (LD50) values in the reviewed literature makes a quantitative comparison of the in vivo therapeutic index challenging.

Signaling Pathways and Mechanisms of Action

The selective cytotoxicity of physalins against cancer cells is attributed to their ability to modulate various signaling pathways, leading to apoptosis and cell cycle arrest.

physalin_apoptosis_pathways cluster_physalins Physalins (A, B, F) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Physalin_A Physalin A PI3K_Akt PI3K/Akt Pathway Physalin_A->PI3K_Akt Inhibits p53 p53 Pathway Physalin_A->p53 Activates Apoptosis Apoptosis Physalin_A->Apoptosis Physalin_B This compound Physalin_B->PI3K_Akt Inhibits Physalin_B->p53 Modulates Physalin_B->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Physalin_B->Cell_Cycle_Arrest Physalin_F Physalin F Physalin_F->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Physalin_F->MAPK Down-regulates NF_kB NF-κB Pathway Physalin_F->NF_kB Suppresses Physalin_F->Apoptosis Physalin_F->Cell_Cycle_Arrest PI3K_Akt->Apoptosis Regulates PI3K_Akt->Cell_Cycle_Arrest Regulates MAPK->Apoptosis Induces p53->Apoptosis Induces NF_kB->Apoptosis Regulates

Caption: Signaling pathways modulated by Physalins A, B, and F leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the assessment of physalin cytotoxicity.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of physalins on cancer and normal cell lines.

mtt_assay_workflow start Start step1 Seed cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with varying concentrations of Physalins step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT reagent (0.5 mg/mL) step4->step5 step6 Incubate for 4h step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Caption: A typical workflow for determining the IC50 values of physalins using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well microplates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the physalin compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Treat cells with the desired concentration of the physalin for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The available data indicates that this compound possesses a favorable therapeutic index in preclinical models, demonstrating potent cytotoxicity against a broad range of cancer cell lines while exhibiting lower toxicity towards normal cells.[5] Its ability to induce apoptosis through multiple signaling pathways underscores its potential as a promising anti-cancer agent.[4][12][13]

However, a direct and comprehensive comparison with other physalins is hampered by the lack of standardized experimental conditions across studies. To definitively establish the superiority of this compound's therapeutic index, future research should focus on:

  • Direct comparative studies: Evaluating the cytotoxicity of this compound, D, F, and other promising physalins on a standardized panel of cancer and normal cell lines to generate directly comparable Selectivity Indices.

  • In vivo toxicity studies: Determining the Maximum Tolerated Dose (MTD) and LD50 values for these physalins in relevant animal models to enable a quantitative comparison of their in vivo therapeutic indices.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to better understand their in vivo behavior and optimize dosing regimens.

By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and other physalins, paving the way for their potential development as novel cancer therapeutics.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Physalin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Physalin B, a naturally occurring steroid with potential cytotoxic properties. Adherence to these procedural, step-by-step guidelines is critical for mitigating risks and ensuring the protection of personnel and the environment.

This compound Safety and Hazard Profile

This compound, while not universally classified as a hazardous substance by all suppliers, should be handled with care due to its potential biological activity.[1][2] It is prudent to treat it as a cytotoxic compound, following all relevant safety precautions.

Parameter Specification Source
Chemical Formula C28H30O9[2]
Molecular Weight 510.53 g/mol [2]
Appearance Solid[3]
Primary Hazards Potential for skin, eye, and respiratory irritation.[1][3][1][3]
Handling Precautions Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area or fume hood.[1][3][1][3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. For operations that may generate dust, a dust respirator is recommended.[3][4][3][4]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on best practices for the disposal of cytotoxic and hazardous chemical waste in a laboratory setting.[5][6][7]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, lab coats), weighing papers, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4] This container should be specifically marked for "Cytotoxic Waste" or "Chemical Waste for Incineration."[4][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container. This container must also be clearly labeled with "Cytotoxic Waste" or "Hazardous Liquid Waste" and list all chemical constituents.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container that is also labeled as cytotoxic waste.[4][8]

2. Labeling and Storage:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[9][10]

  • Waste containers should be kept securely sealed when not in use.[10]

  • Store the waste in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.[10]

3. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and restrict access to the affected area.

  • Wear appropriate PPE, including a respirator if dust is present.[3]

  • For solid spills, carefully sweep up the material and place it into the designated cytotoxic waste container.[3]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.[1]

  • Decontaminate the spill area with a suitable cleaning agent, such as a 10% caustic solution, followed by a thorough rinse.[3]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[11]

  • Incineration is the preferred method for the disposal of cytotoxic waste to ensure complete destruction of the compound.[6]

  • Never dispose of this compound down the drain or in the regular trash.[3][9]

Experimental Workflow: this compound Disposal

PhysalinB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Ventilated Fume Hood A->B C Solid Waste (Contaminated PPE, etc.) B->C D Liquid Waste (Solutions with this compound) B->D E Sharps Waste (Needles, Glassware) B->E F Labeled Cytotoxic Solid Waste Container C->F G Labeled Cytotoxic Liquid Waste Container D->G H Labeled Cytotoxic Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange Pickup by Licensed Waste Disposal Service I->J K Incineration J->K

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.

References

Safe Handling and Disposal of Physalin B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Physalin B, a potent bioactive compound. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. While this compound is not formally classified as a hazardous substance by all suppliers, its cytotoxic and bioactive properties necessitate careful handling reflective of best practices for potent compounds.[1][2]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves tested for resistance to chemotherapy agents (e.g., compliant with ASTM D6978-05).[1][3][4][5] Double gloving is recommended.Prevents dermal absorption. Nitrile offers superior chemical resistance compared to latex.[2] Double gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from splashes or aerosolized powder.
Respiratory Protection For powdered this compound, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[6][7][8] For solutions, work in a fume hood.Prevents inhalation of fine particles.[6] A fume hood is essential for handling volatile solutions or when creating aerosols.[9]
Body Protection A fully fastened laboratory coat, preferably with knit cuffs. A disposable gown is recommended for larger quantities or extended handling.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Experimental Protocol: Safe Weighing and Solubilization of this compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and materials before beginning, including PPE, weighing paper, spatulas, solvent, and waste containers.

    • Ensure a calibrated analytical balance is available within the fume hood or in close proximity.

  • Weighing:

    • Don all required PPE as specified in Table 1.

    • Carefully weigh the desired amount of powdered this compound onto weighing paper using a clean spatula.

    • Avoid creating dust by handling the powder gently.

  • Solubilization:

    • Place the weighing paper with the this compound into the appropriate vessel for dissolution.

    • Add the desired solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) dropwise to the powder to minimize aerosolization.[10]

    • Gently swirl the vessel to dissolve the compound completely. Sonication may be used if necessary.

  • Post-Handling:

    • Wipe down the balance and surrounding surfaces with a suitable decontamination solution (see Section 3).

    • Dispose of all contaminated disposables (weighing paper, pipette tips, etc.) in the designated cytotoxic waste container.

    • Remove outer gloves and dispose of them in the cytotoxic waste.

    • Remove remaining PPE and wash hands thoroughly with soap and water.

Spill and Decontamination Plan

Accidental spills must be managed promptly and safely.

Table 2: Spill Response and Decontamination

SituationProcedure
Minor Powder Spill 1. Evacuate the immediate area and restrict access. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to prevent aerosolization. 3. Carefully collect the material and place it in a sealed container for cytotoxic waste. 4. Decontaminate the spill area with 10% caustic solution or alcohol, followed by a soap and water wash.[9]
Minor Liquid Spill 1. Contain the spill with absorbent pads. 2. Absorb the liquid and place the used pads into a sealed container for cytotoxic waste. 3. Decontaminate the area as described above.
Major Spill 1. Evacuate the laboratory immediately and alert safety personnel. 2. Prevent entry to the contaminated area. 3. Follow institutional procedures for major chemical spills.
Routine Decontamination At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with this compound using a 10% bleach solution followed by a rinse with water, or another appropriate laboratory disinfectant.[11][12]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Waste Segregation and Disposal

  • Waste Segregation:

    • All materials that have come into direct contact with this compound are considered cytotoxic waste. This includes gloves, gowns, pipette tips, vials, and contaminated cleaning materials.[13][14]

    • Use designated, clearly labeled, leak-proof containers for cytotoxic waste. These are often color-coded (e.g., purple or yellow with a cytotoxic symbol).[13][15][16]

    • Sharps (needles, scalpels) must be disposed of in a puncture-resistant cytotoxic sharps container.[15][16]

  • Waste Collection and Storage:

    • Keep cytotoxic waste containers sealed when not in use.

    • Store the waste in a secure, designated area away from general laboratory traffic.

    • Do not mix cytotoxic waste with general or other types of chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of cytotoxic waste through your institution's environmental health and safety office or a licensed hazardous waste contractor.

    • Cytotoxic waste is typically disposed of via high-temperature incineration.[13][16]

Mandatory Visualizations

PhysalinB_Handling_Workflow prep 1. Preparation - Designate work area - Assemble materials - Don PPE weigh 2. Weighing - Handle powder gently - Use fume hood prep->weigh solubilize 3. Solubilization - Add solvent slowly - Mix gently weigh->solubilize post_handle 4. Post-Handling - Decontaminate surfaces - Dispose of initial waste solubilize->post_handle decon 5. Decontamination - Clean all equipment - Wipe down work area post_handle->decon waste 6. Waste Disposal - Segregate cytotoxic waste - Use labeled containers decon->waste end End of Process waste->end

Caption: Workflow for Safe Handling of this compound.

Spill_Response_Logic spill Spill Detected minor Minor Spill (<5g or 5mL) spill->minor Assess Size major Major Spill (>5g or 5mL) spill->major contain Contain & Decontaminate - Cover with absorbent - Collect waste - Clean area minor->contain evacuate Evacuate & Alert - Evacuate laboratory - Notify safety officer major->evacuate end Area Safe contain->end evacuate->end After professional response

Caption: Logical Flow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physalin B
Reactant of Route 2
Physalin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.